Product packaging for (R)-TCO-OH(Cat. No.:)

(R)-TCO-OH

Katalognummer: B7950028
Molekulargewicht: 126.20 g/mol
InChI-Schlüssel: UCPDHOTYYDHPEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

(R)-TCO-OH is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B7950028 (R)-TCO-OH

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

cyclooct-4-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPDHOTYYDHPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347200
Record name Cyclooct-4-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85081-69-2
Record name Cyclooct-4-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 85081-69-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-TCO-OH: A Technical Guide to a Key Player in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(R)-TCO-OH, or (R)-trans-cyclooct-4-enol, stands as a pivotal tool for researchers, scientists, and drug development professionals engaged in the cutting edge of chemical biology and targeted therapeutics. Its unique combination of a strained trans-cyclooctene (B1233481) (TCO) core and a versatile hydroxyl handle makes it an exceptional reagent for bioorthogonal chemistry. This technical guide provides an in-depth exploration of the chemical structure, properties, and applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate its effective implementation in the laboratory.

Chemical Structure and Properties

This compound is a chiral molecule characterized by a highly strained eight-membered ring containing a trans double bond. This high ring strain is the driving force behind its remarkable reactivity in bioorthogonal reactions. The hydroxyl group provides a convenient point for further functionalization, allowing for its incorporation into a wide array of molecules, including PROTACs, peptides, proteins, and imaging agents.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₈H₁₄ON/A
Molecular Weight 126.20 g/mol N/A
CAS Number 39637-78-0N/A
Appearance Liquid[1]
Purity >95%[1]
Solubility Soluble in DMSO[1]
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment.[1]
Reactivity and Kinetics

The hallmark of TCO derivatives is their exceptionally fast reaction with tetrazines via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click" reaction is notable for its high speed and specificity, proceeding readily under physiological conditions without the need for a catalyst.

Reaction ParametersValueConditionsReference
Second-order rate constant (k₂) with 3,6-dipyridyl-s-tetrazine ~2,000 M⁻¹s⁻¹9:1 Methanol/Water[2]
Second-order rate constant (k₂) of TCO-conjugated CC49 antibody with an indium-labeled tetrazine (13 ± 0.08) x 10³ M⁻¹s⁻¹PBS, 37°C[3]

Note: The reactivity of TCO derivatives can be influenced by substituents on both the TCO and the tetrazine partner.

Stability

A critical consideration for the use of TCO derivatives is their stability, as the strained trans-isomer can relax to the less reactive cis-isomer. This isomerization can be promoted by factors such as exposure to thiols. However, TCO-OH exhibits good stability, making it suitable for in vivo applications where prolonged residence times are necessary.

ConditionObservationReference
In vivo (TCO-conjugated CC49 antibody) 75% of the TCO remained reactive after 24 hours.[3]
Storage No degradation or isomerization observed for up to six months when stored at -20°C.[3]

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be challenging. The most common approach involves the photoisomerization of the corresponding cis-cyclooctenol. Diastereoselective synthetic routes are also being developed to improve access to specific stereoisomers.

General Synthetic Workflow

G cluster_0 Synthesis of cis-cyclooct-4-enol cluster_1 Photoisomerization cluster_2 Chiral Separation 1,5-cyclooctadiene 1,5-cyclooctadiene Epoxidation Epoxidation 1,5-cyclooctadiene->Epoxidation mCPBA cis-4,5-epoxycyclooctene cis-4,5-epoxycyclooctene Epoxidation->cis-4,5-epoxycyclooctene Reduction Reduction cis-4,5-epoxycyclooctene->Reduction LiAlH4 cis-cyclooct-4-enol cis-cyclooct-4-enol Reduction->cis-cyclooct-4-enol Photoisomerization Photoisomerization cis-cyclooct-4-enol->Photoisomerization UV light (254 nm) Singlet Sensitizer (B1316253) (e.g., methyl benzoate) Racemic trans-cyclooct-4-enol Racemic trans-cyclooct-4-enol Photoisomerization->Racemic trans-cyclooct-4-enol Chiral HPLC or\nEnzymatic Resolution Chiral HPLC or Enzymatic Resolution Racemic trans-cyclooct-4-enol->Chiral HPLC or\nEnzymatic Resolution This compound This compound Chiral HPLC or\nEnzymatic Resolution->this compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Photoisomerization of cis-cyclooct-4-enol

This is a representative protocol and may require optimization.

  • Preparation of the Reaction Mixture: In a quartz reaction vessel, dissolve cis-cyclooct-4-enol and a singlet sensitizer (e.g., methyl benzoate) in a suitable solvent such as cyclohexane.

  • Photolysis: Irradiate the solution with a low-pressure mercury lamp (emitting at 254 nm) at a controlled temperature (e.g., 20°C). A flow photochemistry setup is often employed to improve efficiency and yield.

  • Extraction and Purification: The resulting trans-cyclooct-4-enol can be selectively extracted from the organic phase into an aqueous phase containing silver nitrate, with which it forms a complex. After separation of the phases, the trans-isomer can be recovered.

  • Chiral Separation: The racemic mixture of trans-cyclooct-4-enol is then subjected to chiral separation. This can be achieved using chiral high-performance liquid chromatography (HPLC) or through enzymatic resolution methods to isolate the (R)-enantiomer.

Applications in Bioconjugation

The rapid and specific reaction of this compound with tetrazines makes it a powerful tool for bioconjugation. This includes the labeling of proteins, peptides, and other biomolecules for imaging, diagnostics, and therapeutic applications.

TCO-Tetrazine Ligation Workflow

G Biomolecule Biomolecule Functionalization_1 Functionalization_1 Biomolecule->Functionalization_1 Amine-reactive chemistry Tetrazine-NHS ester Tetrazine-NHS ester Tetrazine-NHS ester->Functionalization_1 This compound This compound Functionalization_2 Functionalization_2 This compound->Functionalization_2 Hydroxyl group chemistry Probe/Drug Probe/Drug Probe/Drug->Functionalization_2 Tetrazine-labeled Biomolecule Tetrazine-labeled Biomolecule Functionalization_1->Tetrazine-labeled Biomolecule IEDDA Reaction IEDDA Reaction Tetrazine-labeled Biomolecule->IEDDA Reaction [4+2] Cycloaddition TCO-labeled Probe/Drug TCO-labeled Probe/Drug Functionalization_2->TCO-labeled Probe/Drug TCO-labeled Probe/Drug->IEDDA Reaction Bioconjugate Bioconjugate IEDDA Reaction->Bioconjugate

Caption: Workflow for bioconjugation using TCO-tetrazine ligation.

Experimental Protocol: Protein Labeling with this compound

This protocol describes a two-step labeling strategy where the protein is first functionalized with a tetrazine and then reacted with a TCO-modified probe. Alternatively, the protein can be modified with TCO and reacted with a tetrazine-probe.

Step 1: Functionalization of Protein with Tetrazine

  • Protein Preparation: Dissolve or buffer exchange the protein of interest into an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of a tetrazine-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the tetrazine-NHS ester stock solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-15 minutes.

  • Purification: Remove excess, unreacted tetrazine-NHS ester using a desalting column or dialysis.

Step 2: TCO-Tetrazine Ligation

  • Reagent Preparation: Prepare the TCO-functionalized molecule (e.g., a fluorescent probe with a TCO group) in a compatible buffer.

  • Ligation Reaction: Mix the tetrazine-labeled protein with the TCO-functionalized molecule. A slight molar excess (1.1 to 2-fold) of the TCO reagent is often recommended.

  • Incubation: Incubate the reaction mixture for 30-120 minutes at room temperature or 4°C. The reaction time will depend on the specific reactants and their concentrations.

  • Purification: Purify the final protein conjugate using size-exclusion chromatography (SEC) or other suitable methods to remove any unreacted TCO-functionalized molecule.

  • Storage: Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage, protected from light if a fluorescent probe was used.

Conclusion

This compound is a highly valuable and versatile reagent in the field of bioorthogonal chemistry. Its rapid and specific reactivity with tetrazines, coupled with its relative stability and a functional handle for derivatization, has positioned it as a key component in the development of sophisticated bioconjugates for a wide range of applications in research and medicine. The information and protocols provided in this guide are intended to serve as a comprehensive resource for scientists looking to harness the power of this compound in their work.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of (R)-TCO-OH

This compound, formally known as ((1R,8S)-bicyclo[6.1.0]non-4-yn-9-yl)methanol or (R)-trans-cyclooct-4-enol, is a pivotal bifunctional linker in the field of chemical biology and drug development.[1][2] Its strained trans-cyclooctene (B1233481) ring enables rapid and specific bioorthogonal ligation with tetrazines via an inverse-electron-demand Diels-Alder (iEDDA) reaction, while the hydroxyl group provides a convenient handle for further chemical modifications.[3][4] This guide provides a comprehensive overview of the synthesis and purification methods for obtaining the enantiomerically pure this compound, crucial for applications in Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugation strategies.[1][5]

Synthesis of this compound

The synthesis of TCO-OH presents a significant challenge due to the inherent strain of the trans-cyclooctene ring and the formation of diastereomers (axial and equatorial) and enantiomers ((R) and (S)). Two primary synthetic strategies are prevalent: non-selective photoisomerization followed by resolution, and a more recent diastereoselective approach. To obtain the enantiomerically pure this compound, a kinetic resolution step, often employing enzymatic catalysts, is a highly effective method.

Diastereoselective Synthesis of Racemic Axial-TCO-OH

A modern and efficient approach to synthesizing the more reactive axial isomer of TCO-OH involves a diastereoselective nucleophilic addition to trans-cyclooct-4-enone.[6] This method circumvents the difficult separation of diastereomers often encountered in photoisomerization routes.

The overall synthetic workflow is depicted below:

diastereoselective_synthesis COD 1,5-Cyclooctadiene cis_enone cis-Cyclooct-4-enone COD->cis_enone Wacker Oxidation trans_enone trans-Cyclooct-4-enone cis_enone->trans_enone Photoisomerization rac_axial_TCO_OH Racemic axial-TCO-OH trans_enone->rac_axial_TCO_OH Diastereoselective Reduction (e.g., NaBH4)

Diastereoselective synthesis of racemic axial-TCO-OH.

Experimental Protocol: Diastereoselective Synthesis of Racemic axial-TCO-OH

  • Synthesis of cis-Cyclooct-4-enone: 1,5-Cyclooctadiene is subjected to a Wacker oxidation to yield cis-cyclooct-4-enone.[6]

  • Photoisomerization to trans-Cyclooct-4-enone: The cis-enone is then photoisomerized to the trans-isomer. This is typically achieved using a flow photoreactor with UV irradiation (e.g., 254 nm) in the presence of a sensitizer (B1316253) like methyl benzoate.[6][7]

  • Diastereoselective Reduction: trans-Cyclooct-4-enone is reduced with a hydride reagent. The use of sodium borohydride (B1222165) (NaBH₄) has been shown to exclusively yield the axial diastereomer, racemic axial-TCO-OH, in high yield (e.g., 90%).[6]

Enzymatic Kinetic Resolution of Racemic TCO-OH

To obtain the desired (R)-enantiomer, a kinetic resolution of the racemic TCO-OH can be performed. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are highly effective for the enantioselective acylation of secondary alcohols.[3][8] In this process, one enantiomer is preferentially acylated, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

The enzymatic kinetic resolution workflow is as follows:

kinetic_resolution rac_TCO_OH Racemic TCO-OH acylated_S_TCO_OH (S)-TCO-OAc rac_TCO_OH->acylated_S_TCO_OH CALB, Acyl Donor (e.g., Vinyl Acetate) R_TCO_OH This compound rac_TCO_OH->R_TCO_OH Unreacted

Enzymatic kinetic resolution of racemic TCO-OH.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Reaction Setup: Racemic TCO-OH is dissolved in a suitable organic solvent (e.g., hexane (B92381) or tert-butyl methyl ether).

  • Enzyme and Acyl Donor Addition: Immobilized Candida antarctica lipase B (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate) are added to the solution.

  • Reaction Monitoring: The reaction is monitored by a suitable analytical technique (e.g., chiral HPLC or GC) until approximately 50% conversion is reached. At this point, the concentration of the desired this compound and the acylated (S)-TCO-OH are roughly equal.

  • Workup and Separation: The enzyme is removed by filtration. The resulting mixture of this compound and the acylated (S)-enantiomer can then be separated by standard column chromatography.

  • Hydrolysis (Optional): If the (S)-enantiomer is also desired, the acylated product can be hydrolyzed back to (S)-TCO-OH.

Table 1: Comparison of Synthesis and Resolution Methods

MethodKey Reagents/ConditionsProduct(s)YieldPurity/SelectivityAdvantagesDisadvantages
Photoisomerization of cis-Cyclooct-4-enol cis-cyclooct-4-enol, UV light (254 nm), sensitizer (e.g., methyl benzoate), AgNO₃-silicaMixture of axial and equatorial TCO-OH diastereomersVariesLow diastereoselectivity (equatorial:axial ratio ~2.2:1)[9]Well-established method.Difficult separation of diastereomers; low yield of the more reactive axial isomer.[9]
Diastereoselective Synthesis trans-Cyclooct-4-enone, NaBH₄Racemic axial-TCO-OHHigh (e.g., 90%)[6]High diastereoselectivity for the axial isomer.[6]High yield and selectivity for the desired diastereomer.Requires synthesis of the trans-enone precursor.
Enzymatic Kinetic Resolution Racemic TCO-OH, Candida antarctica lipase B (CALB), acyl donorThis compound and acylated (S)-TCO-OH~50% for each enantiomerHigh enantiomeric excess (>95%) is achievable.[3]High enantioselectivity; mild reaction conditions.Limited to a theoretical maximum yield of 50% for the desired enantiomer.

Purification of this compound

The purification of this compound involves two key stages: the separation of the desired enantiomer from the reaction mixture (in the case of kinetic resolution) and the analytical and/or preparative separation of the enantiomers to determine enantiomeric excess (ee) and obtain highly pure material.

Chromatographic Separation Post-Kinetic Resolution

After enzymatic kinetic resolution, the unreacted this compound can be readily separated from the more nonpolar acylated (S)-TCO-OH using standard silica (B1680970) gel column chromatography.

Chiral Chromatography for Enantiomeric Purity Assessment and Preparative Separation

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the analytical and preparative separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with carbamates of cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely used for this purpose.[10][11]

The general workflow for chiral separation is as follows:

chiral_separation rac_or_enriched_TCO_OH Racemic or Enriched TCO-OH Sample chiral_column Chiral HPLC or SFC Column rac_or_enriched_TCO_OH->chiral_column Injection separated_enantiomers Separated (R)- and (S)-TCO-OH chiral_column->separated_enantiomers Elution

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of (R)-TCO-OH in Click Chemistry

Abstract

trans-Cyclooctenes (TCOs) are highly strained alkenes that have become indispensable tools in the field of bioorthogonal chemistry. Among its derivatives, (R)-trans-cyclooct-4-enol, or this compound, offers a versatile handle for conjugation while retaining the exceptional reactivity of the TCO core. This technical guide provides an in-depth exploration of the primary mechanism of action for this compound in click chemistry—the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction with tetrazines. It also examines an alternative, less common mechanism, the Strain-Promoted Azide-Alkene Cycloaddition (SPAAC), which has been uniquely exploited for "click-to-release" applications. This document furnishes quantitative kinetic data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in research and drug development.

Core Mechanism of Action: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The principal and most powerful application of this compound in click chemistry is its reaction with 1,2,4,5-tetrazine (B1199680) (Tz) derivatives. This reaction is not a traditional azide-alkyne cycloaddition but a [4+2] cycloaddition known as the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[1][2] The IEDDA reaction between TCO and tetrazine is recognized as the fastest bioorthogonal reaction discovered to date, with rate constants reaching up to 10⁶ M⁻¹s⁻¹.[3][4]

The reaction's incredible speed is driven by two main factors:

  • Ring Strain: The trans-double bond within the eight-membered ring of TCO-OH is highly distorted from its ideal planar geometry, resulting in significant ring strain (approximately 17.9 kcal/mol).[5] This strain is released upon cycloaddition, providing a large thermodynamic driving force.

  • Favorable Orbital Overlap: In the IEDDA mechanism, the electronic demand is reversed compared to a standard Diels-Alder reaction. The electron-rich alkene of TCO-OH (dienophile) reacts rapidly with the electron-poor tetrazine (diene).[1][6]

The reaction proceeds via a concerted [4+2] cycloaddition to form a highly unstable tricyclic intermediate. This intermediate then undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen gas (N₂) to yield a stable dihydropyridazine (B8628806) product, which quickly aromatizes to a pyridazine.[7][8] The release of N₂ makes the reaction irreversible and provides a clear endpoint.[8]

IEDDA_Mechanism Mechanism of TCO-Tetrazine IEDDA Reaction TCO This compound (Dienophile) TransitionState [4+2] Cycloaddition (Concerted) TCO->TransitionState Tetrazine Tetrazine (Diene) Tetrazine->TransitionState Intermediate Unstable Dihydropyridazine Adduct TransitionState->Intermediate Formation of new σ-bonds N2 N₂ Gas Expulsion (Irreversible Step) Intermediate->N2 Retro-Diels-Alder Product Stable Pyridazine Conjugate Intermediate->Product

Caption: The IEDDA reaction pathway of this compound and tetrazine.

Alternative Mechanism: Strain-Promoted Azide-Alkene Cycloaddition (SPAAC)

While the IEDDA reaction is its primary application, this compound can also react with organic azides via a Strain-Promoted 1,3-Dipolar Cycloaddition, a type of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). However, this reaction is significantly slower than the TCO-tetrazine ligation.[9]

The cycloaddition of TCO-OH with an azide (B81097) forms an unstable triazoline intermediate. In aqueous environments, this intermediate readily hydrolyzes, leading to the cleavage of the adduct and release of the original amine from the azide precursor.[10] This apparent instability has been ingeniously repurposed for "click-to-release" strategies, where the TCO moiety acts as a trigger to activate an azide-caged prodrug.[10] Upon introduction of TCO-OH, the cycloaddition proceeds, followed by hydrolysis, releasing the active therapeutic agent.

SPAAC_Release_Mechanism Mechanism of TCO-Azide 'Click-to-Release' cluster_reactants Reactants TCO This compound Cycloaddition 1,3-Dipolar Cycloaddition (Slow Step) TCO->Cycloaddition AzideProdrug Azide-Prodrug AzideProdrug->Cycloaddition Triazoline Unstable Triazoline Intermediate Cycloaddition->Triazoline Hydrolysis Hydrolysis in Aqueous Buffer Triazoline->Hydrolysis ReleasedDrug Active Drug Released Hydrolysis->ReleasedDrug Byproducts Imine/Carbonyl Byproducts Hydrolysis->Byproducts Experimental_Workflow Workflow for TCO-Tetrazine Bioconjugation Start Protein in Amine-Free Buffer AddTCO Add TCO-NHS Ester (10-20x excess) Start->AddTCO Incubate1 Incubate 30-60 min (Room Temp) AddTCO->Incubate1 Quench Quench Reaction (Tris Buffer) Incubate1->Quench Purify1 Purify via Desalting Column (Removes excess TCO) Quench->Purify1 TCO_Protein TCO-Labeled Protein Purify1->TCO_Protein AddTz Add Tetrazine-Fluorophore (1.5-5x excess) TCO_Protein->AddTz Incubate2 Incubate 30-60 min 'Click' Reaction AddTz->Incubate2 FinalProduct Final Labeled Conjugate Incubate2->FinalProduct

References

The (R)-TCO-OH Handle: A Technical Guide to Inverse Electron Demand Diels-Alder (iEDDA) Reactions for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse electron demand Diels-Alder (iEDDA) reaction has emerged as a premier bioorthogonal ligation tool, celebrated for its exceptionally fast kinetics, high specificity, and ability to proceed under physiological conditions without the need for cytotoxic catalysts.[1][2] At the heart of this powerful chemistry is the reaction between an electron-deficient diene, typically a 1,2,4,5-tetrazine (B1199680) (Tz), and a strained, electron-rich dienophile. Among the most effective and widely used dienophiles is the trans-cyclooctene (B1233481) (TCO) scaffold.[1][3]

This technical guide focuses specifically on (R)-trans-cyclooct-4-enol, commonly referred to as (R)-TCO-OH. This derivative features a hydroxyl group that provides a convenient point for further functionalization, allowing its conjugation to a wide array of biomolecules.[4] The stereochemistry of the hydroxyl group is critical, as the axial isomer exhibits significantly higher reactivity than its equatorial counterpart.[4][5] This guide will provide an in-depth overview of the iEDDA reaction involving this compound, including its mechanism, kinetics, experimental protocols for bioconjugation, and applications in biological research and drug development.

Core Principles of the TCO-Tetrazine iEDDA Reaction

The remarkable speed of the iEDDA reaction between TCO and tetrazine is governed by frontier molecular orbital (FMO) theory. The reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich TCO and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient tetrazine.[1] The inherent ring strain of the trans-cyclooctene double bond raises the energy of its HOMO, narrowing the HOMO-LUMO gap and dramatically accelerating the cycloaddition.[6]

The reaction proceeds through a [4+2] cycloaddition to form an unstable dihydropyridazine (B8628806) intermediate, which rapidly undergoes a retro-Diels-Alder reaction to eliminate nitrogen gas (N₂), irreversibly forming a stable pyridazine (B1198779) product.[3] This rapid, irreversible, and bio-inert process makes it an ideal tool for covalently linking molecules in complex biological milieu.[2]

dot

Caption: General mechanism of the iEDDA reaction.

Quantitative Analysis of Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for quantifying the speed of a bioorthogonal reaction. The iEDDA ligation between TCO and tetrazines boasts some of the fastest k₂ values reported, often in the range of 10³ to 10⁶ M⁻¹s⁻¹.[4] This high reactivity allows for efficient labeling at low, micromolar concentrations typically used in biological experiments.

The reactivity is highly dependent on the specific structures of both the TCO derivative and the tetrazine.

  • TCO Stereochemistry: The axial isomer of TCO-OH is approximately four times more reactive than the equatorial isomer due to greater ring strain.[6]

  • Tetrazine Substituents: Electron-withdrawing groups on the tetrazine ring lower its LUMO energy, increasing the reaction rate. For instance, 3,6-di-(2-pyridyl)-s-tetrazine is significantly more reactive than 3,6-diphenyl-s-tetrazine.[7] Conversely, electron-donating groups slow the reaction.[8] Asymmetrically substituted and hydrogen-substituted tetrazines can offer a balance of high reactivity and stability.[9]

The following table summarizes key kinetic data for the reaction of TCO derivatives with various tetrazines, providing a comparative basis for selecting reagents for specific applications.

DienophileDiene (Tetrazine)Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent / Conditions
TCO-OH (axial)3,6-di-(2-pyridyl)-s-tetrazine~33,000PBS
TCO (unspecified)3,6-di-(2-pyridyl)-s-tetrazine118 (with BCN) - 22,000PBS, 37°C
TCO (unspecified)3-H-6-phenyl-tetrazine30,000PBS, 37°C
TCO (unspecified)3-methyl-6-phenyl-tetrazine2,100PBS, 37°C
TCO (unspecified)3,6-diphenyl-tetrazine3.6 (with BCN) - 2,000PBS / MeOH, 37°C
TCO-antibody conjugate[¹¹¹In]In-labeled-tetrazine13,090PBS, 37°C
sTCO (strained)3,6-di-(2-pyridyl)-s-tetrazine3,300,000Water

Note: Data is compiled from multiple sources and conditions may vary. BCN (bicyclononyne) data is included for relative comparison where direct TCO data was unavailable. Rate constants can vary significantly based on the specific linker and conjugation partner.[7][8][9][10]

Applications in Research and Drug Development

The speed and specificity of the iEDDA reaction with TCO derivatives have made it an invaluable tool in various fields.

  • Bioconjugation and Imaging: TCO handles can be installed onto proteins, peptides, nucleic acids, or other biomolecules.[3] Subsequent reaction with a tetrazine-linked fluorophore allows for precise labeling and visualization in complex environments, including live cells and whole organisms.[11][12] This has been particularly powerful for pretargeted nuclear imaging, where a TCO-labeled antibody is administered first, allowed to accumulate at a target site, and then detected with a radiolabeled tetrazine.[2]

  • Drug Delivery and ADCs: The stability of the resulting linkage is ideal for constructing antibody-drug conjugates (ADCs). Furthermore, the reaction can be engineered for "click-to-release" applications, where the iEDDA reaction triggers the cleavage of a payload from the TCO scaffold, enabling targeted drug activation at a specific site.[13]

  • Probing Biological Pathways: By labeling specific cellular components, the iEDDA reaction can be used to track and understand dynamic biological processes. A key application is in studying cell surface receptor signaling, such as the internalization of G-protein coupled receptors (GPCRs) upon agonist binding.[14]

dot

Signaling_Pathway cluster_cell Cell Membrane cluster_extracellular Extracellular Space GPCR GPCR-TCO (Labeled Receptor) Arrestin Arrestin GPCR->Arrestin 2. Recruitment Endosome Endosome (Internalized Receptor) Agonist Agonist Agonist->GPCR 1. Binding & Activation Arrestin->Endosome 3. Internalization TzDye Tetrazine-Fluorophore (Imaging Probe) TzDye->GPCR iEDDA Ligation (Fluorescent Labeling)

Caption: Probing GPCR internalization via iEDDA.

Experimental Protocols

This section provides detailed methodologies for the labeling of proteins with this compound derivatives. The most common strategy involves converting the hydroxyl group of TCO-OH into a reactive N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (e.g., lysine (B10760008) residues) on proteins.

Protocol 1: Protein Modification with TCO-NHS Ester

This protocol details the covalent attachment of a TCO moiety to a target protein.

Materials:

  • Target protein (1-5 mg/mL)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

  • TCO-NHS Ester (e.g., TCO-PEG4-NHS Ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis cassette (e.g., 7K MWCO)

Procedure:

  • Buffer Exchange: Prepare the protein in the amine-free buffer at a concentration of 1-5 mg/mL. If the stock protein buffer contains primary amines (like Tris or glycine), it must be exchanged into the reaction buffer using a desalting column or dialysis.

  • Prepare TCO-NHS Stock: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction for 60-90 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted TCO-NHS ester by passing the reaction mixture through a desalting spin column or by dialysis against the reaction buffer. The resulting TCO-modified protein is now ready for the iEDDA reaction.

dot

Protein_Labeling_Workflow Start Target Protein in Amine Buffer Buffer_Ex 1. Buffer Exchange (e.g., PBS pH 7.4) Start->Buffer_Ex Add_TCO 2. Add TCO-NHS Ester (10-20x molar excess) Buffer_Ex->Add_TCO Incubate 3. Incubate (1-2 hours, RT) Add_TCO->Incubate Quench 4. Quench Reaction (Tris Buffer) Incubate->Quench Purify 5. Purify (Desalting Column) Quench->Purify Final_Product TCO-Labeled Protein Purify->Final_Product

Caption: Workflow for protein modification with TCO-NHS ester.

Protocol 2: iEDDA Ligation with a Tetrazine Probe

This protocol describes the reaction between the TCO-modified protein and a tetrazine-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • TCO-modified protein (from Protocol 1)

  • Tetrazine-labeled probe (e.g., Tz-Fluorophore)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled probe in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Ligation Reaction: Add the tetrazine probe to the TCO-modified protein. A slight molar excess (1.1 to 2-fold) of the tetrazine probe is often recommended to ensure complete labeling of the TCO sites.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by following the disappearance of the characteristic tetrazine absorbance around 520-540 nm, if applicable.

  • Purification (Optional): If necessary, the final conjugate can be purified from the excess tetrazine reagent by size exclusion chromatography or dialysis.

Conclusion

The inverse electron demand Diels-Alder reaction, particularly with the highly reactive and functionalizable this compound dienophile, represents a cornerstone of modern bioorthogonal chemistry. Its unparalleled kinetics, selectivity, and biocompatibility have empowered researchers to label, track, and manipulate biomolecules with unprecedented precision. From fundamental cell biology and the study of signaling pathways to the development of advanced diagnostics and targeted therapeutics like ADCs, the TCO-tetrazine ligation continues to drive innovation. This guide provides the foundational knowledge, quantitative data, and practical protocols necessary for scientists and drug development professionals to successfully implement this powerful chemical tool in their research endeavors.

References

The Stereochemistry of (R)-TCO-OH: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The field of bioconjugation has been revolutionized by the advent of bioorthogonal chemistry, enabling the precise chemical modification of biomolecules in their native environments. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between tetrazines and strained trans-cyclooctenes (TCOs). The stereochemistry of the TCO component plays a critical role in modulating reaction kinetics and, consequently, the efficiency of in-cell labeling, imaging, and drug delivery applications. This technical guide provides an in-depth exploration of the stereochemistry of (R)-TCO-OH, a key functionalized trans-cyclooctene, with a focus on its synthesis, characterization, and impact on bioorthogonal reactivity.

Understanding the Stereochemical Landscape of TCO-OH

This compound, or more systematically, (1R,4E)-cyclooct-4-en-1-ol, possesses two key elements of stereochemistry:

  • Planar Chirality: The trans-configuration of the double bond within the eight-membered ring restricts free rotation, creating a chiral plane. This results in two non-superimposable mirror images, or enantiomers, designated as (pR) and (pS) for planar chirality.

  • Point Chirality: The hydroxyl group is attached to a stereogenic center (C1), which can have either an (R) or (S) configuration according to the Cahn-Ingold-Prelog priority rules.

Furthermore, the substituent on the TCO ring can adopt two distinct diastereomeric positions relative to the ring: axial and equatorial. This diastereomeric relationship significantly influences the ground-state energy and, therefore, the reactivity of the TCO derivative.

Diastereoselective Synthesis of Axial-5-hydroxy-trans-cyclooctene

The axial isomer of TCO-OH is of particular interest due to its enhanced reactivity in IEDDA reactions compared to its equatorial counterpart.[1] A robust and diastereoselective synthesis has been developed to favor the formation of this more reactive isomer.[1][2] The general synthetic strategy is outlined below.

Synthetic Workflow for Axial-TCO-OH

G cluster_0 Step 1: Wacker Oxidation cluster_1 Step 2: Photoisomerization cluster_2 Step 3: Diastereoselective Reduction A 1,5-Cyclooctadiene B cis-Cyclooct-4-enone A->B PdCl2, CuCl, O2, H2O/DMF C cis-Cyclooct-4-enone D trans-Cyclooct-4-enone C->D hv (254 nm), Sensitizer (B1316253), AgNO3/Silica (B1680970) Gel E trans-Cyclooct-4-enone F axial-5-hydroxy-trans-cyclooctene (a-TCO-OH) E->F LiAlH4, THF

Caption: Diastereoselective synthesis of axial-TCO-OH.

Experimental Protocols

Protocol 1: Synthesis of cis-Cyclooct-4-enone

This procedure is adapted from the work of Pigga et al. and involves the Wacker oxidation of 1,5-cyclooctadiene.[2][3]

  • To a solution of palladium(II) chloride (PdCl₂) and copper(I) chloride (CuCl) in a mixture of water and dimethylformamide (DMF), add 1,5-cyclooctadiene.

  • Stir the reaction mixture vigorously under an oxygen atmosphere (typically from a balloon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure cis-cyclooct-4-enone.

Protocol 2: Photoisomerization to trans-Cyclooct-4-enone

This step utilizes a photochemical flow reactor to drive the equilibrium towards the thermodynamically less stable trans-isomer.[3][4]

  • Prepare a solution of cis-cyclooct-4-enone and a singlet sensitizer (e.g., 3,5-bis(trifluoromethyl)benzoate) in a suitable solvent (e.g., cyclohexane) in a quartz reaction flask.[4]

  • Set up a closed-loop flow system where the reaction mixture is continuously pumped through a column packed with silver nitrate (B79036) (AgNO₃) impregnated silica gel.

  • Irradiate the quartz flask with a UV lamp (typically at 254 nm).

  • The trans-isomer is selectively complexed by the silver ions on the silica gel, while the unreacted cis-isomer is returned to the reaction flask for further irradiation.

  • After complete consumption of the cis-isomer, the AgNO₃-silica gel is washed with an organic solvent.

  • The trans-cyclooct-4-enone is then decomplexed and released from the silica gel by washing with an aqueous solution of ammonia (B1221849) or sodium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Protocol 3: Diastereoselective Reduction to axial-5-hydroxy-trans-cyclooctene

The final step involves the stereoselective reduction of the ketone.[1][2][3]

  • Dissolve trans-cyclooct-4-enone in an anhydrous etheral solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄), to the cooled solution. The nucleophilic hydride attacks the carbonyl group predominantly from the equatorial face, leading to the formation of the axial alcohol.

  • Stir the reaction at low temperature and monitor by TLC.

  • Upon completion, carefully quench the reaction by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH).

  • Filter the resulting suspension and extract the filtrate with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate to yield axial-5-hydroxy-trans-cyclooctene.

Enantioselective Synthesis and Chiral Resolution

While the above protocol yields the axial diastereomer with high selectivity, it produces a racemic mixture of the (1R, pR) and (1S, pS) enantiomers. To obtain enantiopure this compound, two primary strategies can be employed:

  • Enantioselective Synthesis: This can be achieved through methods such as asymmetric hydrogenation of the ketone precursor using a chiral catalyst or through enantioselective photoisomerization of the corresponding cis-cyclooctenol using a chiral sensitizer.

  • Chiral Resolution: This involves the separation of the racemic mixture. A common method is to react the racemic alcohol with a chiral resolving agent (e.g., an enantiopure carboxylic acid) to form a mixture of diastereomeric esters. These diastereomers can then be separated by chromatography or crystallization, followed by hydrolysis to yield the individual enantiomers of the alcohol.[5] Lipase-mediated kinetic resolution, where an enzyme selectively acylates one enantiomer, is another powerful technique.

As of now, a detailed, standardized protocol for the large-scale enantioselective synthesis of this compound is not widely available in the literature. Therefore, chiral resolution of the racemic axial-TCO-OH remains a common approach for obtaining enantiomerically pure material.

Quantitative Data Summary

ParameterValueNotes
Diastereomeric Ratio (axial:equatorial) >20:1For the nucleophilic reduction of trans-cyclooct-4-enone with LiAlH₄.[3]
Yield of axial-TCO-OH HighTypically high yields are reported for the reduction step.[3]

Reactivity in IEDDA Reactions

The stereochemistry of the hydroxyl group has a profound impact on the reactivity of TCO-OH in the IEDDA reaction with tetrazines.

IEDDA Reaction Mechanism

G cluster_0 Reactants cluster_1 [4+2] Cycloaddition cluster_2 Cycloreversion A This compound C Diels-Alder Adduct (Unstable) A->C B Tetrazine B->C D Dihydropyridazine Product C->D E N2 C->E -N2

References

Axial vs. Equatorial Isomers of T-CO-OH: An In-depth Technical Guide on Structure, Reactivity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctenes (TCO) and s-tetrazines stands as one of the most rapid and selective bioorthogonal reactions developed to date.[1] Its biocompatibility and fast kinetics have made it an invaluable tool in chemical biology, particularly for in vivo imaging and drug delivery.[2] A key building block in this field is trans-cyclooct-4-enol (TCO-OH), which exists as two distinct diastereomers: axial (a-TCO-OH) and equatorial (e-TCO-OH). The spatial orientation of the hydroxyl group significantly influences the molecule's reactivity and stability, making a thorough understanding of these isomers crucial for the design of effective bioorthogonal probes and therapeutic agents. This guide provides a comprehensive overview of the synthesis, reactivity, and experimental analysis of the axial and equatorial isomers of TCO-OH.

Data Presentation

The reactivity of TCO-OH isomers is typically quantified by the second-order rate constant (k₂) of their reaction with a tetrazine derivative. The axial isomer consistently exhibits higher reactivity than the equatorial isomer.

TCO-OH IsomerTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference
Axial (a-TCO-OH)3,6-dipyridyl-s-tetrazine derivative150,000 ± 8,00095:5 PBS:MeOH, 25 °C
Axial (a-TCO-OH)Amido-substituted dipyridyltetrazine8.0 x 10⁴Water, 25 °C[3]
Equatorial (e-TCO-OH)3,6-dipyridyl-s-tetrazine derivative22,400 ± 4095:5 PBS:MeOH, 25 °C

The stability of TCO-OH isomers, particularly their propensity to isomerize to the unreactive cis-cyclooctene (CCO) form, is a critical consideration for in vivo applications. This isomerization can be influenced by factors such as the presence of thiols or copper-containing serum proteins.

TCO-OH IsomerConditionStabilityTimeReference
Axial (a-TCO-OH)D₂O-PBS (pD 7.4)85%24 h
Axial (a-TCO-OH)D₂O-PBS (pD 7.4) with 25 mM mercaptoethanol49%20 h
Equatorial (e-TCO-OH)Not specifiedGenerally more stable than axial isomer in the presence of thiolsNot specified[4]

Experimental Protocols

Synthesis and Separation of Axial and Equatorial TCO-OH Isomers via Photoisomerization

This protocol is adapted from the general procedure for the photoisomerization of cis-cyclooctenes.[5][6]

Materials:

Procedure:

  • Setup: Assemble the photochemical flow reactor. Pack a chromatography column with a layer of silica gel, followed by a layer of AgNO₃-impregnated silica gel.[5] The column is connected to a reservoir and a peristaltic pump to create a closed-loop system.

  • Reaction Mixture Preparation: In the reservoir, prepare a solution of cis-cyclooct-4-enol (e.g., 5-20 mM) and methyl benzoate (equimolar to the cis-isomer) in a suitable solvent mixture such as Et₂O/hexanes.[5] Purge the system with argon.

  • Photoisomerization: Cool the reservoir with an ice-water bath.[3] Turn on the peristaltic pump to circulate the solution through the column and back to the reservoir. Once the circulation is stable, turn on the UV lamp (254 nm).[7]

  • Monitoring the Reaction: Monitor the progress of the reaction by periodically taking samples from the reservoir and analyzing them by GC-FID to follow the disappearance of the cis-cyclooct-4-enol starting material.[5]

  • Work-up: Once the reaction is complete (i.e., the starting material is consumed), turn off the UV lamp and the pump. Flush the column with the reaction solvent to remove any remaining cis-isomer.[3]

  • Elution of trans-Isomers: Extrude the silica gel from the column and stir it in a mixture of concentrated NH₄OH and DCM to release the complexed trans-cyclooctenes.[3]

  • Extraction and Purification: Separate the organic layer, wash it with water, dry it over Na₂SO₄, and concentrate it under reduced pressure.[3] The resulting mixture of axial and equatorial TCO-OH is then separated by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).[8] The typical photoisomerization process yields equatorial and axial diastereomers in a ratio of approximately 2.2:1.[9]

Kinetic Analysis of TCO-OH Isomers with Tetrazines using Stopped-Flow Spectrophotometry

This protocol is based on established methods for determining the kinetics of TCO-tetrazine reactions.[10][11]

Materials:

  • Axial or equatorial TCO-OH isomer

  • Tetrazine derivative

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for stock solutions)

  • Stopped-flow spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the TCO-OH isomer and the tetrazine derivative in DMSO.

  • Working Solution Preparation: Dilute the stock solutions in PBS (pH 7.4) to the desired concentrations. The final DMSO concentration should be low (e.g., 1%) to minimize its effect on the reaction rate.[10]

  • Stopped-Flow Measurement:

    • Load the TCO-OH solution and the tetrazine solution into separate syringes of the stopped-flow instrument. To ensure pseudo-first-order conditions, the concentration of the TCO-OH isomer should be in large excess (e.g., 10-fold or more) compared to the tetrazine.[8]

    • Equilibrate the solutions to the desired temperature (e.g., 25 °C or 37 °C).[10][11]

    • Rapidly mix the two solutions in the instrument's observation cell.

    • Monitor the reaction by following the decrease in the characteristic absorbance of the tetrazine chromophore over time (typically between 510 and 550 nm).[1]

  • Data Analysis:

    • Fit the exponential decay of the absorbance to a pseudo-first-order model to obtain the observed rate constant (k_obs).

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO-OH isomer.[11]

Stability Assessment of TCO-OH Isomers in Biological Media

This protocol outlines a general procedure for evaluating the stability of TCO-OH isomers in serum.

Materials:

  • Axial or equatorial TCO-OH isomer

  • Human serum or mouse serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724)

  • LC-MS system

Procedure:

  • Incubation: Prepare a solution of the TCO-OH isomer in PBS and add it to the serum to achieve the desired final concentration. Incubate the mixture at 37 °C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the incubation mixture.

  • Sample Preparation: To each aliquot, add an equal volume of cold acetonitrile to precipitate the serum proteins. Centrifuge the samples to pellet the proteins.

  • Analysis: Analyze the supernatant by LC-MS to quantify the remaining amount of the TCO-OH isomer and to detect the formation of the corresponding cis-cyclooctene isomer.

Mandatory Visualization

TCO_OH_Isomers cluster_axial Axial (a-TCO-OH) cluster_equatorial Equatorial (e-TCO-OH) axial axial equatorial equatorial axial->equatorial Isomerization

Axial and equatorial isomers of TCO-OH.

Reaction_Mechanism TCO TCO-OH (Axial or Equatorial) TransitionState [4+2] Cycloaddition Transition State TCO->TransitionState Tetrazine s-Tetrazine Tetrazine->TransitionState Intermediate Diels-Alder Adduct TransitionState->Intermediate Inverse-Electron-Demand Diels-Alder Product Stable Dihydropyridazine Product Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2

IEDDA reaction of TCO-OH with s-tetrazine.

Experimental_Workflow start cis-cyclooct-4-enol photoisomerization Photoisomerization (254 nm) + Singlet Sensitizer start->photoisomerization separation AgNO₃-Silica Gel Chromatography photoisomerization->separation isomers Axial & Equatorial TCO-OH (Separated Isomers) separation->isomers reactivity Kinetic Analysis (Stopped-Flow) isomers->reactivity stability Stability Assay (Serum Incubation) isomers->stability end Characterized Isomers reactivity->end stability->end

Workflow for TCO-OH isomer synthesis and analysis.

References

The Role of (R)-TCO-OH as a Bioorthogonal Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the need for precise and efficient molecular tools is paramount. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, has emerged as a powerful strategy to meet this demand. Among the arsenal (B13267) of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between trans-cyclooctenes (TCO) and tetrazines stands out for its exceptionally fast reaction kinetics and remarkable specificity.[1][2] This technical guide focuses on a key player in this reaction: (R)-trans-cyclooct-4-enol, commonly referred to as (R)-TCO-OH.

This compound is a versatile bioorthogonal linker that contains a strained trans-cyclooctene (B1233481) moiety for rapid ligation with a tetrazine partner and a hydroxyl group for straightforward functionalization.[3] Its unique stereochemistry and chemical properties make it an invaluable tool in various applications, including protein labeling, in vivo imaging, and the construction of sophisticated drug delivery systems. This guide will provide an in-depth exploration of the core principles of this compound, quantitative data on its reactivity, detailed experimental protocols, and a look into its diverse applications.

Core Principles of TCO-Tetrazine Ligation

The bioorthogonal reaction between a TCO derivative, such as this compound, and a tetrazine is a type of [4+2] cycloaddition known as an inverse-electron-demand Diels-Alder (IEDDA) reaction.[2] In this reaction, the electron-deficient tetrazine (the diene) reacts with the electron-rich and strained TCO (the dienophile).[2] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product and driving the reaction to completion.[1]

The key features that make the TCO-tetrazine ligation a premier bioorthogonal tool include:

  • Exceptional Kinetics: It is one of the fastest bioorthogonal reactions, with second-order rate constants reaching up to 107 M-1s-1.[2][4] This allows for efficient labeling and conjugation at low concentrations, minimizing potential off-target effects and toxicity.[4]

  • High Specificity and Bioorthogonality: TCO and tetrazine moieties are abiotic and do not cross-react with biological functional groups such as amines, thiols, or carboxylates, ensuring that the reaction is highly specific to the intended targets.[1]

  • Biocompatibility: The reaction proceeds under physiological conditions (pH, temperature) and does not require cytotoxic catalysts like copper, which is often used in other click chemistry reactions.

  • Stability: Both TCO and tetrazine moieties exhibit reasonable stability in biological media, allowing for their use in complex in vivo environments.[1][5]

The reactivity of TCO derivatives is influenced by several factors, including ring strain and the stereochemistry of substituents. Generally, increased ring strain leads to faster reaction rates.[2] Furthermore, axial isomers of substituted TCOs tend to react faster than their equatorial counterparts.[6][7]

Quantitative Data: Reactivity of TCO Derivatives

The reaction kinetics of TCO derivatives with tetrazines are a critical parameter for their application. The following tables summarize the second-order rate constants for various TCO derivatives with different tetrazine partners, providing a quantitative comparison of their reactivity.

TCO DerivativeTetrazine PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference(s)
TCO3,6-di-(2-pyridyl)-s-tetrazine~2,0009:1 Methanol/Water[4][8]
TCO-OH3,6-di-(2-pyridyl)-s-tetrazine(13 ± 0.08) x 10³PBS, 37°C[9]
axial-5-hydroxy-TCO (a-TCO)3,6-di-(2-pyridyl)-s-tetrazine derivative~150,000Not specified[4]
s-TCO3,6-diphenyl-s-tetrazine3,100MeOH, 25°C[10]
d-TCO (syn-diastereomer)3,6-dipyridyl-s-tetrazine derivative(366 ± 15) x 10³Aqueous solution[9]
TCO-PEG₄Methyl-substituted tetrazine463PBS, 37°C[8]
TCO3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine26,000PBS, 37°C[8]

Table 1: Comparison of Second-Order Rate Constants for Various TCO Derivatives. This table highlights the significant impact of TCO structure on reaction kinetics.

TCO IsomerRelative ReactivityReference(s)
AxialFaster[6][7]
EquatorialSlower[6][7]
trans-cyclooctene (TCO)~7 times more reactive than cis-cyclooctene (CCO)[1][9]

Table 2: Influence of Isomerism on TCO Reactivity. The stereochemical arrangement of substituents on the TCO ring plays a crucial role in determining the reaction rate with tetrazines.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its derivatives.

Protocol 1: Protein Labeling with a TCO-NHS Ester

This protocol describes the two-step labeling of a protein. First, the protein is functionalized with a tetrazine moiety using a Tetrazine-NHS ester. Second, the tetrazine-modified protein is reacted with a TCO-functionalized molecule (in this example, a fluorescent probe).

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)

  • Tetrazine-NHS ester (e.g., Methyltetrazine-NHS Ester)

  • TCO-PEG-Fluorophore (e.g., TCO-PEG4-Cy5)

  • Anhydrous DMSO or DMF

  • 1 M Tris-HCl, pH 8.0 (Quenching buffer)

  • Desalting columns (e.g., Zeba Spin Desalting Columns)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.

  • Tetrazine-NHS Ester Stock Solution Preparation:

    • Allow the Tetrazine-NHS ester vial to warm to room temperature before opening.

    • Dissolve the Tetrazine-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.

  • Protein Modification with Tetrazine:

    • Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the protein solution.[11] The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 60 minutes at room temperature with gentle mixing.[1][11]

  • Quenching and Purification:

    • Quench the reaction by adding 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM and incubate for 5-10 minutes.[12]

    • Remove excess, unreacted Tetrazine-NHS ester using a desalting column according to the manufacturer's instructions.

  • TCO-Fluorophore Ligation:

    • To the purified tetrazine-modified protein, add 1.5 to 3 equivalents of the TCO-PEG-Fluorophore.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Final Purification:

    • Purify the final labeled protein conjugate using a desalting column to remove any unreacted TCO-Fluorophore.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) using UV-Vis spectrophotometry.

    • Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: "Click-to-Release" Drug Delivery from a TCO-Linked Prodrug

This protocol outlines a general procedure to demonstrate the tetrazine-triggered release of a drug from a TCO-caged prodrug in a cell-based assay.

Materials:

  • TCO-linked prodrug (e.g., TCO-carbamate-Doxorubicin)

  • Tetrazine activator (e.g., a cell-permeable, non-toxic tetrazine derivative)

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment and allow them to adhere overnight.

  • Prodrug and Activator Preparation:

    • Prepare stock solutions of the TCO-linked prodrug and the tetrazine activator in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the prodrug and a fixed concentration of the tetrazine activator in cell culture medium.

  • Treatment:

    • Treat the cells with the following conditions:

      • Vehicle control (medium with DMSO)

      • Tetrazine activator alone

      • TCO-linked prodrug alone (at various concentrations)

      • TCO-linked prodrug (at various concentrations) + Tetrazine activator

  • Incubation:

    • Incubate the cells for a period appropriate for the drug's mechanism of action (e.g., 48-72 hours).

  • Cell Viability Assessment:

    • After the incubation period, assess cell viability using a standard assay according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curves for the prodrug with and without the tetrazine activator to determine the IC50 values. A significant decrease in the IC50 in the presence of the tetrazine activator demonstrates successful "click-to-release" of the active drug.

Visualizations: Signaling Pathways and Experimental Workflows

TCO_Tetrazine_Ligation TCO This compound Derivative IEDDA Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition TCO->IEDDA Tetrazine Tetrazine Derivative Tetrazine->IEDDA Intermediate Unstable Dihydropyridazine Intermediate IEDDA->Intermediate Retro_DA Retro-Diels-Alder Reaction Intermediate->Retro_DA Product Stable Dihydropyridazine Conjugate Retro_DA->Product N2 N₂ Gas Retro_DA->N2

Protein_Labeling_Workflow start Start: Protein of Interest step1 Step 1: React with Tetrazine-NHS Ester start->step1 step2 Purification 1: Remove excess Tetrazine step1->step2 step3 Step 2: React with TCO-Fluorophore step2->step3 step4 Purification 2: Remove excess TCO-Fluorophore step3->step4 end End: Labeled Protein step4->end

Click_To_Release_Pathway Prodrug TCO-Linked Prodrug (Inactive) Reaction Bioorthogonal Reaction in Target Environment Prodrug->Reaction Tetrazine Tetrazine Activator Tetrazine->Reaction Release Drug Release Reaction->Release ActiveDrug Active Drug Release->ActiveDrug Byproduct Linker Byproduct Release->Byproduct

Applications in Research and Drug Development

The unique properties of this compound and the TCO-tetrazine ligation have led to their widespread adoption in various fields:

  • Bioconjugation and Protein Labeling: As detailed in the protocol, TCO linkers are extensively used for the site-specific labeling of proteins with fluorescent dyes, biotin, or other probes for imaging and detection.

  • Live Cell and In Vivo Imaging: The biocompatibility and fast kinetics of the reaction make it ideal for labeling and tracking biomolecules in living cells and whole organisms.[13] Pre-targeting strategies, where a TCO-modified antibody is first administered, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent, have shown great promise in enhancing imaging contrast.

  • Targeted Drug Delivery: TCO linkers are integral to the design of advanced drug delivery systems, such as antibody-drug conjugates (ADCs). The "click-to-release" strategy allows for the targeted delivery of a potent drug in an inactive prodrug form, which is then activated specifically at the disease site by an administered tetrazine, potentially reducing systemic toxicity.[14][15]

  • PROTACs and Molecular Glues: this compound is also used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[16]

Conclusion

This compound is a powerful and versatile bioorthogonal linker that, in conjunction with its tetrazine reaction partner, has revolutionized the way scientists can label, track, and manipulate biomolecules in complex biological systems. Its exceptional reaction kinetics, high specificity, and biocompatibility have established the TCO-tetrazine ligation as a gold standard in bioorthogonal chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practical applications of this compound is essential for harnessing its full potential in advancing biological research and developing next-generation therapeutics. As research continues to push the boundaries of what is possible, we can expect to see even more innovative applications of this remarkable molecular tool.

References

Introduction: The Critical Role of the Linker in PROTAC Technology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-TCO-OH in PROTAC Linker Design

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three distinct parts: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]

The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy. Its length, rigidity, chemical composition, and attachment points profoundly influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[3][] Furthermore, the linker's properties impact the overall physicochemical characteristics of the PROTAC, including its solubility and cell permeability.[]

As PROTACs become larger and more complex, innovative linker strategies are required to overcome challenges such as poor cellular uptake.[5] One such strategy involves the use of bioorthogonal chemistry, which employs reactions that can occur in complex biological environments without interfering with native biochemical processes.[] This guide focuses on a key reagent in this approach: this compound, a building block for advanced, "clickable" PROTAC linkers.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds POI Target Protein (POI) POI->TernaryComplex Binds E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds TernaryComplex->PROTAC Catalytic Release PolyUb Poly-Ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recruitment Degradation Degraded Peptides Proteasome->Degradation Degradation CLIPTAC_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochem Biochemical Analysis cluster_western Western Blot cluster_analysis Data Analysis A1 1. Seed Cells (e.g., HeLa) A2 2. Add TCO-Ligand (e.g., JQ1-TCO) A1->A2 A3 3. Incubate A2->A3 A4 4. Add Tetrazine-Ligand (e.g., Tz-thalidomide) A3->A4 A5 5. Incubate A4->A5 B1 6. Cell Lysis A5->B1 B2 7. Protein Quantification (BCA Assay) B1->B2 B3 8. Sample Prep (Laemmli Buffer) B2->B3 C1 9. SDS-PAGE B3->C1 C2 10. Protein Transfer (PVDF Membrane) C1->C2 C3 11. Immunoblotting (Primary/Secondary Abs) C2->C3 C4 12. Detection (ECL) C3->C4 D1 13. Densitometry C4->D1 D2 14. Normalize to Loading Control D1->D2 D3 15. Calculate % Degradation D2->D3

References

An In-depth Technical Guide to the Physical and Chemical Stability of (R)-TCO-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical stability of (R)-TCO-OH, a critical reagent in bioorthogonal chemistry. Understanding the stability profile of this molecule is paramount for its successful application in bioconjugation, probe development, and the synthesis of innovative therapeutic agents such as Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound and Its Significance

This compound, or (R)-trans-cyclooct-4-enol, is a strained trans-cyclooctene (B1233481) derivative featuring a hydroxyl group. This structure provides two key functionalities: the highly reactive trans-cyclooctene moiety for rapid and specific inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines, and a versatile hydroxyl handle for further chemical modifications.[1] Its application is widespread in fields requiring precise molecular labeling and conjugation under physiological conditions. However, the inherent ring strain that confers its high reactivity also makes it susceptible to degradation, primarily through isomerization to the unreactive cis-isomer.[2] This guide delves into the known stability characteristics of this compound and related TCO derivatives, providing researchers with the necessary information for its effective handling, storage, and use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₈H₁₄O[3][4]
Molecular Weight 126.20 g/mol [3][4]
Appearance Colorless to light yellow liquidMedChemExpress
CAS Number 39637-78-0[3]
Solubility Soluble in DMSO, DMF, acetonitrile, and other common organic solvents.MedChemExpress

Chemical Stability Profile

The primary degradation pathway for trans-cyclooctenes is the isomerization from the reactive trans-(E) isomer to the unreactive cis-(Z) isomer. This process can be influenced by several factors, including temperature, pH, presence of thiols, and transition metals.

Shelf-Life and Storage Conditions

For optimal stability, this compound should be stored under specific conditions to minimize degradation.

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage (months to years). 0-4°C for short-term storage (days to weeks).Reduces the rate of isomerization and potential polymerization.[5]
Light Protect from light.Light, especially UV, can promote isomerization.
Moisture Store under anhydrous conditions.Moisture can potentially participate in degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes oxidation, although isomerization is the primary concern.

Some suppliers indicate a shelf-life of up to 3 years for the pure form when stored at -20°C. However, it is crucial to handle the compound in anhydrous solvents and minimize exposure to light to maintain its integrity.

Stability in Solution

The stability of TCO derivatives in solution is highly dependent on the solvent, pH, and the presence of other reactive species. While specific quantitative data for this compound is limited, studies on closely related TCO analogs provide valuable insights.

ConditionObservationCompoundReference
Phosphate-Buffered D₂O (pD 7.4) No degradation or isomerization observed for up to 14 days.d-TCO[5]
Human Serum (Room Temperature) >97% remained as the trans-isomer after 4 days.d-TCO[5][6]
Rabbit Reticulocyte Lysate (10% in buffered D₂O, pD 7.4) Slow isomerization: 12% after 10h, 22% after 24h, 41% after 96h.d-TCO[6]
30 mM Mercaptoethanol in CD₃OD Stable for 8-12 hours, followed by rapid isomerization.s-TCO, d-TCO[7]
30 mM Ethanethiol in CD₃OD-d₄ 12% isomerization after 12 hours.s-TCO derivative[5]
High Thiol Concentrations (General) Rapid isomerization.s-TCO[5]
Aqueous Solution (General) Generally stable, but isomerization can be catalyzed by thiols and copper-containing proteins.TCO derivatives
Organic Solvents (DMSO, DMF, Acetonitrile) Generally stable for short-term use in bioconjugation when stored properly.TCO derivatives

Note: d-TCO (cis-dioxolane-fused trans-cyclooctene) and s-TCO (conformationally strained trans-cyclooctene) are more reactive and generally less stable than the parent TCO-OH. The stability of this compound is expected to be comparable to or slightly better than these derivatives under similar conditions.

Degradation Pathways

The principal degradation pathway for this compound is the isomerization to its thermodynamically more stable cis-isomer, (Z)-cyclooct-4-enol. This isomerization renders the molecule inactive for the iEDDA reaction with tetrazines. This process is known to be catalyzed by thiols, potentially through a radical-mediated pathway, and can also be influenced by transition metals.

Experimental Protocols for Stability Assessment

A robust assessment of the stability of this compound involves a combination of techniques to monitor the integrity of the molecule over time and under various stress conditions. A forced degradation study is a systematic way to evaluate the intrinsic stability of a drug substance and to identify potential degradation products.

General Workflow for a Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study.

Forced_Degradation_Workflow General Workflow for Forced Degradation Study of this compound cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare stock solution of this compound in a suitable solvent (e.g., Acetonitrile) acid Acid Hydrolysis (e.g., 0.1 M HCl, RT and 60°C) prep->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH, RT and 60°C) prep->base Expose to oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) prep->oxidation Expose to thermal Thermal Stress (e.g., 60-80°C, solid and solution) prep->thermal Expose to photo Photolytic Stress (UV/Vis light exposure) prep->photo Expose to sampling Sample at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize acidic/basic samples sampling->neutralize If applicable hplc HPLC Analysis (Purity and Degradant Quantification) sampling->hplc nmr ¹H NMR Analysis (Isomerization Quantification) sampling->nmr lcms LC-MS Analysis (Degradant Identification) sampling->lcms neutralize->hplc neutralize->nmr neutralize->lcms pathway Elucidate Degradation Pathways hplc->pathway kinetics Determine Degradation Kinetics hplc->kinetics nmr->pathway nmr->kinetics lcms->pathway lcms->kinetics report Generate Stability Report pathway->report kinetics->report

Caption: Workflow for a forced degradation study.

Protocol for Stability Assessment by ¹H NMR Spectroscopy

This method is particularly useful for quantifying the extent of isomerization from the trans to the cis isomer.

Objective: To quantify the percentage of this compound that has isomerized to its cis form.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, MeOD-d₄, DMSO-d₆)

  • Internal standard (optional, for quantitative analysis, e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a solution of this compound in the chosen deuterated solvent at a known concentration (e.g., 5-10 mg/mL).

  • If using an internal standard, add a known amount to the solution.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • The vinylic protons of the trans-isomer of cyclooctenol typically appear in the range of δ 5.3-5.6 ppm.

    • Integrate the signals corresponding to the vinylic protons of both the trans and cis isomers.

    • Calculate the percentage of isomerization using the following formula: % Isomerization = [Integral of cis-isomer / (Integral of cis-isomer + Integral of trans-isomer)] * 100

  • For kinetic studies, acquire spectra at regular time intervals while the sample is subjected to the desired stress condition (e.g., elevated temperature in the NMR probe).

Protocol for Stability Assessment by HPLC

Since this compound lacks a strong chromophore for UV detection, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are recommended.

Objective: To determine the purity of this compound and quantify the formation of degradation products over time.

Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • ELSD or CAD detector.

  • A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) or a HILIC column for polar analytes can be suitable.

Mobile Phase (Example for Reversed-Phase):

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

  • A gradient elution is typically required to separate the polar this compound from less polar degradation products or impurities.

General Procedure:

  • Sample Preparation: Dissolve the this compound sample from the stress study in the initial mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions (starting point):

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • ELSD/CAD settings: Optimize nebulizer and evaporator temperatures and gas flow according to the manufacturer's recommendations for the chosen mobile phase.

  • Method Development: Develop a gradient method that provides good separation between the main this compound peak and any degradation products. An initial broad gradient (e.g., 5-95% B over 20 minutes) can be used to scout for impurities.

  • Analysis: Inject the samples from the different time points of the stability study.

  • Data Analysis:

    • Identify the peak corresponding to this compound by injecting a reference standard.

    • Monitor the decrease in the peak area of this compound over time.

    • Identify and quantify the increase in the peak areas of any new peaks, which correspond to degradation products.

    • Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).

Strategies for Stabilization

For highly reactive TCO derivatives that are prone to degradation, several strategies can be employed to enhance their shelf-life and stability in solution.

  • Silver (I) Complexation: TCOs can form stable complexes with silver (I) salts (e.g., AgNO₃). These complexes can be stored for extended periods and the active TCO can be liberated on demand by the addition of a salt solution like NaCl.[2][7] This is particularly useful for long-term storage of more reactive TCO analogs.

  • Radical Inhibition: Since thiol-promoted isomerization may proceed through a radical pathway, the addition of radical inhibitors such as Trolox has been shown to suppress this degradation.[2]

  • Formulation: For in vivo applications, conjugation of TCOs to hydrophilic linkers like polyethylene (B3416737) glycol (PEG) can improve solubility and potentially alter the stability profile.

Conclusion

This compound is a powerful tool in bioorthogonal chemistry, but its utility is intrinsically linked to its stability. The primary route of deactivation is isomerization to the corresponding cis-alkene. This process is accelerated by heat, light, and the presence of thiols. By adhering to appropriate storage and handling procedures, and by understanding the stability limitations in various experimental settings, researchers can effectively utilize this compound for their intended applications. For critical applications, it is highly recommended to perform stability studies under the specific experimental conditions to be employed. The experimental protocols outlined in this guide provide a framework for conducting such assessments.

References

Solubility Profile of (R)-trans-cyclooctenol ((R)-TCO-OH): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of (R)-trans-cyclooctenol ((R)-TCO-OH), a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioactive molecules.[1][2][3] Aimed at researchers, scientists, and professionals in drug development, this document outlines the known qualitative solubility of this compound, offers detailed experimental protocols for quantitative solubility determination, and visualizes key concepts and workflows.

Introduction to this compound

This compound is an alkyl chain-based PROTAC linker containing a strained trans-cyclooctene (B1233481) (TCO) moiety.[1][2][3] This TCO group is instrumental for its utility in bioorthogonal chemistry, specifically participating in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazine-containing molecules.[3][4] This highly efficient and selective "click chemistry" reaction allows for the stable and specific conjugation of molecules in complex biological environments, a cornerstone of modern chemical biology and drug development.[4][5] As a bifunctional linker, it possesses a hydroxyl group that allows for further chemical modification and attachment to other molecular entities.

The solubility of this compound is a fundamental physicochemical property that dictates its handling, reactivity, and formulation. Understanding its behavior in various solvent systems is crucial for its effective application in both synthetic chemistry and biological assays.

Solubility Data

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative descriptions and the nature of its applications provide valuable insights into its solubility profile. The presence of a hydroxyl group suggests some degree of polarity, while the eight-carbon ring imparts significant non-polar character.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolventSolubilitySource
Aprotic Polar Dimethyl sulfoxide (B87167) (DMSO)Soluble[4]
Aqueous Water / Aqueous BuffersImplied to be soluble to some extent for use in biological applications.[6][7] However, the hydrophobic cyclooctane (B165968) ring may limit high solubility.[8][9]-
Organic (General) Standard organic solventsExpected to be soluble in a range of common organic solvents such as alcohols, chlorinated solvents, and ethers, due to its significant hydrocarbon content.-

Experimental Protocol for Solubility Determination

Given the lack of specific public data, the following protocol provides a robust method for determining the solubility of this compound in various aqueous and organic solvents using the isothermal shake-flask method.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dichloromethane, ethyl acetate)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains at the bottom.

    • Dispense a precise volume (e.g., 1.0 mL) of each selected solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a moderate speed to further separate the undissolved solid from the supernatant.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

    • Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standards.

    • Use the calibration curve to determine the concentration of this compound in the diluted supernatant.

    • Calculate the original solubility in the solvent by accounting for the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Visualizations

Role in PROTAC Synthesis

This compound serves as a linker in the modular construction of PROTACs. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

PROTAC_Structure Conceptual Structure of a PROTAC TargetBinder Target Protein Ligand Linker This compound based Linker TargetBinder->Linker E3LigaseBinder E3 Ligase Ligand Linker->E3LigaseBinder

Caption: A diagram illustrating the components of a PROTAC molecule.

Bioorthogonal Reaction: iEDDA

The key functionality of the TCO moiety in this compound is its rapid and specific reaction with a tetrazine derivative via an inverse-electron-demand Diels-Alder cycloaddition.

iEDDA_Reaction Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction cluster_reactants Reactants cluster_product Product TCO This compound plus + Tetrazine Tetrazine Derivative Product Stable Dihydropyridazine Adduct Tetrazine->Product [4+2] Cycloaddition

Caption: The iEDDA reaction between this compound and a tetrazine.

Experimental Workflow for Solubility Measurement

The following diagram outlines the logical steps for the experimental determination of solubility as described in the protocol section.

Solubility_Workflow Workflow for Solubility Determination A 1. Add excess this compound and solvent to vial B 2. Equilibrate at constant temp (e.g., 24-48h) A->B C 3. Centrifuge to separate solid B->C D 4. Filter supernatant (0.22 µm filter) C->D E 5. Dilute sample for analysis D->E F 6. Analyze by HPLC/GC against standards E->F G 7. Calculate solubility F->G

References

An In-depth Technical Guide to the Spectroscopic Properties of (R)-TCO-OH for Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic properties of (R)-trans-cyclooct-4-enol, commonly known as (R)-TCO-OH. It is an essential resource for researchers utilizing this important bioorthogonal linker in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation applications. This document details the key spectroscopic data and experimental protocols necessary for the unambiguous characterization of this compound.

Introduction to this compound

This compound is a strained trans-cyclooctene (B1233481) derivative featuring a hydroxyl group. This versatile molecule serves as a crucial building block in "click chemistry," specifically in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine-functionalized molecules.[1] This reaction is known for its exceptionally fast kinetics and biocompatibility, making it ideal for in vivo applications.[2] The hydroxyl group on the this compound scaffold provides a convenient handle for further chemical modifications, allowing for its incorporation into a wide range of molecular architectures, including PROTACs.

Spectroscopic Characterization Data

Precise spectroscopic characterization is paramount to confirm the identity and purity of this compound before its use in downstream applications. The following tables summarize the key spectroscopic data for trans-cyclooct-4-enol, a close analog of this compound. It is important to note that while the core structure is identical, the specific rotation will differ for the enantiomerically pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The data presented below is for trans-cyclooct-4-enol.

Table 1: ¹H NMR Spectroscopic Data of trans-cyclooct-4-enol in CDCl₃

Chemical Shift (δ) ppmMultiplicityAssignment
5.64 – 5.51mOlefinic Proton
5.45 – 5.32mOlefinic Proton
3.51 – 3.41mCarbinol Proton (CH-OH)
2.31mAllylic Protons
2.02 – 1.88mMethylene (B1212753) Protons
1.72 – 1.53mMethylene Protons

Note: The chemical shifts are reported for trans-cyclooct-4-enol and may show slight variations for the pure (R)-enantiomer. The integration of the proton signals will correspond to the number of protons in each environment.

Table 2: ¹³C NMR Spectroscopic Data of 4-Cycloocten-1-ol

Chemical Shift (δ) ppmAssignment
Data not available in the search results

Note: Specific ¹³C NMR data for this compound or its racemate was not found in the provided search results. Researchers should expect signals corresponding to the olefinic carbons, the carbinol carbon, and the aliphatic methylene carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its identity.

Table 3: Mass Spectrometry Data for 4-Cycloocten-1-ol

ParameterValue
Molecular FormulaC₈H₁₄O[3]
Molecular Weight126.20 g/mol [3]
Monoisotopic Mass126.1045 Da[3]

Note: The expected mass spectrum would show a molecular ion peak [M]⁺ at m/z = 126. Further fragmentation may involve the loss of a water molecule [M-H₂O]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key functional groups are the hydroxyl group and the carbon-carbon double bond.

Table 4: Key Infrared Absorption Bands for trans-cyclooct-4-enol

Wavenumber (cm⁻¹)IntensityAssignment
~3300BroadO-H stretch (hydroxyl group)
~3020Medium=C-H stretch (alkene)
~1650MediumC=C stretch (trans-alkene)
~2920StrongC-H stretch (alkane)

Note: These are typical ranges for the respective functional groups and provide a characteristic fingerprint for the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The strained trans-double bond in this compound is the primary chromophore.

Table 5: UV-Vis Spectroscopic Data for trans-cyclooctene derivatives

Wavelength (λmax)Solvent
Below 200 nmNot specified

Note: Simple, non-conjugated alkenes typically have a λmax below 200 nm. The exact value for this compound may vary depending on the solvent.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic characterization of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Acquisition of ¹H NMR Spectrum:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using standard parameters. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Acquisition of ¹³C NMR Spectrum:

    • Switch the spectrometer to the ¹³C nucleus.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry

Objective: To determine the accurate mass of this compound.

Materials:

  • This compound sample

  • Methanol or other suitable volatile solvent

  • Mass spectrometer (e.g., ESI-MS or GC-MS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent like methanol.

  • Injection: Introduce the sample into the mass spectrometer. The method of introduction will depend on the type of mass spectrometer used (e.g., direct infusion for ESI-MS or injection into a GC for GC-MS).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Analyze the spectrum to identify the molecular ion peak and any significant fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups in this compound.

Materials:

  • This compound sample (liquid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr)

  • Dropper

Procedure (using ATR):

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of liquid this compound onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

UV-Vis Spectroscopy

Objective: To determine the absorption maximum (λmax) of this compound.

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.0.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a quartz cuvette with the sample solution and record the UV-Vis spectrum over a suitable wavelength range (e.g., 190-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Reaction Pathway and Experimental Workflow Visualization

The primary utility of this compound lies in its rapid and specific reaction with tetrazines. This inverse-electron-demand Diels-Alder (IEDDA) cycloaddition is a cornerstone of bioorthogonal chemistry.

IEDDA_Reaction cluster_reactants Reactants cluster_product Product TCO This compound Dihydropyridazine Dihydropyridazine Adduct TCO->Dihydropyridazine IEDDA Cycloaddition Tetrazine Tetrazine Derivative Tetrazine->Dihydropyridazine N2 N₂ (gas) Dihydropyridazine->N2 Retro-Diels-Alder (N₂ extrusion)

Caption: Inverse-electron-demand Diels-Alder (IEDDA) reaction of this compound.

The characterization of this compound is a critical quality control step. The following workflow outlines the logical sequence of spectroscopic analyses.

Characterization_Workflow start Synthesized this compound purification Purification (e.g., Chromatography) start->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir uvvis UV-Vis Spectroscopy purification->uvvis final Characterized this compound nmr->final ms->final ir->final uvvis->final

Caption: Spectroscopic characterization workflow for this compound.

By following the data and protocols outlined in this guide, researchers can confidently characterize this compound, ensuring the quality and reliability of their subsequent research and development endeavors.

References

Quantum Mechanical Insights into (R)-trans-cyclooct-4-enol Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-trans-cyclooct-4-enol ((R)-TCO-OH), a hydroxyl-functionalized trans-cyclooctene, has emerged as a powerful tool in bioorthogonal chemistry. Its high reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines allows for rapid and specific covalent labeling of biomolecules in complex biological systems. The reactivity of this compound is intrinsically linked to its strained eight-membered ring system. Quantum mechanical (QM) studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the underlying principles governing its reactivity and stereoselectivity. This guide provides an in-depth analysis of the quantum mechanical studies of this compound reactivity, supported by experimental data and detailed protocols.

Core Concepts: The Role of Strain and Stereochemistry

The enhanced reactivity of trans-cyclooctenes compared to their cis-isomers is a direct consequence of their significant ring strain. The trans-double bond distorts the cyclooctene (B146475) ring, forcing it into a high-energy conformation. This pre-distortion of the molecule towards the transition state geometry of the Diels-Alder reaction lowers the activation energy, thereby accelerating the reaction rate.

A key feature of this compound is the presence of a hydroxyl group, which can exist in either an axial or equatorial position relative to the cyclooctene ring. This stereochemical difference has a profound impact on the molecule's stability and reactivity.

Quantum Mechanical Analysis of this compound Diastereomers

Computational studies have provided a quantitative understanding of the differences between the axial and equatorial diastereomers of this compound.

Ground State Energies

DFT calculations have shown that the axial isomer of a functionalized TCO is higher in energy than its equatorial counterpart by approximately 1.1 kcal/mol[1]. This energy difference arises from greater steric strain in the axial conformation.

Reaction Kinetics and Activation Energies

The difference in ground state energy directly influences the reaction kinetics. Experimental measurements have demonstrated that the axial isomer of TCO-OH reacts approximately four times faster than the equatorial isomer in IEDDA reactions with tetrazines[1]. This observation is consistent with the principles of transition state theory, where a higher energy ground state can lead to a lower activation energy barrier, assuming the transition state energies are similar.

Quantum mechanical calculations have been employed to model the transition states of the Diels-Alder reaction between TCO derivatives and tetrazines. These studies help in understanding the geometric and energetic factors that control the reaction rate.

Quantitative Data Summary

The following tables summarize key quantitative data from quantum mechanical and experimental studies on TCO derivatives, including this compound.

ParameterAxial this compoundEquatorial this compoundReference
Relative Ground State Energy (kcal/mol) +1.10[1]
Relative Reactivity ~4x faster1x[1]

Table 1: Comparison of Axial and Equatorial this compound Properties. This table highlights the higher ground state energy and consequently increased reactivity of the axial diastereomer.

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventTemperature (°C)Reference
axial-5-hydroxy-trans-cyclooctene3,6-dipyridyl-s-tetrazine derivative70,000 ± 1,80095:5 PBS:MeOH25
equatorial-5-hydroxy-trans-cyclooctene3,6-dipyridyl-s-tetrazine derivative22,400 ± 4095:5 PBS:MeOH25
This compound (unspecified isomer)3,6-dipyridyl-s-tetrazine2,0009:1 MeOH:water25[1]

Table 2: Experimental Second-Order Rate Constants for TCO-OH Derivatives. This table provides concrete kinetic data illustrating the reactivity differences.

Experimental and Computational Protocols

Synthesis of this compound Diastereomers

The synthesis of this compound typically involves the photoisomerization of the corresponding cis-cyclooct-4-enol. This process yields a mixture of the axial and equatorial diastereomers, which can then be separated by chromatography.

Synthesis_Workflow cis_enol cis-cyclooct-4-enol photoisomerization Photoisomerization (UV light, sensitizer) cis_enol->photoisomerization mixture Mixture of axial and equatorial This compound photoisomerization->mixture separation Chromatographic Separation mixture->separation axial Axial this compound separation->axial equatorial Equatorial this compound separation->equatorial Stopped_Flow_Workflow cluster_prep Reagent Preparation cluster_exp Stopped-Flow Experiment cluster_analysis Data Analysis TCO_sol This compound solution (e.g., in PBS) Mixing Rapid Mixing of Reactants TCO_sol->Mixing Tetrazine_sol Tetrazine solution (e.g., in PBS) Tetrazine_sol->Mixing Detection Spectrophotometric Detection (monitoring tetrazine absorbance decay) Mixing->Detection Pseudo_first_order Pseudo-first-order kinetic analysis Detection->Pseudo_first_order Second_order Calculation of second-order rate constant (k₂) Pseudo_first_order->Second_order DFT_Workflow start Define Reactants (this compound isomer + Tetrazine) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (confirm minima/TS) geom_opt->freq_calc ts_search Transition State Search (e.g., QST2/QST3) geom_opt->ts_search ts_search->freq_calc irc_calc IRC Calculation (confirm reaction path) ts_search->irc_calc energy_calc Single-Point Energy Calculation (higher level of theory, e.g., M06-2X/6-311+G(d,p)) irc_calc->energy_calc solvation Inclusion of Solvent Effects (e.g., SMD model) energy_calc->solvation analysis Analysis of Results (Activation energies, geometries, distortion/interaction analysis) solvation->analysis Logical_Relationship cluster_structure Structural Features cluster_qm Quantum Mechanical Properties cluster_kinetics Reaction Kinetics ring_strain High Ring Strain (trans-double bond) high_gse Higher Ground State Energy ring_strain->high_gse axial_conf Axial Conformation of -OH axial_conf->high_gse equatorial_conf Equatorial Conformation of -OH fast_rate Fast Reaction Rate (high k₂) equatorial_conf->fast_rate slower low_ae Lower Activation Energy high_gse->low_ae low_ae->fast_rate

References

(R)-TCO-OH: A Technical Guide for Chemical Biology Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-TCO-OH, or (R)-trans-cyclooct-4-enol, has emerged as a powerful and versatile tool in the field of chemical biology. Its unique properties as a strained alkene make it an exceptional reactant in bioorthogonal chemistry, particularly in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines. This "click chemistry" reaction is characterized by its extraordinarily fast kinetics, high specificity, and biocompatibility, occurring efficiently under physiological conditions without the need for toxic catalysts.[1] These features have led to the widespread adoption of this compound and its derivatives in a multitude of applications, including bioconjugation, live-cell imaging, proteomics, and the development of novel therapeutic strategies such as antibody-drug conjugates (ADCs) and PROTACs.[1][2] This technical guide provides an in-depth overview of this compound, including its quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to facilitate its application in research and drug development.

Core Principles: The TCO-Tetrazine Ligation

The utility of this compound is centered on its rapid and specific reaction with a 1,2,4,5-tetrazine. This iEDDA cycloaddition is driven by the release of ring strain in the trans-cyclooctene (B1233481) ring, leading to the formation of a stable dihydropyridazine (B8628806) linkage and the irreversible elimination of nitrogen gas.[3] The reaction's bioorthogonality ensures that it proceeds with high selectivity in complex biological environments, without cross-reactivity with native functional groups found in biomolecules.[1]

Quantitative Data

The performance of this compound in bioorthogonal reactions is best understood through its reaction kinetics and stability. The following tables summarize key quantitative data for this compound and related trans-cyclooctene derivatives.

TCO Derivative Reactant Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Solvent Temperature (°C)
TCO3,6-di-(2-pyridyl)-s-tetrazine2,0009:1 MeOH:Water25
sTCO3,6-di-(2-pyridyl)-s-tetrazine22,000MeOH25
sTCO derivative3,6-di-(2-pyridyl)-s-tetrazine analog3,300,000Water25
d-TCOWater-soluble 3,6-dipyridyl-s-tetrazine366,000Water25
TCO-PEG₄Methyl-tetrazine69,400DPBS37

Table 1: Reaction Kinetics of TCO Derivatives with Tetrazines. This table highlights the exceptionally fast reaction rates of TCO derivatives. The rate can be significantly influenced by the structure of both the TCO and the tetrazine partner, as well as the solvent system.[4][5][6][7][8]

TCO Derivative Condition Stability/Half-life
TCO50% fresh mouse serum at 37 °CNearly complete conversion to inactive cis-isomer within 7 hours.
d-TCOHuman serum at room temperature>97% remained as the active trans-isomer after 4 days.
sTCOHigh thiol concentration (30 mM)Rapid isomerization.
Peptides in human serumGeneral observationHalf-lives can vary significantly based on sequence and modifications.

Table 2: Stability of TCO Derivatives. The stability of TCO derivatives is a critical consideration for in vivo applications. While the parent TCO can isomerize in the presence of thiols and serum proteins, more stable derivatives like d-TCO have been developed.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound in experimental settings. Below are representative protocols for antibody conjugation and live-cell imaging.

Protocol 1: Site-Specific Antibody-Drug Conjugate (ADC) Synthesis using this compound

This protocol describes the conjugation of a cytotoxic drug to a monoclonal antibody, such as Trastuzumab, through a linker containing this compound. This example assumes the antibody has been engineered with a free cysteine for site-specific conjugation.

Materials:

  • Trastuzumab (or other monoclonal antibody with an available cysteine)

  • This compound derivative with a maleimide (B117702) group (e.g., TCO-PEG3-maleimide)

  • Cytotoxic drug with a compatible functional group for attachment to a linker (e.g., Doxorubicin)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • LC-MS system for characterization

Procedure:

  • Antibody Reduction (if necessary):

    • Dissolve the antibody in PBS at a concentration of 5-10 mg/mL.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfides and expose the free thiols of the engineered cysteines.

    • Remove excess TCEP using a desalting column equilibrated with PBS.

  • Conjugation of this compound-maleimide to the Antibody:

    • Immediately after desalting, add the TCO-PEG3-maleimide (dissolved in a minimal amount of DMF or DMSO) to the reduced antibody solution. A 5 to 10-fold molar excess of the TCO linker over the antibody is typically used.

    • Gently mix and incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Purification of the Antibody-TCO Conjugate:

    • Purify the antibody-TCO conjugate from unreacted TCO linker using an SEC column equilibrated with PBS.

    • Collect the fractions containing the antibody conjugate, monitoring the elution profile at 280 nm.

  • Preparation of the Drug-Tetrazine Moiety:

    • Synthesize or obtain the cytotoxic drug functionalized with a tetrazine group. For example, Doxorubicin (B1662922) can be reacted with a tetrazine-NHS ester.

  • Final "Click" Reaction:

    • Add the tetrazine-functionalized drug to the purified antibody-TCO conjugate in a 3 to 5-fold molar excess.

    • Incubate the reaction at room temperature for 1 hour. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification and Characterization of the ADC:

    • Purify the final ADC from excess drug-tetrazine using an SEC column.

    • Characterize the ADC by UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR) and by LC-MS to confirm the molecular weight and purity.

Protocol 2: Live-Cell Imaging of Cell Surface Proteins

This protocol outlines the labeling and imaging of a specific cell surface protein using a fluorescent probe derived from this compound. This assumes the target protein has been metabolically labeled with a tetrazine-containing unnatural sugar.

Materials:

  • Cells expressing the target protein of interest (e.g., HeLa cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Tetrazine-functionalized monosaccharide (e.g., Ac₄ManNTz)

  • This compound derived fluorescent probe (e.g., TCO-Cy5)

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Confocal microscope

Procedure:

  • Metabolic Labeling of Cells:

    • Culture the cells to 70-80% confluency in a glass-bottom dish suitable for imaging.

    • Incubate the cells in culture medium supplemented with 25-50 µM of the tetrazine-functionalized monosaccharide (e.g., Ac₄ManNTz) for 48-72 hours. This allows for the metabolic incorporation of the tetrazine into the cell surface glycans.

  • Preparation of Labeling Solution:

    • Prepare a stock solution of the TCO-fluorescent probe (e.g., TCO-Cy5) in DMSO.

    • Dilute the stock solution in imaging buffer (e.g., PBS with 1% BSA) to a final concentration of 1-5 µM.

  • Cell Labeling:

    • Wash the cells twice with warm PBS to remove residual culture medium.

    • Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the labeling solution and wash the cells three times with imaging buffer to remove any unbound probe.

  • Live-Cell Imaging:

    • Add fresh imaging buffer to the cells.

    • Image the cells using a confocal microscope with the appropriate laser excitation and emission filters for the chosen fluorophore (e.g., for Cy5, excitation at ~650 nm and emission at ~670 nm).

    • Acquire images using settings that minimize phototoxicity, such as low laser power and short exposure times.[11][12]

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the application of this compound.

G Mechanism of Tetrazine-Triggered 'Click-to-Release' of Doxorubicin cluster_reactants Reactants cluster_reaction Reaction Cascade cluster_products Products TCO_Dox Doxorubicin-(R)-TCO-OH Carbamate Prodrug IEDDA Inverse-Electron-Demand Diels-Alder Cycloaddition TCO_Dox->IEDDA Tetrazine Tetrazine Tetrazine->IEDDA Dihydropyridazine 4,5-Dihydropyridazine Intermediate IEDDA->Dihydropyridazine Forms unstable intermediate Tautomerization Tautomerization Dihydropyridazine->Tautomerization Elimination 1,4-Elimination Tautomerization->Elimination Rearrangement Doxorubicin Free Doxorubicin (Active Drug) Elimination->Doxorubicin Release of active drug Byproducts CO₂ + N₂ + TCO-remnant Elimination->Byproducts

Caption: Mechanism of the 'click-to-release' strategy for doxorubicin.[2][13][14][15][16]

G Experimental Workflow for Bioorthogonal Labeling of Cell Surface Proteins cluster_prep Cell Preparation & Metabolic Labeling cluster_labeling Bioorthogonal Labeling cluster_imaging Imaging & Analysis Cell_Culture Culture cells of interest Metabolic_Labeling Incubate with Tetrazine-sugar Cell_Culture->Metabolic_Labeling Wash1 Wash cells Metabolic_Labeling->Wash1 Add_Probe Add this compound fluorescent probe Wash1->Add_Probe Incubate Incubate Add_Probe->Incubate Wash2 Wash to remove unbound probe Incubate->Wash2 Imaging Live-cell microscopy Wash2->Imaging Data_Analysis Image analysis Imaging->Data_Analysis

Caption: A typical workflow for labeling and imaging cell surface proteins.[7][9][11][17][18][19][20]

Conclusion

This compound stands as a cornerstone of modern chemical biology, enabling researchers to probe and manipulate biological systems with unprecedented precision. Its rapid, specific, and biocompatible reactivity with tetrazines has paved the way for significant advancements in our ability to label, track, and modulate biomolecules in their native environment. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to harness the full potential of this compound in their scientific endeavors, from fundamental biological discovery to the development of next-generation therapeutics. As the field of bioorthogonal chemistry continues to evolve, the principles and applications of this compound will undoubtedly remain central to innovation.

References

The Rise of Trans-Cyclooctene: An In-depth Technical Guide to a Bioorthogonal Chemistry Linchpin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of trans-cyclooctene (B1233481) (TCO) reagents have revolutionized the field of bioorthogonal chemistry, providing researchers with a powerful tool for site-specific modification of biomolecules in complex biological systems. This guide delves into the core principles of TCO chemistry, its applications, and the experimental methodologies that underpin its use.

Discovery and Core Principles

Trans-cyclooctenes are highly strained alkenes that exhibit remarkable reactivity towards 1,2,4,5-tetrazines in a reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This ligation is exceptionally fast and proceeds readily under physiological conditions without the need for cytotoxic catalysts, making it ideal for in vivo applications.[3] The reaction is highly specific, as neither TCO nor tetrazine moieties react with naturally occurring functional groups in biomolecules.[2]

The primary driving force for the rapid reaction is the significant ring strain of the trans-cyclooctene ring.[2] This inherent strain is released upon the [4+2] cycloaddition with a tetrazine, followed by a retro-Diels-Alder reaction that irreversibly forms a stable dihydropyridazine (B8628806) product with the concomitant release of nitrogen gas.[4]

The TCO Toolkit: A Spectrum of Reactivity and Stability

Since the initial discovery, a variety of TCO derivatives have been developed to enhance reactivity, stability, and hydrophilicity, tailoring them for specific applications. The reactivity of TCOs can be modulated by introducing conformational strain, often by fusing a second ring to the cyclooctene (B146475) core.[2][5]

Key Derivatives and Their Properties:
  • trans-Cycloocten-4-ol (TCO-OH): A commonly used derivative that provides a functional handle for further modification.[2]

  • s-TCO (spiro-TCO): A conformationally strained TCO with a fused cyclopropane (B1198618) ring, exhibiting significantly enhanced reactivity.[2][6] However, this increased reactivity comes at the cost of reduced stability, particularly in the presence of thiols.[2]

  • d-TCO (dioxolane-fused TCO): This derivative incorporates a cis-fused dioxolane ring, which induces conformational strain for high reactivity while also improving aqueous solubility and stability compared to s-TCO.[1][2]

The choice of TCO derivative is a critical consideration, balancing the need for rapid kinetics with the requirement for stability in the specific biological environment of the experiment.

Quantitative Data for TCO-Tetrazine Ligation

The second-order rate constants (k₂) for the TCO-tetrazine ligation are among the fastest known in bioorthogonal chemistry, reaching up to 10⁶ M⁻¹s⁻¹.[6] This allows for efficient labeling at low micromolar concentrations, which is crucial for in vivo studies.[6] The following tables summarize key kinetic and stability data for various TCO derivatives.

TCO DerivativeTetrazine DerivativeSolvent/BufferTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
trans-cyclooctene (TCO)3,6-di-(2-pyridyl)-s-tetrazine9:1 MeOH:water252,000[6]
trans-cycloocten-4-ol (axial)3,6-di-(2-pyridyl)-s-tetrazine derivativePBS37273,000[6]
trans-cycloocten-4-ol (equatorial)3,6-di-(2-pyridyl)-s-tetrazine derivativePBS37~27,300[6]
s-TCO3,6-diphenyl-s-tetrazineMeOH253,100[6]
s-TCO3,6-di-(2-pyridyl)-s-tetrazineMeOH2522,000[6]
s-TCO derivative3,6-di-(2-pyridyl)-s-tetrazine derivativePBS372,800,000[6]
d-TCO (syn-diastereomer)water-soluble 3,6-dipyridyl-s-tetrazinewater25366,000 (± 15,000)[1][2]
d-TCO (anti-diastereomer)water-soluble 3,6-dipyridyl-s-tetrazinewater25318,000 (± 3,000)[2]
TCO DerivativeConditionStabilityReference(s)
TCO on CC49 antibodyIn vivo75% remained reactive after 24 h[2]
s-TCOHigh thiol concentrations (30 mM)Rapid isomerization[2]
d-TCOAqueous solution at room temperatureNo decomposition observed[2]
d-TCOPhosphate-buffered D₂ONo degradation or isomerization for up to 14 days[2]
d-TCOHuman serum at room temperature>97% remained as trans-isomer after 4 days[2]

Experimental Protocols

Synthesis of trans-cycloocten-4-ol via Photoisomerization

This protocol describes the synthesis of trans-cycloocten-4-ol from its cis-isomer using a photochemical flow setup.[7][8]

Materials:

Procedure:

  • Prepare AgNO₃-impregnated silica gel.

  • Pack a chromatography column with a lower layer of silica gel and an upper layer of AgNO₃-impregnated silica gel.[9]

  • In a quartz reaction flask, dissolve cis-cyclooct-4-enol and methyl benzoate in the diethyl ether/hexane solvent system.

  • Set up a closed-loop flow system where the reaction mixture is continuously pumped from the flask, through the packed column, and back into the flask.[7]

  • Irradiate the quartz flask with a 254 nm UV lamp while circulating the reaction mixture. The trans-isomer is selectively retained by the AgNO₃-silica gel, driving the equilibrium towards the trans-product.[7][10]

  • After several hours of irradiation, stop the flow and elute the retained trans-cycloocten-4-ol from the column using a polar solvent.

  • Evaporate the solvent to obtain the product.

Labeling of Proteins with TCO-NHS Ester

This protocol outlines the functionalization of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare a stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.

  • To the protein solution, add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution.

  • Incubate the reaction for 1-2 hours at room temperature or on ice.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Incubate for 15 minutes to quench any unreacted NHS ester.

  • Purify the TCO-labeled protein from excess reagent and byproducts using a size-exclusion chromatography column.

TCO-Tetrazine Ligation for Protein Conjugation

This protocol describes the bioorthogonal reaction between a TCO-labeled protein and a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled protein (from Protocol 4.2)

  • Tetrazine-functionalized molecule (e.g., fluorescent dye, drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Add the tetrazine solution to the TCO-labeled protein solution. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often used.

  • Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • If necessary, purify the final conjugate from any unreacted tetrazine using size-exclusion chromatography.

Visualizing TCO in Action: Workflows and Mechanisms

Mechanism of TCO-Tetrazine Ligation

The fundamental reaction is a two-step process initiated by an inverse-electron-demand Diels-Alder cycloaddition.

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products TCO Trans-Cyclooctene (TCO) DielsAlder_adduct [4+2] Cycloaddition Adduct TCO->DielsAlder_adduct IEDDA Tetrazine Tetrazine Tetrazine->DielsAlder_adduct Dihydropyridazine Stable Dihydropyridazine DielsAlder_adduct->Dihydropyridazine Retro-Diels-Alder Nitrogen N₂ Gas DielsAlder_adduct->Nitrogen

Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Experimental Workflow for Antibody-TCO Conjugation and Labeling

This workflow illustrates the key steps involved in labeling an antibody with a TCO group and its subsequent reaction with a tetrazine-modified payload.

Antibody_TCO_Conjugation_Workflow Start Start: Antibody Step1 1. React with TCO-NHS Ester Start->Step1 Step2 2. Purify TCO-Antibody Conjugate (Size-Exclusion Chromatography) Step1->Step2 Step3 3. React with Tetrazine-Payload Step2->Step3 Step4 4. Purify Final Antibody-Payload Conjugate (Optional) Step3->Step4 End End: Labeled Antibody Step4->End

Caption: General workflow for antibody-TCO conjugation.

Pretargeted Antibody Imaging Workflow

Pretargeted imaging is a powerful application of TCO-tetrazine chemistry that separates the slow antibody localization from the rapid imaging agent delivery.[4][11][12]

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging Inject_Ab Inject TCO-Antibody Ab_Accumulation Antibody accumulates at target site (e.g., tumor) over time Inject_Ab->Ab_Accumulation Clearance Unbound antibody clears from circulation Ab_Accumulation->Clearance Inject_Tracer Inject Radiolabeled Tetrazine Clearance->Inject_Tracer Time Delay Ligation Rapid in vivo ligation at target site Inject_Tracer->Ligation Imaging PET/SPECT Imaging Ligation->Imaging

Caption: Workflow for pretargeted in vivo imaging.

"Click-to-Release" Drug Delivery

The TCO-tetrazine ligation can be engineered to trigger the release of a payload, a concept known as "click-to-release".[13][14] This strategy is being explored for targeted drug delivery.[13][15]

Click_to_Release_Workflow Prodrug TCO-Linker-Drug Prodrug Ligation_Complex IEDDA Reaction & Intermediate Formation Prodrug->Ligation_Complex Tetrazine_Trigger Tetrazine Trigger Tetrazine_Trigger->Ligation_Complex Release Spontaneous Elimination Ligation_Complex->Release Released_Drug Active Drug Release->Released_Drug Byproducts Byproducts (e.g., CO₂, N₂) Release->Byproducts

Caption: Mechanism of click-to-release drug delivery.

Conclusion

Trans-cyclooctene reagents, in concert with their tetrazine partners, have become an indispensable part of the bioorthogonal chemistry toolbox. Their exceptional reaction kinetics, high specificity, and biocompatibility have enabled a wide range of applications, from fundamental biological research to the development of novel diagnostics and therapeutics. The continued development of new TCO derivatives with fine-tuned properties promises to further expand the scope and power of this remarkable chemical tool.

References

Methodological & Application

Application Notes and Protocols: Labeling Antibodies with (R)-TCO-OH for Bioorthogonal Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has revolutionized the field of bioconjugation, enabling the precise labeling of biomolecules in complex biological environments. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of this field, prized for its exceptionally fast reaction kinetics, high specificity, and biocompatibility.[1][2][3] This powerful "click chemistry" reaction proceeds rapidly in aqueous buffers without the need for cytotoxic catalysts, making it ideal for applications ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs).[1][4][5]

This document provides a detailed protocol for the labeling of antibodies with (R)-TCO-OH, a commonly used trans-cyclooctene derivative. The protocol focuses on the widely employed method of targeting primary amines (lysine residues) on the antibody using an N-hydroxysuccinimide (NHS) ester of TCO. Subsequent sections detail the characterization of the TCO-labeled antibody and its use in bioorthogonal ligation with a tetrazine-functionalized molecule.

Principle of the Reaction

The labeling process occurs in two key stages:

  • Antibody Activation with TCO-NHS Ester: The NHS ester of this compound reacts with primary amine groups on the antibody, primarily the ε-amine of lysine (B10760008) residues, to form a stable amide bond. This step covalently attaches the TCO moiety to the antibody. The reaction is typically performed in an amine-free buffer at a slightly alkaline pH to facilitate the deprotonation of the lysine amines, enhancing their nucleophilicity.[6][7]

  • Bioorthogonal Ligation with Tetrazine: The TCO-functionalized antibody is then ready to react with a molecule of interest that has been pre-labeled with a tetrazine. The iEDDA reaction between the TCO and tetrazine is extremely rapid and selective, forming a stable covalent bond and releasing nitrogen gas as the only byproduct.[2][5] This allows for the specific attachment of a wide variety of payloads, such as fluorescent dyes, imaging agents, or therapeutic drugs, to the antibody.

Data Presentation

The efficiency of antibody labeling and the impact of TCO modification can vary depending on the specific antibody, the molar excess of the TCO reagent, and the reaction conditions. The following table summarizes key quantitative data reported in the literature.

ParameterTypical Value/RangeNotesSource(s)
Molar Excess of TCO-NHS Ester 10 to 20-foldHigher excess can lead to a higher degree of labeling but may also increase the risk of antibody aggregation or loss of activity.[5][8]
Antibody Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.[8]
Reaction pH 7.4 - 9.0Slightly alkaline pH enhances the reactivity of primary amines.[8]
Reaction Time 1 - 2 hours at room temperature or 4 hours at 4°CIncubation time can be optimized based on the desired degree of labeling.[6][8]
Degree of Labeling (DOL) 1 - 5 TCOs per antibodyThe optimal DOL depends on the specific application. Higher DOL can sometimes lead to increased clearance or reduced antigen binding.[9][10]
Antibody Recovery ~75% or higherPurification steps such as desalting columns can result in some loss of material.[2]
TCO-Tetrazine Reaction Time 10 - 60 minutesThe reaction is typically very fast and can be monitored by the disappearance of the tetrazine's color.[5]

Experimental Protocols

Protocol 1: Labeling an Antibody with TCO-NHS Ester

This protocol describes the modification of an antibody with this compound via an NHS ester reaction.

Materials and Reagents:

  • Antibody of interest (in an amine-free buffer)

  • TCO-NHS ester (e.g., (R)-TCO-PEG4-NHS Ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5-8.5 (or similar amine-free buffer like PBS)[5][11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[6]

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)[6]

  • UV-Vis Spectrophotometer

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into the Conjugation Buffer using a desalting column or dialysis.[6][12]

    • Adjust the antibody concentration to 1-5 mg/mL in the Conjugation Buffer.[5]

  • TCO-NHS Ester Stock Solution Preparation:

    • Allow the TCO-NHS ester vial to warm to room temperature before opening to prevent condensation.[6]

    • Dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.[5][6] This solution should be prepared fresh.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.[5][8] Gently mix by pipetting.

    • Incubate the reaction for 1-2 hours at room temperature or for 4 hours at 4°C with gentle mixing.[6][8]

  • Quenching the Reaction (Optional but Recommended):

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted TCO-NHS ester.[6]

    • Incubate for 15 minutes on ice.[6]

  • Purification of the TCO-Labeled Antibody:

    • Remove excess, unreacted TCO-NHS ester and quenching reagent using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS, pH 7.4).[6][8] Follow the manufacturer's instructions for the desalting column.

  • Characterization:

    • Determine the concentration of the purified TCO-labeled antibody using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.[6][10]

    • If the TCO reagent contains a UV-active tracer, a correction factor may be needed to accurately determine the antibody concentration.[10][11]

    • The Degree of Labeling (DOL) can be determined using methods such as MALDI-TOF mass spectrometry or by reacting the TCO-antibody with a tetrazine-fluorophore and using UV-Vis spectroscopy.[13]

Protocol 2: Bioorthogonal Ligation with a Tetrazine-Labeled Molecule

This protocol describes the reaction between the TCO-labeled antibody and a tetrazine-functionalized molecule (e.g., a fluorescent dye).

Materials and Reagents:

  • Purified TCO-labeled antibody

  • Tetrazine-labeled molecule of interest (e.g., Tetrazine-Cy5)

  • Reaction Buffer (e.g., PBS, pH 7.4)[5]

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-labeled antibody in the Reaction Buffer.

    • Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.

  • Ligation Reaction:

    • Add a slight molar excess (1.1 to 3-fold) of the tetrazine reagent to the TCO-labeled antibody solution.[5][13]

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light if using a fluorescent tetrazine.[5][13] The reaction is often visually complete when the characteristic color of the tetrazine disappears.[5]

  • Purification (Optional):

    • If necessary, the final antibody conjugate can be purified from the excess tetrazine reagent using size exclusion chromatography or a desalting column.[5]

Visualizations

Experimental Workflow for Antibody Labeling

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_ligation Bioorthogonal Ligation Ab_Prep Antibody Buffer Exchange (to amine-free buffer) Conjugation Incubate Antibody with TCO-NHS Ester (1-2h, RT) Ab_Prep->Conjugation TCO_Prep Prepare TCO-NHS Ester Stock Solution (DMSO) TCO_Prep->Conjugation Quench Quench Reaction (Optional) Conjugation->Quench Purify Purify via Desalting Column Quench->Purify Characterize Characterize Conjugate (A280, DOL) Purify->Characterize Ligation React with Tetrazine-Labeled Molecule Characterize->Ligation Final_Product Final Antibody Conjugate Ligation->Final_Product TCO_Tetrazine_Ligation TCO_Ab Antibody-TCO Transition_State [4+2] Cycloaddition (iEDDA) TCO_Ab->Transition_State Tetrazine_Probe Tetrazine-Probe Tetrazine_Probe->Transition_State Dihydropyridazine Stable Dihydropyridazine Linkage Transition_State->Dihydropyridazine N2 N2 (gas) Transition_State->N2 Retro-Diels-Alder

References

Step-by-step guide for protein conjugation with (R)-TCO-OH

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the principles and practices of protein conjugation utilizing (R)-TCO-OH derivatives. This document provides detailed protocols for researchers, scientists, and drug development professionals, focusing on the highly efficient inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) moiety.

Introduction

The conjugation of proteins to other molecules is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), advanced imaging agents, and novel research tools. Among the most powerful methods for achieving this is the bioorthogonal reaction between trans--cyclooctene (TCO) and tetrazine.[1][2][3] This inverse-electron-demand Diels-Alder (IEDDA) cycloaddition is renowned for its exceptional reaction kinetics, with second-order rate constants reported as high as 1 x 10^6 M⁻¹s⁻¹.[1][4]

This "click chemistry" reaction is characterized by its high specificity and biocompatibility, proceeding rapidly under mild, catalyst-free conditions (e.g., aqueous buffers at physiological pH), which is ideal for sensitive biological molecules.[1][5] The reaction is irreversible and forms a stable dihydropyridazine (B8628806) bond, with the release of nitrogen gas as the sole byproduct.[1][2]

While the prompt specifies this compound, it is important to note that its carboxylic acid group requires activation to react with primary amines (e.g., lysine (B10760008) residues) on a protein. A common and more direct approach is to use a pre-activated N-hydroxysuccinimide (NHS) ester of TCO, such as TCO-NHS ester or TCO-PEG-NHS ester. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer can enhance water solubility, improve labeling efficiency, and reduce steric hindrance.[6][7] This guide will focus on the use of TCO-NHS esters for protein modification.

Principle of the Reaction

The conjugation process involves two primary stages:

  • Protein Functionalization: The protein of interest is first functionalized with a TCO moiety. This is typically achieved by reacting the primary amine groups on the side chains of lysine residues with a TCO-NHS ester.

  • Bioorthogonal Ligation: The TCO-modified protein is then reacted with a molecule containing a tetrazine group. The rapid and specific IEDDA "click" reaction forms a stable covalent bond, yielding the final protein conjugate.

The progress of the TCO-tetrazine ligation can be monitored spectroscopically by observing the disappearance of the characteristic tetrazine absorption band between 510 and 550 nm.[1]

Experimental Workflow

The overall workflow for protein conjugation via TCO-tetrazine ligation is a straightforward, two-step process involving initial protein modification followed by the specific click reaction.

G cluster_0 Step 1: Protein Modification with TCO cluster_1 Step 2: TCO-Tetrazine Ligation P Protein of Interest (in Amine-Free Buffer) React1 Incubate at RT (30-60 min) P->React1 TCO_NHS TCO-NHS Ester (in DMSO/DMF) TCO_NHS->React1 Quench Quench Reaction (Tris Buffer) React1->Quench Purify1 Purification (Desalting Column) Quench->Purify1 TCO_Protein TCO-Modified Protein Purify1->TCO_Protein React2 Incubate at RT (10-60 min) TCO_Protein->React2 Tz Tetrazine-labeled Molecule Tz->React2 Purify2 Purification (Optional) (SEC) React2->Purify2 Final_Conj Final Protein Conjugate Purify2->Final_Conj

Fig 1. Experimental workflow for two-step protein conjugation.

Detailed Protocols

Protocol 1: Protein Functionalization with TCO-NHS Ester

This protocol details the modification of a protein with a TCO group using a TCO-NHS ester.

Materials:

  • Protein of interest

  • TCO-PEG-NHS Ester

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[8]

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[6][8]

  • Spin desalting columns[1][6]

Procedure:

  • Protein Preparation: Buffer exchange the protein into an amine-free buffer.[9] The ideal protein concentration is between 1-5 mg/mL.[6]

  • TCO-NHS Ester Preparation: As NHS esters are moisture-sensitive, allow the vial to warm to room temperature before opening.[8] Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[6][9]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[9][10] For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required for efficient labeling.[8]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[8][10]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[6][11] Incubate for an additional 5 minutes at room temperature or 15 minutes on ice.[8]

  • Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column or through dialysis, exchanging into the desired buffer for the next step or for storage.[1][5]

ParameterRecommended ConditionReference
Protein Concentration1 - 5 mg/mL[6][9]
Reaction BufferAmine-free buffer, pH 7.0 - 9.0[1][6]
Molar Excess of TCO-NHS10 - 50 fold[8][9]
Reaction Time30 - 60 minutes at Room Temperature[8][10]
Quenching Reagent50-100 mM Tris-HCl, pH 8.0[6][8]
Table 1. Summary of recommended conditions for protein labeling with TCO-NHS ester.
Protocol 2: Bioorthogonal Ligation with Tetrazine

This protocol describes the reaction between the TCO-functionalized protein and a tetrazine-labeled molecule.

Materials:

  • TCO-modified protein (from Protocol 1)

  • Tetrazine-labeled molecule (e.g., fluorescent dye, drug, or another protein)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent and dilute it into the reaction buffer.

  • Ligation Reaction: Mix the TCO-modified protein with the tetrazine-labeled molecule. It is often recommended to use a slight molar excess (1.05 to 1.5-fold) of the more abundant or less critical component.[5][6]

  • Incubation: Incubate the reaction for 10-60 minutes at room temperature.[5][8] The extremely fast kinetics allow for complete conjugation in as little as 5 minutes in some cases.[12] For reactions at 4°C, incubation times may be longer (30-120 minutes).[8]

  • Purification (Optional): If necessary, the final conjugate can be purified to remove any unreacted tetrazine reagent using size-exclusion chromatography.[5][6]

  • Storage: Store the final protein conjugate at 4°C.[5]

ParameterRecommended ConditionReference
Molar Ratio (TCO:Tz)1 : 1.05-1.5[5][6]
Reaction BufferPBS or other buffer, pH 6.0 - 9.0[1][5]
Reaction TemperatureRoom Temperature or 4°C[6][8]
Reaction Time10 - 60 minutes[5][8]
Table 2. Summary of recommended conditions for TCO-Tetrazine ligation.

Reaction Mechanism

The core of the conjugation method is the inverse-electron-demand Diels-Alder reaction. The highly strained double bond in the TCO molecule (the dienophile) readily reacts with the electron-poor tetrazine (the diene). This cycloaddition is followed by a retro-Diels-Alder reaction that irreversibly eliminates nitrogen gas, forming a stable dihydropyridazine product.

Fig 2. Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Troubleshooting

ProblemPossible CauseSuggested SolutionReference
Low Labeling Efficiency Hydrolyzed TCO-NHS ester.Allow the NHS ester vial to warm to room temperature before opening to prevent moisture condensation. Prepare stock solutions immediately before use.[8][10]
Presence of primary amines in the buffer (e.g., Tris, glycine).Ensure the protein is buffer-exchanged into an amine-free buffer like PBS before the labeling reaction.[8][11]
Insufficient molar excess of TCO-NHS ester.Increase the molar excess of the TCO-NHS ester, particularly for dilute protein solutions.[8][11]
Protein Aggregation High degree of labeling leading to increased hydrophobicity.Reduce the molar excess of the TCO-NHS ester or shorten the reaction time. Use a TCO reagent with a hydrophilic PEG spacer.[6][11]
Unfavorable buffer conditions.Optimize the pH and ionic strength of the buffer.[11]
No TCO-Tetrazine Ligation One or both proteins are not properly labeled.Confirm the successful labeling of the protein with TCO and/or tetrazine moieties before attempting the final ligation.[10]
TCO instability.While generally stable, prolonged storage or harsh conditions can affect TCO reactivity. Use freshly prepared TCO-modified protein if possible.
Free Dye/Molecule in Final Product Inadequate purification after ligation.Repeat the purification step. Size-exclusion chromatography is effective at separating the larger protein conjugate from smaller, unreacted molecules.[5][11]
Table 3. Troubleshooting guide for protein conjugation.

References

Application Notes and Protocols for Live Cell Imaging Using (R)-TCO-OH Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has revolutionized the study of biological processes in their native environments. Among the most powerful reactions in this class is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a strained trans-cyclooctene (B1233481) (TCO).[1][2] This reaction is prized for its exceptionally rapid kinetics, high specificity, and ability to proceed within living systems without interfering with natural biochemical processes.[3][4]

(R)-TCO-OH, the axial isomer of trans-cyclooct-4-enol, is a foundational reagent for introducing the highly reactive TCO moiety onto biomolecules of interest.[3][5] The axial configuration of the hydroxyl group results in a more strained and, therefore, more reactive dienophile compared to its equatorial counterpart, leading to faster ligation kinetics.[3][6] These characteristics make probes derived from this compound ideal for a range of live-cell imaging applications, including cell-surface labeling, protein tracking, and pre-targeted imaging.[3][7]

This document provides detailed application notes, quantitative data, and experimental protocols for leveraging this compound-derived probes in live-cell imaging experiments.

The TCO-Tetrazine IEDDA Reaction

The core of this labeling strategy is the bioorthogonal reaction between a TCO-functionalized molecule and a tetrazine-conjugated fluorophore. The reaction is a [4+2] cycloaddition, which is irreversible due to the subsequent retro-Diels-Alder elimination of nitrogen gas, forming a stable dihydropyridazine (B8628806) product.[1] A key advantage is that this reaction is catalyst-free and proceeds efficiently under physiological conditions (aqueous environment, neutral pH, and 37°C).[1][3]

Caption: The inverse electron-demand Diels-Alder (IEDDA) reaction.

Quantitative Data

The choice of TCO derivative and tetrazine partner significantly impacts reaction efficiency. The axial isomer of TCO generally exhibits faster reaction rates than the equatorial isomer.[8] However, stability in biological media, which contains thiols like glutathione, is also a critical factor, as TCOs can isomerize to their unreactive cis-cyclooctene form.[3][9]

Table 1: Second-Order Rate Constants (k₂) of TCO Derivatives with Tetrazine Partners
TCO DerivativeTetrazine Partnerk₂ (M⁻¹s⁻¹)Conditions
axial-5-hydroxy-TCO 3,6-di-(2-pyridyl)-s-tetrazine~150,000Aqueous solution
axial-5-hydroxy-TCO 3,6-diphenyl-s-tetrazine80,20045:55 H₂O:MeOH, 25°C
equatorial-5-hydroxy-TCO3,6-diphenyl-s-tetrazine22,60045:55 H₂O:MeOH, 25°C
TCO (parent)3,6-di-(2-pyridyl)-s-tetrazine~2,0009:1 MeOH:H₂O, 25°C
s-TCO (strained)3,6-diphenyl-s-tetrazine286,000H₂O, 25°C
d-TCO (cis-dioxolane-fused)3-methyl-6-phenyl-tetrazine167,000Aqueous solution

Data compiled from multiple sources.[3][6][8][10] Note that reaction rates are highly dependent on the specific structures of both the TCO and tetrazine, as well as solvent and temperature.

Table 2: Stability of TCO Derivatives
TCO DerivativeStability Characteristics
This compound (axial) Generally less stable than equatorial isomers in the presence of thiols.
s-TCOHighly reactive but can be less stable; prone to isomerization.[3]
d-TCOExhibits a good balance of high reactivity and improved stability in human serum and in the presence of thiols.[3][11]
2-TCO derivativesReported to have greater stability in the presence of thiols compared to 4-TCO derivatives.

Experimental Protocols

Protocol 1: Two-Step Labeling of Live Cell Surface Proteins

This protocol describes a general workflow for labeling cell surface proteins using a TCO-functionalized antibody followed by a tetrazine-fluorophore.

Two_Step_Labeling cluster_workflow Two-Step Live Cell Labeling Workflow step1 Step 1: Pre-targeting Incubate live cells with TCO-conjugated -antibody (e.g., 1-10 µg/mL) in complete -cell media for 30-60 min at 37°C. step2 Step 2: Wash Wash cells 3x with pre-warmed PBS -or media to remove unbound antibody. step1->step2 step3 Step 3: Labeling Incubate cells with tetrazine-fluorophore -(e.g., 1-5 µM) in imaging buffer -for 10-30 min at 37°C. step2->step3 step4 Step 4: Final Wash Wash cells 2-3x with imaging buffer -to remove unbound fluorophore. step3->step4 step5 Step 5: Imaging Image cells immediately using an appropriate -fluorescence microscope. step4->step5

Caption: Workflow for two-step live cell surface labeling.

Materials:

  • Live cells cultured on glass-bottom dishes suitable for microscopy.

  • TCO-functionalized targeting molecule (e.g., antibody against a surface receptor).

  • Tetrazine-conjugated fluorescent dye.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C.

  • Live-cell imaging buffer (e.g., HBSS or phenol (B47542) red-free medium).

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on glass-bottom dishes.

  • Pre-targeting Step:

    • Dilute the TCO-functionalized antibody to the desired final concentration (e.g., 1-10 µg/mL) in pre-warmed complete cell culture medium.

    • Remove the existing medium from the cells and add the antibody solution.

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing Step 1:

    • Gently aspirate the antibody solution.

    • Wash the cells three times with pre-warmed PBS or culture medium to remove unbound antibodies.

  • Labeling Step:

    • Prepare the tetrazine-fluorophore solution at the desired final concentration (e.g., 1-5 µM) in a suitable live-cell imaging buffer.

    • Add the tetrazine-fluorophore solution to the cells.

    • Incubate for 10-30 minutes at 37°C, protected from light.

  • Final Wash:

    • Aspirate the labeling solution.

    • Wash the cells two to three times with fresh imaging buffer to reduce background fluorescence from unbound dye.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Proceed with live-cell imaging on a fluorescence microscope equipped with appropriate filters for the chosen fluorophore.

Protocol 2: Pre-targeted Imaging Workflow

Pre-targeting is a powerful strategy, particularly for in vivo imaging, that separates the targeting and imaging steps to improve the signal-to-noise ratio.[12][13] A TCO-modified antibody is administered first and allowed to accumulate at the target site while unbound antibody clears from circulation. Subsequently, a rapidly clearing, low-molecular-weight tetrazine-conjugated imaging agent (e.g., a PET tracer or fluorescent dye) is administered.[7]

Pretargeting_Workflow Pre-targeted Imaging Strategy cluster_steps step1 Step 1: Administer Targeting Agent Inject TCO-functionalized antibody. Allow for accumulation at the target site (e.g., tumor) and clearance of unbound -antibody from circulation (24-72 hours). step2 Step 2: Administer Imaging Probe Inject low molecular weight, -tetrazine-conjugated imaging agent -(e.g., 18F-Tetrazine or Cy5-Tetrazine). step1->step2 Time Delay (Clearance) step3 Step 3: In Vivo Reaction & Clearance Rapid 'click' reaction occurs at the target site. Unbound tetrazine probe clears quickly -from the body via renal excretion. step2->step3 Short Delay step4 Step 4: Image Perform imaging (e.g., PET, fluorescence) -at an optimal time point when the -signal-to-background ratio is maximal. step3->step4 Optimal Imaging Window

Caption: General workflow for in vivo pre-targeted imaging.

Protocol 3: Assessment of Cell Viability Post-Labeling

It is crucial to confirm that the labeling procedure does not induce significant cytotoxicity. A simple Calcein-AM assay can be used to assess cell viability.

Materials:

  • Labeled and unlabeled (control) cells in glass-bottom dishes.

  • Calcein-AM stock solution (e.g., 1 mM in DMSO).

  • Live-cell imaging buffer.

Procedure:

  • Prepare a 1-2 µM working solution of Calcein-AM in the imaging buffer.

  • Remove the medium from the cells and wash once with PBS.

  • Add the Calcein-AM working solution to both labeled and control cells.

  • Incubate for 15-30 minutes at 37°C, protected from light.

  • Image the cells using a standard FITC/GFP filter set. Live cells will exhibit bright green fluorescence, while dead cells will not retain the dye and remain non-fluorescent.

  • Quantify the percentage of viable cells by counting fluorescent cells relative to the total number of cells (e.g., from a brightfield image).[14]

Troubleshooting and Optimization

A high signal-to-noise ratio (SNR) is critical for high-quality imaging.[1] Many tetrazine-dye conjugates are "fluorogenic," meaning their fluorescence is quenched until they react with a TCO, which inherently improves SNR.[15][16]

  • Low Signal:

    • Inefficient Labeling: Increase the concentration of the TCO-probe or tetrazine-dye, or extend incubation times.[1]

    • Low Target Expression: Ensure the target biomolecule is sufficiently expressed on the cell surface.

    • Probe Degradation: TCOs can be light-sensitive and may degrade over time.[9] Use fresh reagents and protect solutions from light.

  • High Background:

    • Insufficient Washing: Increase the number and duration of washing steps after incubation with the TCO-antibody and the tetrazine-fluorophore.

    • Nonspecific Binding: Add a blocking agent like 1% BSA to the incubation buffers. Consider using a more hydrophilic linker (e.g., PEG) on your probes to reduce nonspecific binding.[10]

    • Cell-Permeable Dyes: If labeling surface proteins, ensure you are using a membrane-impermeable tetrazine-dye to avoid intracellular background signal.[17]

Conclusion

The bioorthogonal reaction between TCOs and tetrazines provides a robust and versatile platform for live-cell imaging. By utilizing highly reactive probes derived from this compound, researchers can achieve rapid, specific, and catalyst-free labeling of biomolecules in their native cellular context. The protocols and data presented here offer a comprehensive guide for implementing this powerful technology to advance research in cell biology and drug development.

References

Application Notes and Protocols for (R)-TCO-OH in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-TCO-OH, a trans-cyclooctene (B1233481) derivative featuring a hydroxyl group, is a pivotal tool in the field of targeted drug delivery. Its utility is primarily centered on its participation in the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine partner.[1] This "click chemistry" is exceptionally fast and specific, proceeding rapidly under physiological conditions without the need for a toxic copper catalyst.[1] These characteristics make this compound an ideal component in the construction of sophisticated drug delivery systems, such as antibody-drug conjugates (ADCs), where precise control over drug placement and release is paramount for maximizing therapeutic efficacy and minimizing off-target toxicity.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in targeted drug delivery, with a focus on ADC development.

Principle of Action: The "Click-to-Release" Strategy

The core application of this compound in targeted drug delivery often employs a "click-to-release" mechanism.[3][4] In this strategy, the hydroxyl group of this compound is used to attach a therapeutic payload (drug) via a carbamate (B1207046) linkage. The resulting TCO-drug conjugate is then introduced to a targeting moiety, such as a monoclonal antibody, that has been modified with a tetrazine group. The highly specific and rapid iEDDA reaction between the TCO and tetrazine moieties triggers a cascade of electronic rearrangements within the molecule, leading to the cleavage of the carbamate bond and the subsequent release of the free drug at the target site.[5][6]

This bioorthogonal cleavage strategy offers significant advantages for targeted drug delivery, including enhanced stability of the drug conjugate in circulation and spatiotemporal control over drug release, leading to a wider therapeutic window.[2][7]

Quantitative Data Summary

The efficiency of the TCO-tetrazine ligation and subsequent drug release is influenced by the specific structures of the TCO and tetrazine derivatives. The following tables summarize key quantitative data from the literature to aid in the rational design of TCO-based drug delivery systems.

Table 1: Second-Order Rate Constants (k₂) for TCO-Tetrazine Reactions

TCO DerivativeTetrazine DerivativeRate Constant (k₂) [M⁻¹s⁻¹]ConditionsReference
TCO conjugated to CC49 mAb[¹¹¹In]In-labeled-Tz(13 ± 0.08) x 10³PBS, 37°C[5]
Axial TCO derivativesDipyridyl-tetrazine57.70-[3]
Axial TCO derivativesDimethyl-tetrazine0.54-[3]
Water-soluble s-TCO3,6-dipyridyl-s tetrazine(3,300 ± 40) x 10³-[5]
d-TCO3,6-diphenyl-s-tetrazine318,000 (anti-diastereomer)-[8]
5-hydroxy-trans-cyclooctene-80,200 (axial diastereomer)-[8]
5-hydroxy-trans-cyclooctene-22,600 (equatorial diastereomer)-[8]

Table 2: Drug Release Yields for TCO-Tetrazine Click-to-Release Systems

TCO-Drug ConjugateTetrazine DerivativeRelease Yield (%)ConditionsReference
Axial TCO derivativesDipyridyl-tetrazine7-[3]
Axial TCO derivativesDimethyl-tetrazine79-[3]
Tz-ADCTCO93-[3]
Ortho-hydroxy bis-pyridinyl-tetrazine system-96-[7]

Table 3: In Vivo Stability of TCO-Linkers

TCO LinkerSystemStability MetricTime PointReference
TCO conjugated to CC49 mAbIn vivo75% remained reactive24 h[5]
sTCO on antibodyIn circulation in miceSame as parent TCO linker-[9]
ADC with TCO-linkerSerum, 37°CNo drug release observed24 h[2]

Experimental Protocols

The following are detailed protocols for the key steps in the development of an ADC utilizing this compound.

Protocol 1: Conjugation of a Cytotoxic Payload to this compound

This protocol describes the attachment of a cytotoxic drug with a carboxylic acid functional group to the hydroxyl group of this compound via an ester linkage.

Materials:

  • This compound

  • Cytotoxic payload with a carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) or N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Activation of the Payload:

    • Dissolve the cytotoxic payload (1 equivalent) in anhydrous DCM or DMF.

    • Add EDC (1.5 equivalents) and NHS (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester of the payload.

  • Conjugation to this compound:

    • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM or DMF.

    • Add the solution of the activated payload dropwise to the this compound solution.

    • Add DMAP (0.1 equivalents) as a catalyst.

    • Stir the reaction mixture at room temperature overnight, protected from light.

  • Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the resulting TCO-linker-drug conjugate by RP-HPLC.

  • Characterization:

    • Confirm the structure and purity of the product by LC-MS and NMR spectroscopy.

    • Lyophilize the pure fractions and store at -20°C under dessicated conditions.

Protocol 2: Preparation of a Tetrazine-Modified Monoclonal Antibody (mAb-Tz)

This protocol outlines the modification of a monoclonal antibody with a tetrazine moiety using an NHS-ester functionalized tetrazine.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5)

Procedure:

  • Antibody Preparation:

    • If necessary, exchange the antibody buffer to the Reaction Buffer using a desalting column.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Tetrazine-NHS Stock Solution:

    • Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Modification Reaction:

    • Add a 5-10 molar excess of the Tetrazine-NHS stock solution to the antibody solution. The final concentration of DMSO should be below 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove excess, unreacted tetrazine reagent by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Characterization:

    • Determine the concentration of the purified tetrazine-modified antibody (mAb-Tz) using a spectrophotometer at 280 nm.

    • The degree of labeling (DOL) can be determined by UV-Vis spectroscopy or mass spectrometry.

Protocol 3: ADC Conjugation via iEDDA Click Chemistry

This protocol details the final conjugation of the TCO-linker-payload to the tetrazine-modified antibody to form the ADC.

Materials:

  • Tetrazine-modified antibody (mAb-Tz) from Protocol 2

  • TCO-linker-payload from Protocol 1

  • Conjugation Buffer: PBS, pH 7.4

  • Purification system: Size Exclusion Chromatography (SEC) or Protein A chromatography

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the TCO-linker-payload in DMSO.

  • Conjugation Reaction:

    • Add a 1.5 to 3.0 molar excess of the TCO-linker-payload stock solution to the mAb-Tz solution.

    • Incubate the reaction mixture for 1-3 hours at room temperature with gentle agitation.

  • Purification:

    • Following incubation, remove the unreacted linker-payload and organic solvent by SEC or Protein A chromatography.

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Purity and Aggregation: Assess the purity and presence of aggregates using SEC.

    • In Vitro Cytotoxicity: Evaluate the potency of the ADC on target and non-target cell lines using a cell viability assay (e.g., MTT or CellTiter-Glo).

    • In Vitro Stability: Assess the stability of the ADC in plasma by incubating the ADC in plasma at 37°C and measuring the amount of released drug over time using LC-MS.[2]

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_payload_prep Payload-Linker Conjugation cluster_antibody_prep Antibody Modification cluster_adc_formation ADC Formation cluster_characterization Characterization Payload Payload (Drug) Activated_Payload Activated Payload Payload->Activated_Payload Activation (EDC/NHS) TCO_OH This compound TCO_Payload TCO-Payload Conjugate TCO_OH->TCO_Payload Conjugation Activated_Payload->TCO_Payload Conjugation ADC Antibody-Drug Conjugate (ADC) TCO_Payload->ADC iEDDA Click Reaction Antibody Monoclonal Antibody (mAb) mAb_Tz Tetrazine-modified mAb (mAb-Tz) Antibody->mAb_Tz NHS Ester Reaction Tetrazine_NHS Tetrazine-NHS Tetrazine_NHS->mAb_Tz NHS Ester Reaction mAb_Tz->ADC iEDDA Click Reaction Characterization DAR, Purity, Stability, Potency ADC->Characterization

Caption: Workflow for the synthesis of an ADC using this compound and tetrazine ligation.

Signaling Pathway of "Click-to-Release" Drug Delivery

Click_to_Release_Pathway cluster_systemic_circulation Systemic Circulation cluster_target_site Target Site (e.g., Tumor) ADC ADC (mAb-Tz + TCO-Drug) Binding ADC binds to Target Cell ADC->Binding Targeting Target_Cell Target Cell Click_Reaction iEDDA Click Reaction (TCO + Tetrazine) Binding->Click_Reaction Proximity-induced Drug_Release Drug Release Click_Reaction->Drug_Release Bioorthogonal Cleavage Free_Drug Free Drug Drug_Release->Free_Drug Therapeutic_Effect Therapeutic Effect Free_Drug->Therapeutic_Effect Cellular Uptake & Action

References

Site-Specific Protein Modification Using (R)-TCO-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of proteins is a cornerstone of modern biotechnology, enabling the creation of precisely engineered biomolecules for a myriad of applications, including therapeutic antibody-drug conjugates (ADCs), in vivo imaging agents, and novel biosensors. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is a premier bioorthogonal "click chemistry" reaction, prized for its exceptionally fast kinetics and high specificity in biological systems.[1][2] (R)-2,2,2-trifluoro-1-(9-oxabicyclo[6.1.0]non-4-en-4-yl)ethan-1-ol, herein referred to as (R)-TCO-OH, is a valuable reagent in this field, serving as a key building block for the introduction of the TCO moiety onto proteins.

This document provides detailed application notes and protocols for the use of this compound in site-specific protein modification. It outlines the necessary steps for the activation of the hydroxyl group of this compound, its conjugation to proteins, and the subsequent bioorthogonal reaction with a tetrazine-functionalized molecule.

Principle of the Method

The use of this compound for protein modification is a two-stage process. First, the hydroxyl group of this compound is chemically activated to create a reactive species, such as an N-hydroxysuccinimidyl (NHS) ester. This activated TCO reagent can then be covalently linked to specific amino acid residues on the protein surface, most commonly primary amines on lysine (B10760008) residues. The TCO-functionalized protein is then ready for the rapid and specific IEDDA reaction with a molecule of interest that has been tagged with a tetrazine group.

Applications

The versatility of the TCO-tetrazine ligation allows for a wide range of applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): Site-specific attachment of potent cytotoxic drugs to antibodies for targeted cancer therapy.

  • In Vivo Imaging: Labeling of biomolecules with imaging agents (e.g., fluorophores, radioisotopes) for pretargeted imaging applications.[3]

  • Protein-Protein Conjugation: Creation of well-defined protein chimeras and bispecific antibodies.

  • Surface Immobilization: Controlled orientation of proteins on surfaces for biosensor development.

  • PROTACs: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4]

Quantitative Data

The efficiency of the TCO-tetrazine ligation is a key advantage of this technology. The reaction kinetics are exceptionally fast, allowing for efficient conjugation even at low concentrations.

TCO DerivativeTetrazine PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
trans-Cyclooctene (TCO)3,6-di-(2-pyridyl)-s-tetrazine~2,000[5]The foundational TCO structure.
axial-5-hydroxy-trans-cyclooctene (a-TCO-OH)3,6-di-(2-pyridyl)-s-tetrazine~150,000[5]Increased reactivity due to steric effects.
Various TCO derivativesVarious Tetrazine derivatives1,100 - 73,000 (in aqueous buffer at 37°C)[6]High reactivity is a strong indicator for successful in vivo pretargeting.[6]

Table 1: Representative second-order rate constants for the IEDDA reaction between various TCO derivatives and tetrazines.

Experimental Protocols

Protocol 1: Activation of this compound to (R)-TCO-NHS Ester

This protocol describes the conversion of the hydroxyl group of this compound into a more reactive N-hydroxysuccinimidyl (NHS) ester for subsequent reaction with primary amines on a protein.

Materials:

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add N,N'-Disuccinimidyl carbonate (1.5 equivalents) and anhydrous pyridine (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the (R)-TCO-NHS ester.

  • Characterize the purified product by NMR and mass spectrometry.

TCO_OH This compound Reaction Activation Reaction (Anhydrous DCM, RT, 4-6h) TCO_OH->Reaction DSC N,N'-Disuccinimidyl Carbonate (DSC) DSC->Reaction Pyridine Pyridine Pyridine->Reaction Purification Silica Gel Chromatography Reaction->Purification TCO_NHS (R)-TCO-NHS Ester Purification->TCO_NHS

Caption: Workflow for the activation of this compound to (R)-TCO-NHS ester.

Protocol 2: Site-Specific Protein Labeling with (R)-TCO-NHS Ester

This protocol details the labeling of a protein with the prepared (R)-TCO-NHS ester, targeting primary amines on lysine residues.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • (R)-TCO-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution (typically 1-5 mg/mL) is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.[7]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of (R)-TCO-NHS ester in anhydrous DMSO or DMF.[7]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the (R)-TCO-NHS ester solution to the protein solution.[5] Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[7]

  • Purification: Remove excess, unreacted (R)-TCO-NHS ester and byproducts by passing the reaction mixture through a desalting spin column or by dialysis against a suitable buffer (e.g., PBS).[7]

  • Characterization: Determine the degree of labeling (DOL), which is the average number of TCO molecules per protein, using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protein_Prep Protein Preparation (Amine-free buffer) Labeling Labeling Reaction (RT, 1h) Protein_Prep->Labeling TCO_NHS_Sol (R)-TCO-NHS Ester Solution (10 mM in DMSO) TCO_NHS_Sol->Labeling Quenching Quenching (Tris buffer) Labeling->Quenching Purification Purification (Desalting column) Quenching->Purification TCO_Protein TCO-labeled Protein Purification->TCO_Protein Characterization Characterization (MS) TCO_Protein->Characterization

Caption: Experimental workflow for protein labeling with (R)-TCO-NHS ester.

Protocol 3: Bioorthogonal Ligation of TCO-labeled Protein with a Tetrazine Probe

This protocol describes the final "click" reaction between the TCO-functionalized protein and a tetrazine-labeled molecule.

Materials:

  • TCO-labeled protein

  • Tetrazine-labeled molecule of interest (e.g., fluorescent dye, drug, biotin)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the TCO-labeled protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Ligation Reaction: Mix the TCO-labeled protein and the tetrazine-labeled molecule in the reaction buffer. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often used.[5]

  • Incubation: The reaction is typically very fast and can be complete within 10-60 minutes at room temperature.[5] The progress of the reaction can sometimes be monitored by the disappearance of the characteristic color of the tetrazine.[5]

  • Purification (Optional): If necessary, the final conjugate can be purified to remove any unreacted tetrazine probe using size-exclusion chromatography (SEC) or dialysis.

  • Analysis: Analyze the final protein conjugate using appropriate methods, such as SDS-PAGE, UV-Vis spectroscopy (if the probe is chromophoric), and functional assays.

TCO_Protein TCO-labeled Protein Ligation IEDDA Reaction (PBS, RT, 10-60 min) TCO_Protein->Ligation Tetrazine_Probe Tetrazine-labeled Molecule Tetrazine_Probe->Ligation Purification Purification (Optional) (SEC or Dialysis) Ligation->Purification Final_Conjugate Final Protein Conjugate Purification->Final_Conjugate Analysis Analysis (SDS-PAGE, etc.) Final_Conjugate->Analysis

Caption: Bioorthogonal ligation of a TCO-protein with a tetrazine probe.

Troubleshooting

ProblemPossible CauseSolution
No or poor protein labeling with TCO-NHS ester NHS-ester hydrolyzed.Allow the TCO-NHS ester to equilibrate to room temperature before opening. Use high-quality, anhydrous solvents (DMSO or DMF).[7]
Presence of amine-containing contaminants in the protein buffer (e.g., Tris, glycine).Buffer exchange the protein into an amine-free buffer (e.g., PBS) before labeling.[7]
Sub-optimal reaction conditions.Optimize labeling conditions by varying the molar excess of the TCO-NHS ester, reaction time, and temperature.
Low yield of final conjugate Inefficient TCO labeling.Confirm the degree of labeling by mass spectrometry before proceeding with the ligation.
Instability of the TCO-labeled protein.Some TCO derivatives can isomerize to the less reactive cis-isomer over time. Use the TCO-labeled protein in the ligation reaction as soon as possible after preparation.[8]
Inaccurate concentration determination of reactants.Accurately determine the concentrations of the TCO-labeled protein and the tetrazine probe before the reaction.

Conclusion

This compound is a versatile reagent that serves as a valuable precursor for the site-specific modification of proteins. By following the protocols outlined in these application notes, researchers can effectively functionalize proteins with TCO moieties and subsequently perform rapid and specific bioorthogonal ligations with tetrazine-containing molecules. This powerful technology opens up a wide array of possibilities for creating advanced bioconjugates for therapeutic and research applications.

References

Application Notes and Protocols: (R)-TCO-OH for Peptide Labeling and Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz).[1][2] This reaction, often referred to as the TCO-tetrazine ligation, is characterized by exceptionally fast reaction kinetics (up to 106 M-1s-1), high specificity, and the ability to proceed in complex biological media without the need for a catalyst.[2][3][4]

(R)-trans-Cyclooctenol ((R)-TCO-OH) is a key building block in this field.[5][6] While the hydroxyl group of this compound is not typically used for direct conjugation to peptides, it serves as a crucial synthetic handle for the creation of a variety of functionalized TCO derivatives, such as TCO-NHS esters or TCO-maleimides. These activated TCO reagents can then be readily conjugated to peptides at specific amino acid residues (e.g., lysines or cysteines).

Once a peptide is labeled with a TCO moiety, it can be tracked in vitro or in vivo by introducing a tetrazine-conjugated probe. This probe can be a fluorescent dye for cellular imaging, a radiolabel for PET or SPECT imaging, or a therapeutic agent for targeted delivery.[7][8][9][10] The rapid and specific nature of the TCO-tetrazine ligation allows for efficient labeling and tracking even at low concentrations, making it an invaluable tool for a wide range of applications in research and drug development.[4][11]

Principle of TCO-Tetrazine Ligation

The TCO-tetrazine ligation is a [4+2] cycloaddition reaction where the electron-deficient tetrazine (the diene) reacts with the strained and electron-rich trans-cyclooctene (the dienophile).[1] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product.[1][3] The reaction is irreversible and produces no toxic byproducts, making it highly suitable for biological applications.[3]

TCO TCO-Peptide Intermediate Diels-Alder Cycloadduct TCO->Intermediate + Tetrazine Tetrazine-Probe Tetrazine->Intermediate Product Labeled Peptide Intermediate->Product - N₂ N2 N₂ (gas) cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Peptide in\nBuffer Peptide in Buffer Mix & Incubate\n(RT, 1-2h) Mix & Incubate (RT, 1-2h) Peptide in\nBuffer->Mix & Incubate\n(RT, 1-2h) TCO-NHS in\nDMF/DMSO TCO-NHS in DMF/DMSO TCO-NHS in\nDMF/DMSO->Mix & Incubate\n(RT, 1-2h) Desalting\nColumn Desalting Column Mix & Incubate\n(RT, 1-2h)->Desalting\nColumn HPLC & MS\nAnalysis HPLC & MS Analysis Desalting\nColumn->HPLC & MS\nAnalysis Store at\n-20°C / -80°C Store at -20°C / -80°C HPLC & MS\nAnalysis->Store at\n-20°C / -80°C cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 Inject TCO-Peptide Inject TCO-Peptide Allow for Target\nAccumulation & Clearance Allow for Target Accumulation & Clearance Inject TCO-Peptide->Allow for Target\nAccumulation & Clearance Inject Radiolabeled\nTetrazine Inject Radiolabeled Tetrazine Allow for Target\nAccumulation & Clearance->Inject Radiolabeled\nTetrazine Allow for Unbound\nTetrazine Clearance Allow for Unbound Tetrazine Clearance Inject Radiolabeled\nTetrazine->Allow for Unbound\nTetrazine Clearance Perform In Vivo\nImaging (e.g., PET) Perform In Vivo Imaging (e.g., PET) Allow for Unbound\nTetrazine Clearance->Perform In Vivo\nImaging (e.g., PET)

References

Application Notes and Protocols for (R)-TCO-OH in Vivo Imaging in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of (R)-TCO-OH and other trans-cyclooctene (B1233481) (TCO) derivatives in pretargeted in vivo imaging. This powerful technique leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) "click" reaction between a TCO moiety and a tetrazine (Tz).[1][2][3] In this pretargeting strategy, a biomolecule of interest (e.g., an antibody, peptide, or nanoparticle) is first modified with a TCO group and administered in vivo. After allowing for accumulation at the target site and clearance of the unbound conjugate from circulation, a labeled tetrazine probe is administered. The highly rapid and specific reaction between the TCO and tetrazine enables imaging of the target in vivo with a high signal-to-noise ratio.[1][4] This methodology is particularly advantageous for overcoming the limitations of directly labeled biologics, which often suffer from poor pharmacokinetics and high background signals.[1]

The TCO-tetrazine ligation is exceptionally fast, with second-order rate constants reaching up to 3 x 10^6 M⁻¹s⁻¹, allowing for efficient reactions at low concentrations typical in in vivo settings.[5] This approach has been successfully applied in various imaging modalities, including fluorescence, positron emission tomography (PET), and magnetic resonance imaging (MRI), for applications in oncology and immunology.[1][5]

Principle of the Method: Pretargeted In Vivo Imaging

The pretargeted imaging strategy using a TCO-functionalized targeting agent and a tetrazine-based imaging probe involves a two-step process:

  • Administration of the TCO-Conjugate: A targeting molecule (e.g., an antibody specific to a tumor antigen) is conjugated with a TCO derivative, such as this compound, and administered to the animal model.

  • Accumulation and Clearance: A waiting period allows the TCO-conjugate to accumulate at the target site (e.g., a tumor) and for the unbound conjugate to clear from the bloodstream. This timeframe is dependent on the pharmacokinetics of the targeting molecule and typically ranges from 24 to 72 hours.[1]

  • Administration of the Tetrazine Probe: A small, labeled tetrazine probe is administered. This probe rapidly distributes throughout the body.

  • In Vivo Click Reaction and Imaging: The tetrazine probe undergoes a rapid and specific bioorthogonal click reaction with the TCO-conjugate that has accumulated at the target site. Unreacted tetrazine probe is quickly cleared from the body, resulting in a high-contrast image of the target.[1][6]

Experimental Workflow for Pretargeted In Vivo Imaging

G cluster_pretargeting Pre-targeting Step cluster_imaging Imaging Step TCO_conjugate Administer TCO-conjugated Antibody/Biomolecule Accumulation Allow for Target Accumulation and Blood Clearance (24-72h) TCO_conjugate->Accumulation Tz_probe Administer Labeled Tetrazine Probe Accumulation->Tz_probe Pre-targeting Complete Click_Reaction In Vivo Bioorthogonal Click Reaction at Target Tz_probe->Click_Reaction Imaging Image Animal Model (PET, Fluorescence, etc.) Click_Reaction->Imaging

Caption: Workflow of the pretargeted in vivo imaging strategy.

Key Experimental Protocols

Protocol 1: Conjugation of TCO-NHS Ester to an Antibody

This protocol describes a general method for conjugating a TCO-NHS ester to an antibody. The optimal conditions, such as the molar excess of the TCO-NHS ester, may need to be determined empirically for each specific antibody.

Materials:

  • Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • TCO-PEGn-NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Spin desalting columns

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 1-5 mg/mL in PBS.

  • TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-PEGn-NHS ester in a small volume of anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved TCO-NHS ester to the antibody solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Purification: Remove unreacted TCO-NHS ester by purifying the antibody conjugate using a spin desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL), which is the number of TCO molecules per antibody. This can be achieved using MALDI-TOF mass spectrometry or by reacting the conjugate with an excess of a fluorescently-labeled tetrazine and measuring the absorbance.[1]

Protocol 2: In Vivo Fluorescence Imaging in a Murine Tumor Model

This protocol outlines a general procedure for pretargeted in vivo fluorescence imaging of a subcutaneous tumor model in mice.

Materials:

  • TCO-conjugated antibody (from Protocol 1)

  • Fluorescently labeled tetrazine probe (e.g., Cy3-tetrazine or Cy7-tetrazine)

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Sterile PBS (pH 7.4)

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system

Procedure:

  • Administration of TCO-Antibody: Administer the TCO-conjugated antibody to the tumor-bearing mice via intravenous (tail vein) injection. A typical dose is 1-5 mg/kg, but this should be optimized for each specific antibody.[1]

  • Accumulation and Clearance Period: Allow the TCO-antibody to accumulate at the tumor site and clear from circulation. This period is typically 24 to 72 hours, depending on the antibody's pharmacokinetics.[1]

  • Administration of Fluorescent Tetrazine Probe: Dissolve the fluorescently labeled tetrazine probe in sterile PBS. Administer the probe via intravenous injection. A typical dose is 1-5 mg/kg. Molar ratios of TCO-antibody to tetrazine-probe of 1:1 and 1:2 have been studied.[1][7]

  • In Vivo Fluorescence Imaging: Anesthetize the mice using isoflurane. Place the mouse in the in vivo imaging system and acquire fluorescence images at various time points post-injection of the tetrazine probe (e.g., 1, 4, 8, and 24 hours).[1]

Data Presentation

The following tables summarize quantitative data from various studies utilizing the TCO-tetrazine pretargeting strategy for in vivo imaging.

Table 1: Pretargeted PET Imaging Data in Tumor-Bearing Mice

Targeting AntibodyTCO ConjugateTetrazine ProbeAnimal ModelTumor Uptake (%ID/g or %ID/cc)Time Point (post-Tz injection)Reference
Anti-TAG-72 (CC49)CC49-TCO18F-labeled TzLS174T tumor-bearing miceNot specifiedNot specified[8]
Anti-CA19.9 (5B1)5B1-TCOAl[18F]NOTA-labeled TzCA19.9-expressing BxPC3 xenograftsNot specifiedNot specified[8]
A33A33-TCO64Cu-NOTA-labeled TzSW1222 xenografted tumors~4.1% ID/cc12 h[9]
CetuximabCetuximab-TCO18F-labeled TzEGFR-positive tumor-bearing miceup to 3.7 ± 0.1% ID/gNot specified[9]
TrastuzumabTrastuzumab-TCO18F-labeled TzHER2-positive tumor-bearing mice1.5 ± 0.1% ID/gNot specified[9]

Table 2: In Vivo Brain Imaging and Biodistribution Data

TCO ConjugateTetrazine ProbeAnimal ModelBrain Uptake (%ID/g)Time Point (post-Tz injection)Reference
[18F]F-TCO (direct injection)N/AHealthy mice3.8% (initial)5 min[8]
[18F]F-TCO (direct injection)N/AHealthy mice3.7%120 min[8]
mAb-TCO (brain shuttle Ab)Tritium-labeled TzPS2APP and WT miceSpecific signal observed ex vivo1 and 3 days[10]

Signaling Pathway and Logical Relationships

The TCO-tetrazine ligation is a bioorthogonal chemical reaction and does not directly involve a biological signaling pathway. The logic of the pretargeting system is based on the separation of the targeting and imaging steps to improve the signal-to-noise ratio.

G cluster_targeting Targeting Phase cluster_clearance Clearance Phase cluster_imaging Imaging Phase TCO_Ab TCO-Antibody Target Target Antigen (e.g., on Tumor Cell) TCO_Ab->Target Binding Unbound_TCO_Ab Unbound TCO-Antibody Bloodstream Bloodstream Unbound_TCO_Ab->Bloodstream Clearance Systemic Clearance Bloodstream->Clearance Labeled_Tz Labeled Tetrazine Bound_TCO_Ab Bound TCO-Antibody at Target Labeled_Tz->Bound_TCO_Ab Click Reaction Signal Imaging Signal Bound_TCO_Ab->Signal

Caption: Logical flow of the pretargeted imaging approach.

Conclusion

The use of this compound and other TCO derivatives in combination with tetrazine probes for pretargeted in vivo imaging is a versatile and powerful strategy. It offers significant advantages in terms of improved image contrast and reduced radiation dose to non-target tissues compared to conventional imaging with directly labeled biomolecules. The provided protocols and data serve as a guide for researchers looking to implement this technology in their own animal models for a wide range of applications in biomedical research and drug development.

References

Application Notes and Protocols for Dual-Mode Imaging Using (R)-TCO-OH Tagged Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-mode imaging, which combines two or more imaging modalities, offers a powerful approach for in vivo studies by leveraging the distinct advantages of each technique. This document provides detailed application notes and protocols for the use of (R)-trans-cyclooct-4-enol ((R)-TCO-OH) tagged probes in a pretargeted, dual-mode imaging strategy. This methodology is centered around the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) "click" reaction between a TCO-functionalized targeting molecule and a subsequently administered tetrazine-bearing imaging agent.[1][2]

The pretargeting approach significantly improves the signal-to-noise ratio by allowing the clearance of unbound TCO-conjugated biomolecules before the introduction of the imaging probe.[3] The dual-modality is typically achieved by labeling the tetrazine probe with both a radionuclide (for PET or SPECT imaging) and a fluorophore (for optical imaging), enabling deep-tissue quantitative imaging and high-resolution intraoperative guidance, respectively.[4][5] The use of the (R)-enantiomer of TCO-OH can offer specific advantages in terms of reactivity and stability in certain biological contexts.

Principle of the Method: Pretargeted Dual-Mode Imaging

The core of this technique is a two-step in vivo procedure:

  • Pretargeting Step: A biomolecule of interest (e.g., an antibody, peptide, or small molecule) is functionalized with this compound. This TCO-tagged biomolecule is administered to the subject and allowed to accumulate at the target site (e.g., a tumor) while the unbound conjugate is cleared from circulation.

  • Imaging Step: A small, rapidly clearing tetrazine probe, labeled with both a radionuclide (e.g., ⁶⁸Ga, ¹¹¹In, ¹⁸F, ⁹⁹mTc) and a near-infrared (NIR) fluorophore, is administered. The tetrazine rapidly reacts ("clicks") with the TCO-tagged biomolecule at the target site, leading to a high concentration of the imaging agent at the location of interest and enabling high-contrast dual-mode imaging.[6][7]

Experimental Protocols

Protocol 1: Synthesis and Activation of this compound

The synthesis of enantiomerically pure this compound can be achieved through photochemical isomerization of the corresponding cis-isomer followed by chiral separation.[8][9]

1.1. Synthesis of racemic trans-cyclooct-4-enol (TCO-OH):

  • Photoisomerization: A solution of cis-cyclooct-4-enol in an appropriate solvent (e.g., cyclohexane) containing a sensitizer (B1316253) (e.g., ethyl benzoate) is irradiated with UV light (typically 254 nm) in a photochemical reactor.[8] The reaction progress is monitored by TLC or GC-MS.

  • Purification: The resulting mixture of cis- and trans-isomers is purified by column chromatography on silica (B1680970) gel.

1.2. Chiral Separation of TCO-OH Enantiomers:

  • Method: Enantiomers of TCO-OH can be separated using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) on a chiral stationary phase.[10][11][12][13]

  • HPLC Conditions (Representative):

    • Column: Chiralpak AD-H or equivalent.

    • Mobile Phase: A mixture of n-hexane and isopropanol. The exact ratio should be optimized for baseline separation.

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Fraction Collection: The fractions corresponding to the (R)- and (S)-enantiomers are collected separately and the solvent is removed under reduced pressure. The absolute configuration can be determined by comparison to known standards or by analytical techniques such as circular dichroism.

1.3. Activation of this compound as an NHS Ester:

To enable conjugation to primary amines on biomolecules, the hydroxyl group of this compound is activated, for example, as an N-hydroxysuccinimide (NHS) ester.

  • Materials: this compound, N,N'-Disuccinimidyl carbonate (DSC), pyridine, anhydrous dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve this compound in anhydrous DCM.

    • Add DSC (1.5 equivalents) and a catalytic amount of pyridine.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 5% HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield (R)-TCO-NHS ester.

Protocol 2: Conjugation of (R)-TCO-NHS Ester to Antibodies

This protocol describes the conjugation of the amine-reactive (R)-TCO-NHS ester to an antibody.

2.1. Antibody Preparation:

  • Buffer Exchange: The antibody should be in an amine-free buffer (e.g., PBS, pH 7.4-8.5) at a concentration of 1-5 mg/mL.[14][] Buffers containing Tris or glycine (B1666218) must be avoided. If necessary, perform buffer exchange using a desalting column or dialysis.[16]

  • Purity: Ensure the antibody is of high purity (>95%) as contaminating proteins will also be labeled.[17]

2.2. Conjugation Reaction:

  • Prepare (R)-TCO-NHS solution: Immediately before use, dissolve the (R)-TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[18]

  • Reaction: Add a 5-20 fold molar excess of the (R)-TCO-NHS ester solution to the antibody solution.[19] The optimal ratio should be determined empirically for each antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[]

2.3. Purification of the TCO-Antibody Conjugate:

  • Removal of excess reagent: Remove unreacted (R)-TCO-NHS ester and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis against PBS.[14][18]

  • Characterization: Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance of the antibody (at 280 nm) and, if a chromophore is present on the TCO linker, its specific wavelength. Alternatively, mass spectrometry can be used for more precise characterization.

Protocol 3: Pretargeted Dual-Mode In Vivo Imaging

This protocol outlines the general procedure for in vivo imaging in a tumor-bearing mouse model.

3.1. Animal Model:

  • Use an appropriate tumor xenograft mouse model relevant to the antibody's target. For example, BxPC3 pancreatic cancer xenografts for an anti-CA19.9 antibody.[20]

3.2. Administration of TCO-Antibody:

  • Administer the TCO-conjugated antibody to the tumor-bearing mice via intravenous (tail vein) injection. A typical dose is 1-5 mg/kg, but should be optimized for each antibody.

3.3. Accumulation and Clearance Period:

  • Allow the TCO-antibody to accumulate at the tumor site and for the unbound antibody to clear from circulation. This period is typically 24 to 72 hours, depending on the pharmacokinetics of the antibody.[2]

3.4. Administration of Dual-Labeled Tetrazine Probe:

  • Prepare the dual-labeled tetrazine probe (e.g., ⁶⁸Ga-NOTA-Tetrazine-Fluorophore) in sterile PBS.

  • Administer the probe via intravenous injection. The dose will depend on the specific activity of the radiolabeled probe and the imaging modality (typically in the MBq range for PET/SPECT).[6][21]

3.5. Dual-Mode Imaging:

  • Anesthesia: Anesthetize the mice using isoflurane.

  • PET/SPECT Imaging: Acquire images at various time points post-injection of the tetrazine probe (e.g., 1, 4, 24 hours).[7][20]

  • Fluorescence Imaging: Following the final PET/SPECT scan, acquire fluorescence images using an in vivo imaging system (IVIS) or a similar device.

  • Ex Vivo Biodistribution: After the final imaging session, euthanize the mice and collect organs of interest. Measure the radioactivity in each organ using a gamma counter to determine the percent injected dose per gram (%ID/g).[2][6]

Data Presentation

Table 1: Reaction Kinetics of TCO Derivatives with Tetrazines
TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
TCO-OH3,6-di-(2-pyridyl)-s-tetrazine210[22]
TCO3,6-diphenyl-1,2,4,5-tetrazine1,400 - 73,000 (depending on solvent)[8][23]
TCOHydrogen substituted tetrazinesup to 30,000[24]
sTCO3,6-dipyridyl-s-tetrazine150,000[25]
Table 2: Representative Biodistribution Data for Pretargeted Imaging

Data presented as mean %ID/g ± SD. Values are illustrative and will vary based on the specific antibody, target, and imaging probe.

OrganPretargeted [⁶⁸Ga]Ga-DOTA-H-Tz (48h post DZ-Lys-TCO)ReferencePretargeted ¹⁷⁷Lu-DOTA-PEG₇-Tz (72h post 5B1-TCO)Reference
Blood0.46 ± 0.12[6]0.10 ± 0.04[2]
Heart0.28 ± 0.06[6]0.09 ± 0.02[2]
Lungs0.51 ± 0.11[6]0.24 ± 0.05[2]
Liver0.78 ± 0.15[6]0.58 ± 0.12[2]
Spleen0.31 ± 0.07[6]0.19 ± 0.04[2]
Kidneys1.15 ± 0.23[6]0.89 ± 0.18[2]
Muscle0.25 ± 0.05[6]0.06 ± 0.01[2]
Tumor3.53 ± 1.76[6]12.0 ± 5.3[2]
Tumor/Blood Ratio 7.67 [6]120 [2]
Tumor/Muscle Ratio 14.12 [6]200 [2]

Mandatory Visualizations

G cluster_synthesis Probe Synthesis & Conjugation cluster_invivo In Vivo Pretargeting Workflow TCO_OH This compound TCO_NHS (R)-TCO-NHS Ester TCO_OH->TCO_NHS NHS Ester Activation TCO_Antibody TCO-Antibody Conjugate TCO_NHS->TCO_Antibody Conjugation Antibody Targeting Antibody (e.g., mAb) Administer_TCO_Ab 1. Administer TCO-Antibody TCO_Antibody->Administer_TCO_Ab Inject Accumulation 2. Accumulation at Target & Clearance of Unbound Administer_TCO_Ab->Accumulation Administer_Tz 3. Administer Dual-Labeled Tetrazine Probe Accumulation->Administer_Tz Click_Reaction 4. In Vivo 'Click' Reaction Administer_Tz->Click_Reaction Imaging 5. Dual-Mode Imaging (PET/SPECT & Fluorescence) Click_Reaction->Imaging

Caption: Experimental workflow for pretargeted dual-mode imaging.

G TCO_Ab TCO-Antibody Diels_Alder Inverse Electron-Demand Diels-Alder Cycloaddition TCO_Ab->Diels_Alder Tetrazine_Probe Dual-Labeled Tetrazine Probe Tetrazine_Probe->Diels_Alder Stable_Conjugate Stable Dihydropyridazine Adduct at Target Site Diels_Alder->Stable_Conjugate Nitrogen N₂ Gas Diels_Alder->Nitrogen retro-Diels-Alder (elimination)

Caption: Bioorthogonal TCO-Tetrazine "Click" Reaction Pathway.

G cluster_pretargeting Pretargeting Strategy cluster_direct Direct Labeling Strategy Step1 Step 1: Inject TCO-Antibody Step2 Step 2: Inject Tetrazine Probe Step1->Step2 Allow for clearance (24-72h) Outcome Outcome: High Signal-to-Noise Ratio Step2->Outcome Direct_Outcome Outcome: High Background Signal, Slow Clearance Direct_Inject Inject Radiolabeled Antibody

Caption: Logical relationship of pretargeting vs. direct labeling.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Degree of Labeling (DOL) - Inactive (R)-TCO-NHS ester due to hydrolysis.- Presence of primary amines (e.g., Tris, BSA) in the antibody buffer.- Insufficient molar excess of the TCO reagent.- Prepare the TCO-NHS ester solution immediately before use. Store anhydrously.- Perform buffer exchange of the antibody into an amine-free buffer (e.g., PBS, pH 7.4-8.5).[17]- Increase the molar excess of the TCO-NHS ester in the conjugation reaction.
High Background Signal in Imaging - Incomplete clearance of the TCO-antibody before tetrazine administration.- Non-specific binding of the tetrazine probe.- Increase the time interval between the injection of the TCO-antibody and the tetrazine probe.- Consider using a clearing agent to accelerate the removal of unbound TCO-antibody.- Evaluate the in vivo stability and clearance profile of the tetrazine probe alone.
No or Low Tumor Uptake - Loss of antibody immunoreactivity after conjugation.- In vivo instability or isomerization of the TCO moiety.- Perform an in vitro binding assay (e.g., ELISA, flow cytometry) to confirm the TCO-antibody retains its binding affinity.- Optimize the conjugation conditions (e.g., lower the DOL).- Ensure the TCO-antibody is stored properly and used within its stability window.

References

Application Notes and Protocols for Pretargeted Imaging with (R)-TCO-OH and Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pretargeted imaging is a multi-step strategy designed to enhance the contrast and safety of molecular imaging, particularly in oncology. This approach temporally separates the targeting of a biological molecule from the delivery of the imaging agent. The inverse electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) (Tz) is a cornerstone of modern pretargeting due to its exceptionally fast reaction kinetics, high specificity, and biocompatibility.[1][2][3]

This technique involves two key steps:

  • Pretargeting Step: A targeting molecule, such as a monoclonal antibody (mAb) modified with a TCO group (e.g., from (R)-TCO-OH), is administered. This mAb-TCO conjugate is allowed to accumulate at the target site (e.g., a tumor) while the unbound excess clears from circulation over a period of hours to days.[4][5][6]

  • Imaging Step: A small, radiolabeled tetrazine molecule is injected. This imaging probe rapidly circulates, reacts ("clicks") specifically with the TCO-tagged antibody at the target site, and any unreacted tetrazine is quickly cleared from the body through renal and/or hepatobiliary pathways.[4][7]

This method leverages the high specificity of antibodies while using short-lived radionuclides that would be incompatible with the slow pharmacokinetics of intact antibodies, thereby reducing the radiation dose to non-target tissues and improving image contrast.[8][9]

Principle of the TCO-Tetrazine Ligation

The reaction between TCO and tetrazine is an IEDDA cycloaddition, one of the fastest bioorthogonal reactions known, with second-order rate constants that can exceed 100,000 M⁻¹s⁻¹.[3][5][6] This rapid kinetic profile is ideal for in vivo applications where reactant concentrations are low.[7] The reaction is highly specific and proceeds efficiently under physiological conditions without the need for a catalyst.[10] The process is irreversible and forms a stable dihydropyridazine (B8628806) product, releasing nitrogen gas as the only byproduct.[10]

Fig. 1: The inverse electron demand Diels-Alder (IEDDA) reaction.

Experimental Workflows and Data

The success of a pretargeted imaging study depends on the careful preparation and characterization of its components and a well-defined in vivo procedure.

Pretargeting_Workflow mAb 1. Targeting Vector (e.g., Monoclonal Antibody) TCO_Conj 2. Conjugation with TCO-NHS Ester mAb->TCO_Conj mAb_TCO 3. Purification & Characterization of mAb-TCO TCO_Conj->mAb_TCO Inject_mAb 4. Administer mAb-TCO to Subject mAb_TCO->Inject_mAb Accumulation 5. Incubation Period (24-72h) Target Accumulation & Blood Clearance Inject_mAb->Accumulation Inject_Tz 7. Administer Radiolabeled Tetrazine Accumulation->Inject_Tz Tetrazine 6. Radiolabel Tetrazine (e.g., with 18F, 68Ga, 177Lu) Tetrazine->Inject_Tz Click 8. In Vivo IEDDA Reaction ('Click') at Target Inject_Tz->Click Imaging 9. PET/SPECT Imaging (1-4h post-injection) Click->Imaging Analysis 10. Image & Biodistribution Analysis Imaging->Analysis

Fig. 2: General workflow for a pretargeted imaging experiment.
Quantitative Data Summary

The choice of tetrazine is critical, as its reactivity, stability, and pharmacokinetic properties directly influence imaging outcomes.[11][12]

Table 1: Second-Order Rate Constants for TCO-Tetrazine Reactions

Tetrazine Derivative Dienophile Reaction Conditions Rate Constant (k₂) (M⁻¹s⁻¹) Reference
3,6-di-(2-pyridyl)-s-tetrazine TCO PBS, 37°C (13 ± 0.08) x 10³ [13]
2-pyridyl-tetrazine TCO 1,4-dioxane, 25°C 620 [14]
Hydrogen-substituted tetrazine TCO Not Specified up to 30,000 [15]
Alkyl-substituted tetrazine TCO Not Specified 210 [15]

| General TCO-Tetrazine | TCO | Physiological | up to 10⁷ |[1][13] |

Table 2: Tumor Uptake and Biodistribution in Pretargeted Imaging Studies

Targeting Vector Tetrazine Probe Lag Time (h) Time p.i. (h) Tumor Uptake (%ID/g) Tumor/Muscle Ratio Tumor/Blood Ratio Reference
5B1-TCO (anti-CA19.9) ¹⁷⁷Lu-DOTA-PEG₇-Tz 72 4 4.6 ± 0.8 - - [16][17]
5B1-TCO (anti-CA19.9) ¹⁷⁷Lu-DOTA-PEG₇-Tz 72 120 16.8 ± 3.9 - - [16][17]
5B1-TCO (anti-CA19.9) Al[¹⁸F]NOTA-Tz - 4 up to 6.4 - - [9]
CC49-TCO (anti-TAG-72) [⁶⁸Ga]DOTA-Tz 24 2 5.8 ± 0.3 9.8 1.1 [4]
Anti-A33-TCO [⁶⁴Cu]NOTA-Tz 24 1 ~4.1 - - [1]
DZ-Lys-TCO ⁶⁸Ga-DOTA-H-Tz 48 0.5 3.53 ± 1.76 10.9 ± 0.3 - [18]

| U36-TCO (anti-CD44v6) | [⁸⁹Zr]Zr-DFO-PEG₅-Tz | 24-48 | 72 | 1.5 ± 0.2 | - | - |[5][6] |

Table 3: Radiolabeling Performance of Tetrazine Probes

Tetrazine Probe Radionuclide Radiochemical Yield (RCY) Molar Activity (Aₘ) Reference
Bispyridyl Tetrazine ¹⁸F 16% 57 GBq/µmol [19]
Methyl Tetrazine ([¹⁸F]MeTz) ¹⁸F 24% - [20]
H-Tetrazine ([¹⁸F]HTz) ¹⁸F 22% - [20]

| THP-Tetrazine | ⁶⁸Ga / ⁶⁷Ga | >95% (Radiochemical Purity) | - |[21] |

Detailed Experimental Protocols

Protocol 1: Antibody Conjugation with TCO-NHS Ester

This protocol describes the conjugation of a TCO moiety to a monoclonal antibody via primary amines (e.g., lysine (B10760008) residues) using an N-Hydroxysuccinimide (NHS) ester. This compound must first be activated to an NHS ester or a similar amine-reactive derivative.

Antibody_Conjugation start Start: Purified Antibody buffer_exchange 1. Buffer Exchange (e.g., to PBS, pH 8.0-8.5) Remove amine-containing buffers start->buffer_exchange reaction 3. Reaction Add 10-40 fold molar excess of TCO-NHS to antibody buffer_exchange->reaction prepare_tco 2. Prepare TCO-NHS Solution (10 mM in anhydrous DMSO) prepare_tco->reaction incubation 4. Incubation 1-2 hours at RT or overnight at 4°C reaction->incubation purification 5. Purification PD-10 desalting column or spin filtration (e.g., Amicon 30K) incubation->purification characterization 6. Characterization Determine TCO/Ab ratio (MALDI-TOF MS) Confirm immunoreactivity (ELISA) purification->characterization end End: Purified mAb-TCO Conjugate characterization->end

Fig. 3: Workflow for conjugating an antibody with a TCO-NHS ester.

Materials:

  • Monoclonal antibody (1-5 mg/mL)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5, free of amines (e.g., Tris) and stabilizers (e.g., BSA).[22]

  • TCO-PEG₄-NHS ester (or similar amine-reactive TCO derivative)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)

  • Purification: PD-10 desalting columns or centrifugal filter units (e.g., Amicon Ultra, 30 kDa MWCO).[6][22]

Procedure:

  • Antibody Preparation: If the antibody solution contains interfering substances like Tris, glycine, or BSA, perform a buffer exchange into the Reaction Buffer. This can be done using a desalting column or repeated dilution and concentration with a centrifugal filter.[22]

  • TCO-NHS Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO.[23]

  • Conjugation Reaction: Add a 10- to 40-fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.[6]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[6][23]

  • Purification: Remove unreacted TCO-NHS ester and byproducts.

    • Desalting Column: Equilibrate a PD-10 column with PBS (pH 7.4). Apply the reaction mixture and elute the purified mAb-TCO conjugate according to the manufacturer's protocol.[6]

    • Centrifugal Filter: Add PBS to the reaction mixture and concentrate using a 30 kDa MWCO filter. Repeat this wash/concentration step 2-3 times.[22]

  • Characterization:

    • Determine the average number of TCO molecules per antibody using MALDI-TOF mass spectrometry by comparing the mass of the conjugated and unconjugated antibody.[6]

    • Assess the immunoreactivity of the mAb-TCO conjugate using an ELISA or other binding assay to ensure the conjugation process did not compromise its function.

Protocol 2: Radiolabeling of a DOTA-Tetrazine with Gallium-68

This protocol describes the labeling of a tetrazine functionalized with the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) with the positron emitter Gallium-68 (⁶⁸Ga).

Materials:

  • DOTA-functionalized tetrazine (e.g., DOTA-PEG₇-Tz)

  • ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator in 0.1 M HCl

  • Reaction Buffer: 0.1 M Sodium Acetate (B1210297), pH 4.0-4.5

  • Metal-free water and vials

  • Heating block or water bath set to 95°C

  • Radio-TLC system for quality control

Procedure:

  • Elution: Elute ⁶⁸GaCl₃ from the generator according to the manufacturer's instructions.

  • Buffering: In a metal-free microcentrifuge tube, add the DOTA-tetrazine precursor (typically 5-20 µg). Add the sodium acetate buffer to adjust the pH of the final reaction mixture to between 4.0 and 4.5.

  • Reaction: Add the ⁶⁸GaCl₃ eluate to the tube containing the buffered DOTA-tetrazine.

  • Incubation: Heat the reaction mixture at 95°C for 5-10 minutes. Some modern chelators, like THP, allow for labeling at room temperature in under 15 minutes.[21]

  • Quality Control: After cooling, assess the radiochemical purity (RCP) using radio-TLC. The labeled product should have a different retention factor (Rf) than free ⁶⁸Ga. An RCP of >95% is typically required for in vivo use.

  • Purification (if necessary): If significant amounts of free ⁶⁸Ga remain, the product can be purified using a C18 Sep-Pak cartridge. The [⁶⁸Ga]Ga-DOTA-Tz is retained on the cartridge, which is then washed with water, and the final product is eluted with ethanol (B145695). The ethanol is typically evaporated, and the product is reformulated in saline for injection.

Protocol 3: In Vivo Pretargeted PET Imaging in a Murine Model

This protocol outlines a general procedure for a pretargeted PET imaging study in tumor-bearing mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Tumor-xenograft bearing mice (e.g., BxPC3 or LS174T xenografts)

  • Purified mAb-TCO conjugate in sterile saline

  • Radiolabeled tetrazine probe in sterile saline

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

Procedure:

  • Pretargeting Injection (Step 1): Administer a defined dose of the mAb-TCO conjugate (e.g., 100 µg) to each mouse, typically via tail vein injection.[2][24]

  • Incubation Period: Allow the mAb-TCO to circulate and accumulate at the tumor site. This "lag time" is critical and is typically between 24 and 72 hours.[4][16][18] The optimal time depends on the pharmacokinetics of the specific antibody conjugate.[25]

  • Imaging Probe Injection (Step 2): After the incubation period, administer the radiolabeled tetrazine probe (e.g., 5-10 MBq of [⁶⁸Ga]Ga-DOTA-Tz) via tail vein injection.[1][4]

  • PET/CT Imaging: Anesthetize the mice and acquire dynamic or static PET/CT scans at one or more time points post-injection of the tetrazine (e.g., 1, 2, and 4 hours).[4][9]

  • Biodistribution Analysis (Optional but Recommended): After the final imaging session, euthanize the mice. Excise tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone). Weigh the tissues and measure the radioactivity using a gamma counter. Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).[9][16] This provides quantitative validation of the imaging results.

References

Application Notes and Protocols: Click-to-Release Strategies Using (R)-TCO-OH Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for employing (R)-TCO-OH derivatives in click-to-release strategies. This technology leverages the bioorthogonal reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) to trigger the release of a caged cargo molecule, such as a drug or a fluorescent probe, at a specific time and location. The use of this compound offers a versatile handle for conjugation and has been instrumental in advancing targeted therapies and controlled release systems.

The core of this strategy lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction between the TCO moiety and a tetrazine.[1][2] This reaction is exceptionally fast and highly selective, proceeding readily under physiological conditions without the need for a catalyst.[1][3] Following the initial "click" reaction, a subsequent elimination cascade is triggered, leading to the cleavage of a carbamate (B1207046) or other linker and the release of the active molecule.[4][5] The byproducts of this reaction are typically nitrogen gas and carbon dioxide, which are biocompatible.[1]

Key Applications:
  • Prodrug Activation: Caging a potent therapeutic agent with a TCO derivative can significantly reduce its systemic toxicity. The drug is then released specifically at the target site where a tetrazine-functionalized delivery vehicle (e.g., an antibody or nanoparticle) has accumulated.[6][7]

  • Controlled Release of Biomolecules: This strategy can be used to control the activity of proteins, peptides, and other biomolecules by caging a critical functional group, such as an amine or hydroxyl group.[4]

  • Spatiotemporal Control in Biological Studies: The rapid kinetics of the TCO-tetrazine reaction allow for precise temporal and spatial control over the release of signaling molecules or imaging agents within living systems.[8]

Quantitative Data Summary

The efficiency and kinetics of the click-to-release reaction are critical for its successful application. The following tables summarize key quantitative data from the literature on the performance of various TCO-based click-to-release systems.

Table 1: Reaction Kinetics and Release Efficiency of TCO Derivatives

TCO DerivativeTetrazine PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Release (%)TimeConditionsReference(s)
TCO-DMEDA-caged phenolTz-diacid PA₂Not specifiedup to 962 hoursPBS, 37 °C[6][9]
AF350-cTCO-GlyPA₂Not specified~8030 minpH 7.4[4]
AF350-cTCO-SarPA₂Not specified100< 10 minpH 7.4[4]
CC49-sTCO-N-methylbenzylcarbamate3,6-dimethyl-1,2,4,5-tetrazineNot specified871 hour25% propylene (B89431) glycol in PBS, 37 °C[10]
iTCO-PEG₄Pyr₂Not specified>991 minpH 7.4, 37 °C[8]
rTCO-caged MMAEMeBAmNot specified~10120 minpH 7.4, 37 °C[8]
iTCO-caged MMAEMeBAmNot specified>99120 minpH 7.4, 37 °C[8]

Table 2: In Vitro Cytotoxicity Data of TCO-Caged Prodrugs

ProdrugCell LineIC₅₀ (nM) (Prodrug)IC₅₀ (nM) (Prodrug + Tetrazine)Fold Reduction in CytotoxicityReference(s)
TCO-DMEDA-caged combretastatin (B1194345) A-4Not specifiedNot specifiedNot specified750-fold[6]
iTCO-caged MMAEHT1080>1000~1>1000[8]
iTCO-caged DoxorubicinHT1080>1000~10>100[8]
iTCO-caged Combretastatin A-4HT1080>1000~1>1000[8]

Experimental Protocols

Protocol 1: General Procedure for Caging an Amine-Containing Molecule with this compound

This protocol describes the synthesis of a TCO-caged molecule via a carbamate linkage.

Materials:

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DCM.

    • Add pyridine or TEA (1.2 equivalents).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of p-nitrophenyl chloroformate (1.1 equivalents) or DSC (1.1 equivalents) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting activated TCO-carbonate by silica gel column chromatography.

  • Conjugation to the Amine-Containing Cargo:

    • Dissolve the activated TCO-carbonate (1 equivalent) in anhydrous DMF.

    • Add the amine-containing cargo molecule (1.2 equivalents).

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).

    • Stir the reaction at room temperature overnight, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the TCO-caged molecule by silica gel column chromatography or preparative HPLC.

Protocol 2: Tetrazine-Triggered Release of a Caged Molecule

This protocol outlines a general procedure for the in vitro release of a cargo molecule from its TCO-caged form.

Materials:

  • TCO-caged molecule

  • Tetrazine derivative (e.g., 3-methyl-1,2,4,5-tetrazine, H-Tz)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile or DMSO (for dissolving compounds)

  • HPLC or LC-MS system for analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the TCO-caged molecule (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the tetrazine derivative (e.g., 20 mM in DMSO).

  • Release Reaction:

    • In a microcentrifuge tube, add PBS (pH 7.4) to the desired final volume.

    • Add the TCO-caged molecule stock solution to a final concentration of, for example, 50 µM.

    • Initiate the reaction by adding the tetrazine stock solution to a final concentration of, for example, 100 µM (a 2-fold excess is common).

    • Incubate the reaction mixture at 37 °C.

  • Monitoring the Release:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding an excess of a reactive TCO derivative (if necessary) or by immediate dilution in the mobile phase for analysis.

    • Analyze the samples by HPLC or LC-MS to quantify the amount of released cargo and remaining caged compound. The percentage of release can be calculated by comparing the peak area of the released cargo to the sum of the peak areas of the released cargo and the caged compound.

Visualizations

Below are diagrams illustrating the key mechanisms and workflows involved in click-to-release strategies using this compound derivatives.

Click_to_Release_Mechanism cluster_reactants Reactants cluster_reaction Bioorthogonal Reaction cluster_intermediate Intermediate cluster_products Products TCO_caged (R)-TCO-Caged Payload IEDDA Inverse Electron-Demand Diels-Alder (IEDDA) Click TCO_caged->IEDDA Tetrazine Tetrazine Tetrazine->IEDDA Dihydropyridazine Dihydropyridazine Intermediate IEDDA->Dihydropyridazine Tautomerization Released_Payload Released Payload Dihydropyridazine->Released_Payload Elimination Byproducts Byproducts (N₂, CO₂) Dihydropyridazine->Byproducts

Caption: The signaling pathway for tetrazine-triggered click-to-release.

Experimental_Workflow start Start: This compound & Payload synthesis Synthesis of TCO-Caged Payload start->synthesis purification1 Purification and Characterization synthesis->purification1 invitro_release In Vitro Click-to-Release Assay purification1->invitro_release invivo_studies In Vivo Prodrug Administration purification1->invivo_studies For in vivo applications analysis HPLC/LC-MS Analysis of Release Kinetics invitro_release->analysis end End analysis->end tetrazine_admin Tetrazine Administration invivo_studies->tetrazine_admin efficacy_eval Evaluation of Therapeutic Efficacy tetrazine_admin->efficacy_eval efficacy_eval->end

Caption: A general experimental workflow for click-to-release applications.

References

Application Notes and Protocols for Biomolecule Immobilization using (R)-TCO-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and stable immobilization of biomolecules onto surfaces is a cornerstone of numerous biotechnological and pharmaceutical applications, including biosensors, microarrays, and targeted drug delivery systems.[1][2][3] Bioorthogonal chemistry, which involves reactions that can occur in complex biological environments without interfering with native biochemical processes, offers powerful tools for achieving this.[4][5] Among these, the inverse electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a strained trans-cyclooctene (B1233481) (TCO) has emerged as a particularly robust and rapid conjugation strategy.[4][6] This "click chemistry" reaction proceeds with exceptionally fast kinetics (up to 10^6 M⁻¹s⁻¹) and does not require a catalyst, making it ideal for immobilizing sensitive biomolecules under mild, physiological conditions.[6][7][8]

This document provides detailed application notes and protocols for the immobilization of biomolecules on surfaces using (R)-trans-cyclooct-4-enol ((R)-TCO-OH), a readily available and versatile TCO derivative. The hydroxyl group of this compound serves as a convenient handle for conjugation to a variety of biomolecules, including proteins, peptides, and small molecules.

Principle of the Method

The immobilization strategy is a two-step process that leverages the highly efficient and specific TCO-tetrazine ligation.

  • Surface Functionalization: The substrate of interest (e.g., glass, plastic, metal) is first coated with a molecule that presents tetrazine moieties. A common and versatile method involves the use of a tetrazine-functionalized catecholamine, such as DOPA-Tet, which can polymerize and adhere to a wide range of materials.[9]

  • Biomolecule Immobilization: The biomolecule of interest is first conjugated with this compound. This TCO-functionalized biomolecule is then introduced to the tetrazine-coated surface, where a rapid and spontaneous IEDDA reaction occurs, resulting in the covalent and stable immobilization of the biomolecule.

The following diagram illustrates the overall workflow:

G cluster_0 Step 1: Surface Preparation cluster_1 Step 2: Biomolecule Preparation cluster_2 Step 3: Immobilization Surface Substrate (e.g., Glass, Metal, Plastic) DOPATet DOPA-Tetrazine Solution + Tyrosinase Surface->DOPATet Incubate Tz_Surface Tetrazine-Functionalized Surface DOPATet->Tz_Surface Polymerization & Coating Immobilized_Biomolecule Immobilized Biomolecule on Surface Tz_Surface->Immobilized_Biomolecule Introduce TCO-Biomolecule Biomolecule Biomolecule of Interest (Protein, Peptide, etc.) TCO_OH This compound Biomolecule->TCO_OH Conjugation TCO_Biomolecule TCO-Functionalized Biomolecule TCO_OH->TCO_Biomolecule TCO_Biomolecule->Immobilized_Biomolecule IEDDA Click Reaction

Caption: Overall workflow for biomolecule immobilization using this compound.

The chemical reaction at the heart of this method is the IEDDA cycloaddition, as depicted below:

G cluster_0 Reactants cluster_1 Transition State cluster_2 Products Tz Tetrazine-Surface TS [4+2] Cycloaddition Tz->TS TCO TCO-Biomolecule TCO->TS Dihydropyridazine Dihydropyridazine Linkage TS->Dihydropyridazine Rapid N2 Nitrogen Gas (N2) TS->N2 Elimination

Caption: The inverse electron-demand Diels-Alder (IEDDA) reaction mechanism.

Experimental Protocols

Protocol 1: Preparation of a Tetrazine-Functionalized Surface using DOPA-Tet

This protocol describes the coating of a substrate with a thin, adherent film of polymerized DOPA-tetrazine.

Materials:

  • Substrate of choice (e.g., plastic, glass, or titanium discs)

  • DOPA-Tetrazine (DOPA-Tet)

  • Tyrosinase (from mushroom, ≥1000 units/mg)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

Procedure:

  • Prepare a 1-10 mM solution of DOPA-Tet in PBS.

  • Add tyrosinase to the DOPA-Tet solution to a final concentration of 2,500 U/mL.

  • Immerse the substrate in the DOPA-Tet/tyrosinase solution.

  • Incubate for 1-2 hours at room temperature with gentle agitation. A red-colored film should form on the surface.[10]

  • Remove the substrate from the solution and wash thoroughly with DI water or PBS to remove any non-adherent polymer.

  • The tetrazine-functionalized surface is now ready for immobilization or can be stored for future use.

Protocol 2: Conjugation of this compound to an Amine-Containing Biomolecule

This protocol details the conjugation of this compound to a biomolecule (e.g., a protein or peptide containing a lysine (B10760008) residue) via an NHS ester intermediate.

Materials:

  • Biomolecule with a primary amine

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or similar NHS ester activation reagent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction buffer (e.g., PBS, pH 7.4-8.0)

  • Desalting column (e.g., Zeba desalting columns)

Procedure:

  • Activation of this compound:

    • Dissolve this compound and a 1.2-fold molar excess of DSC in anhydrous DMF.

    • Add a 2-fold molar excess of TEA or DIPEA to the solution.

    • Stir the reaction at room temperature for 1-2 hours to form the TCO-NHS ester.

  • Conjugation to Biomolecule:

    • Dissolve the amine-containing biomolecule in the reaction buffer.

    • Add the activated TCO-NHS ester solution to the biomolecule solution. The molar ratio of TCO-NHS to the biomolecule can be varied (e.g., 5, 10, or 15 equivalents) to control the degree of labeling.[11]

    • Incubate the reaction for 1-2 hours at room temperature or 4°C overnight.

  • Purification:

    • Remove the unreacted TCO-NHS and other small molecules by passing the reaction mixture through a desalting column.[11]

    • The purified TCO-functionalized biomolecule can be quantified by UV-Vis spectrophotometry and is ready for immobilization.

Protocol 3: Immobilization of TCO-Functionalized Biomolecule onto a Tetrazine Surface

This protocol describes the final immobilization step.

Materials:

  • Tetrazine-functionalized surface (from Protocol 1)

  • TCO-functionalized biomolecule (from Protocol 2)

  • Blocking buffer (e.g., PBS containing 1% (w/v) BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • (Optional) Block the tetrazine-functionalized surface with a blocking buffer for 30-60 minutes to minimize non-specific binding.

  • Wash the surface with the wash buffer.

  • Prepare a solution of the TCO-functionalized biomolecule in PBS at a desired concentration (e.g., 1-10 µg/mL).

  • Incubate the tetrazine-functionalized surface with the TCO-biomolecule solution for 1-2 hours at room temperature.[11]

  • Wash the surface extensively with the wash buffer to remove any unbound biomolecules.

  • The surface is now functionalized with the immobilized biomolecule and is ready for use in downstream applications.

Data Presentation

The efficiency of immobilization and the retention of biological activity are critical parameters. The following tables summarize representative quantitative data from studies using TCO-tetrazine ligation for surface functionalization.

Table 1: Immobilization and Activity of Various Enzymes

EnzymeSurfaceImmobilization MethodActivity RetentionReference
Alkaline Phosphatase (ALP)DOPA-Tet coated tubesTCO-Tetrazine LigationHigh, stable over 10 cycles[10]
Glucose Oxidase (GOx)DOPA-Tet coated tubesTCO-Tetrazine LigationHigh, stable over 10 cycles[10]
Horseradish Peroxidase (HRP)DOPA-Tet coated tubesTCO-Tetrazine LigationHigh, stable over 10 cycles[10]
Carbonic Anhydrase (CA)sTCO-functionalized surfaceTetrazine-sTCO Ligation~77%[12]

Table 2: Immobilization of other Biomolecules

BiomoleculeSurfacePurpose of ImmobilizationOutcomeReference
Vancomycin (antibiotic)DOPA-Tet coated titaniumInhibition of bacterial growthSignificant inhibition of S. aureus growth[9]
c(RGDfK) (peptide)DOPA-Tet coated NanoECMImproved cell adhesionImproved fibroblast cell morphology[9]
Anti-c-myc antibodyTz-BSA pre-coated plateELISAIncreased signal with higher antibody concentration[11]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Immobilization Efficiency Incomplete surface activation with tetrazine.Ensure fresh DOPA-Tet and active tyrosinase. Increase incubation time for surface coating.
Low degree of TCO labeling on the biomolecule.Optimize the TCO-NHS to biomolecule molar ratio during conjugation. Confirm labeling efficiency.
Steric hindrance.Consider using a TCO derivative with a PEG linker to increase the distance between the biomolecule and the surface.[6]
Loss of Biomolecule Activity Harsh conjugation conditions.Perform the TCO conjugation at 4°C and use a buffer system that maintains the biomolecule's stability.
Denaturation on the surface.The TCO-tetrazine reaction is very fast, which can minimize surface-induced denaturation.[12] However, if problems persist, consider different surface chemistries.
High Non-specific Binding Inadequate blocking of the surface.Increase the blocking time or try a different blocking agent (e.g., casein).
Hydrophobic interactions.Ensure thorough washing steps with a detergent like Tween-20.

Conclusion

The use of this compound in conjunction with tetrazine-functionalized surfaces provides a powerful and versatile platform for the immobilization of a wide range of biomolecules. The bioorthogonality, rapid kinetics, and mild reaction conditions of the TCO-tetrazine ligation ensure high immobilization efficiency while preserving the biological activity of the coupled molecule. These protocols and data serve as a valuable resource for researchers and professionals in the fields of biotechnology and drug development, enabling the creation of advanced functional surfaces for a multitude of applications.

References

Application Notes and Protocols for (R)-TCO-OH in Antibody-Drug Conjugate (ADC) Construction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. (R)-trans-cyclooctenol ((R)-TCO-OH) is a key bioorthogonal chemical handle used in constructing ADCs through the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine-modified antibodies. This "click chemistry" approach offers exceptional reaction kinetics, high specificity, and the ability to perform the conjugation under mild, physiological conditions, making it an ideal tool for developing next-generation ADCs.[1][2]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound and its derivatives in the construction of ADCs.

The Role of TCO in ADC Construction

The TCO-tetrazine ligation is a bioorthogonal reaction, meaning it occurs efficiently within a biological environment without interfering with native biochemical processes.[1] The key features of this reaction for ADC development include:

  • Exceptional Reaction Kinetics: The reaction between TCO and tetrazine is extremely fast, with second-order rate constants reaching up to 10^7 M⁻¹s⁻¹.[1][3] This allows for efficient conjugation even at low concentrations of reactants.

  • High Specificity: TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups in biomolecules, ensuring precise and predictable conjugation.[1]

  • Biocompatibility: The reaction proceeds under physiological conditions (aqueous media, neutral pH, room temperature) without the need for cytotoxic catalysts like copper.[1]

  • Stability: The resulting dihydropyridazine (B8628806) linkage is highly stable, preventing premature drug release and minimizing off-target toxicity.[1]

This compound can be incorporated into more complex linker systems to impart additional functionalities. A common example is the TCO-PEG-Val-Cit-PABC-OH linker. This advanced linker combines:

  • TCO: For bioorthogonal conjugation to a tetrazine-modified antibody.

  • Polyethylene Glycol (PEG): A hydrophilic spacer that can improve solubility and pharmacokinetic properties.[4]

  • Valine-Citrulline (Val-Cit): A dipeptide sequence that is cleavable by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[4][5]

  • p-Aminobenzyl Alcohol (PABC): A self-immolative spacer that releases the active payload following the cleavage of the Val-Cit linker.[4]

  • Hydroxyl (-OH): The attachment point for the cytotoxic payload.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to TCO-tetrazine chemistry and ADC characteristics.

ParameterValueReference
TCO-Tetrazine Reaction Kinetics
Second-order rate constantup to 10^7 M⁻¹s⁻¹[1][3]
Reaction time at room temperature10-60 minutes[1]
Antibody Modification
Molar excess of TCO-NHS ester10- to 20-fold[1]
Protein concentration1-5 mg/mL[1]
Conjugation Reaction
Molar excess of tetrazine reagent1.1- to 2-fold[1]
ADC Stability
In vivo half-life of TCO on mAb0.67 days (s-TCO)[3]
Stability in human serum (d-TCO)> 97% trans-isomer after 4 days[3]
Isomerization in 30 mM ethanethiol12% after 12 hours[3]

Mechanism of Action

The functionality of an ADC constructed with a TCO-based cleavable linker is a multi-step process designed for targeted drug delivery and release.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC ADC in Circulation Binding Antigen Binding ADC->Binding TumorCell Tumor Cell (Antigen Expressing) Internalization Internalization (Endocytosis) TumorCell->Internalization Binding->TumorCell Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Linker Cleavage (e.g., by Cathepsin B) Lysosome->Cleavage Release Payload Release Cleavage->Release Target Intracellular Target (e.g., DNA, Tubulin) Release->Target Apoptosis Apoptosis Target->Apoptosis

Caption: Mechanism of action for a TCO-linked ADC with a cleavable linker.

Experimental Workflow

The development of an ADC using this compound involves a series of well-defined steps, from initial component preparation to final in vivo evaluation.

ADC_Development_Workflow cluster_prep Component Preparation cluster_conjugation ADC Construction cluster_characterization Characterization cluster_evaluation Functional Evaluation Tetrazine_mAb 1. Tetrazine-Modified Antibody Preparation Conjugation 3. Bioorthogonal Conjugation (TCO-Tetrazine Ligation) Tetrazine_mAb->Conjugation TCO_Payload 2. TCO-Linker-Payload Synthesis TCO_Payload->Conjugation Purification 4. ADC Purification Conjugation->Purification DAR 5. DAR Determination Purification->DAR Purity 6. Purity and Aggregation Analysis DAR->Purity Stability 7. Stability Assessment Purity->Stability InVitro 8. In Vitro Cytotoxicity Stability->InVitro InVivo 9. In Vivo Efficacy InVitro->InVivo

Caption: Experimental workflow for ADC development using TCO-tetrazine ligation.

Experimental Protocols

Protocol 1: Preparation of Tetrazine-Modified Antibody

This protocol describes the modification of a monoclonal antibody with a tetrazine moiety for subsequent reaction with the TCO-linker.[4]

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5)

Procedure:

  • Antibody Preparation: Exchange the buffer of the mAb solution to the Reaction Buffer. Adjust the concentration to 1-5 mg/mL.

  • Tetrazine-NHS Ester Solution: Prepare a stock solution of Tetrazine-NHS ester in anhydrous DMSO.

  • Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester solution to the antibody solution. Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Purification: Remove the excess, unreacted Tetrazine-NHS ester using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Determine the degree of labeling (DoL) of the tetrazine-modified antibody using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Conjugation of TCO-Linker-Payload to Tetrazine-Modified Antibody

This protocol details the bioorthogonal reaction between the tetrazine-modified antibody and the TCO-functionalized payload.[1]

Materials:

  • Tetrazine-modified antibody

  • TCO-linker-payload

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the tetrazine-modified antibody in the reaction buffer. Dissolve the TCO-linker-payload in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Conjugation: Add a slight molar excess (1.1- to 2-fold) of the TCO-linker-payload to the tetrazine-modified antibody solution.

  • Incubation: Incubate the reaction mixture at room temperature for 10-60 minutes. The reaction progress can often be monitored by the disappearance of the tetrazine's characteristic color.[1]

  • Purification: Purify the resulting ADC from excess TCO-linker-payload and other reagents using size-exclusion chromatography (SEC) or other suitable purification methods.

Protocol 3: Characterization of the Antibody-Drug Conjugate

Comprehensive characterization of the ADC is crucial to ensure its quality and consistency.

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Method: The average number of drug molecules conjugated to each antibody can be determined using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry (MS).[6][7]

2. Purity and Aggregation Analysis:

  • Purity: Analyze the final ADC product by SDS-PAGE under reducing and non-reducing conditions to assess its integrity.[4]

  • Aggregation: Assess the level of aggregation using Size Exclusion Chromatography (SEC).[4]

3. Stability Assessment:

  • Plasma Stability: Incubate the ADC in human and mouse plasma to assess linker stability and premature drug release over time.[4] Note that Val-Cit linkers may show instability in mouse plasma.[4]

4. In Vitro and In Vivo Evaluation:

  • In Vitro Cytotoxicity: Evaluate the potency of the ADC on antigen-positive and antigen-negative cancer cell lines to determine its target-specific killing activity.

  • Pharmacokinetics (PK): Analyze the clearance rate, half-life, and exposure of the total antibody and conjugated ADC in relevant animal models.[4]

  • Biodistribution: Evaluate the tumor accumulation and off-target organ distribution of the ADC.[4]

  • Efficacy Studies: Assess the anti-tumor activity of the ADC in xenograft or patient-derived xenograft (PDX) mouse models. Monitor tumor volume and overall survival.[4]

Storage

Store the final purified ADC in a suitable formulation buffer at 4°C for short-term storage or frozen at -80°C for long-term storage.[4]

Conclusion

The use of this compound in a bioorthogonal click chemistry approach provides a robust and efficient method for the construction of well-defined and stable ADCs. The protocols and information provided herein serve as a comprehensive guide for researchers in the development of novel and effective antibody-drug conjugates.

References

Application of (R)-TCO-OH in Hydrogel Formation and Modification: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The field of biomaterials has been revolutionized by the advent of bioorthogonal chemistry, enabling the formation and modification of hydrogels in the presence of living cells and under physiological conditions. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a strained trans-cyclooctene (B1233481) (TCO). This application note focuses on the use of (R)-TCO-OH, a specific stereoisomer of a hydroxyl-functionalized trans-cyclooctene, in the precise engineering of hydrogel properties for applications in tissue engineering, drug delivery, and 3D cell culture.

The TCO-tetrazine ligation is exceptionally fast, with second-order rate constants that can exceed 10^6 M⁻¹s⁻¹, requires no catalyst, produces no toxic byproducts, and proceeds efficiently in aqueous environments.[1] These characteristics make it an ideal tool for researchers, scientists, and drug development professionals seeking to create dynamic and responsive hydrogel systems. This document provides detailed application notes, experimental protocols, and quantitative data to guide the use of this compound and other TCO derivatives in hydrogel science.

Core Principle: The TCO-Tetrazine Ligation

The fundamental reaction involves the rapid and specific cycloaddition of a TCO moiety with a tetrazine. This reaction forms a stable dihydropyridazine (B8628806) linkage, effectively crosslinking polymer chains to form a hydrogel network or conjugating molecules to an existing hydrogel matrix. The hydroxyl group on this compound serves as a versatile handle for its incorporation into various polymer backbones.

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_product Product TCO This compound functionalized polymer Hydrogel Crosslinked Hydrogel Network TCO->Hydrogel + Tetrazine Tetrazine functionalized polymer Tetrazine->Hydrogel Inverse Electron-Demand Diels-Alder Cycloaddition (Bioorthogonal) Hydrogel_Stiffening_Workflow cluster_prep Hydrogel Preparation & Cell Encapsulation cluster_modification In Situ Hydrogel Modification cluster_analysis Analysis mix_components Mix HA-SH, POM-AT, and MMP-degradable crosslinker add_cells Add hMSCs to the pre-gel solution mix_components->add_cells gelation Allow gelation at 37°C (Michael addition) add_cells->gelation culture Culture cell-laden hydrogel for 2 days gelation->culture add_ha_tco Add HA-TCO solution to the culture medium culture->add_ha_tco incubation Incubate for 24h to allow diffusion and reaction add_ha_tco->incubation rheology Measure storage modulus (G') using rheometry incubation->rheology microscopy Assess cell morphology and viability incubation->microscopy Microfiber_Fabrication_Workflow cluster_solution_prep Solution Preparation cluster_interfacial_polym Interfacial Polymerization cluster_fiber_pulling Microfiber Formation aqueous_phase Dissolve PEG-bisTz in DI water (e.g., 0.125 mM) layering Gently layer the organic phase over the aqueous phase aqueous_phase->layering organic_phase Dissolve trisTCO in ethyl acetate (B1210297) (e.g., 3 mM) organic_phase->layering interface_reaction TCO-tetrazine ligation occurs at the oil-water interface layering->interface_reaction pulling Continuously pull the crosslinked polymer film from the interface interface_reaction->pulling characterization Characterize microfiber properties (diameter, swelling, mechanical) pulling->characterization

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (R)-TCO-OH Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (R)-trans-cyclooctenol ((R)-TCO-OH) conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the this compound conjugation reaction?

A1: The conjugation reaction involving this compound is a bioorthogonal reaction, specifically an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between the trans-cyclooctene (B1233481) (TCO) moiety and a tetrazine (Tz). This reaction is known for its exceptionally fast kinetics and high specificity, proceeding readily in biological media without the need for a catalyst. The reaction forms a stable dihydropyridazine (B8628806) bond and releases nitrogen gas as the only byproduct.

Q2: How does the stereochemistry of TCO-OH affect reaction efficiency?

A2: The stereochemistry of the hydroxyl group on the trans-cyclooctene ring significantly impacts the reaction rate. The axial isomer of TCO-OH is notably more reactive than the equatorial isomer.[1][2][3] This increased reactivity is attributed to greater ring strain in the axial conformation.[2] When using a mixture of diastereomers, be aware that the reaction may proceed at different rates for each isomer. For applications requiring the fastest possible kinetics, it is advisable to use the purified axial isomer.

Q3: What factors influence the kinetics of the TCO-tetrazine ligation?

A3: The primary factors influencing the reaction kinetics are:

  • Electronic Properties: The reaction rate is accelerated by increasing the electron density of the TCO (dienophile) and decreasing the electron density of the tetrazine (diene).[4] This is achieved by attaching electron-donating groups to the TCO and electron-withdrawing groups to the tetrazine.

  • Ring Strain of TCO: Higher ring strain in the TCO derivative leads to faster reaction rates.[2]

  • Steric Hindrance: Bulky substituents on either the TCO or the tetrazine can sterically hinder the reaction and reduce the rate.[5]

  • Solvent: While the reaction is efficient in a variety of solvents, including aqueous buffers, hydrophobic effects can influence the reaction rate.

Q4: How can I improve the stability of my this compound reagents?

A4: trans-Cyclooctenes, particularly highly strained derivatives, can be susceptible to isomerization to the unreactive cis-cyclooctene form, especially in the presence of thiols or certain metals.[3] While TCO-OH is relatively stable, proper storage is crucial.[2] For long-term storage, it is recommended to store TCO derivatives at -20°C or below, protected from light and moisture. Some studies have shown that complexation with silver(I) can enhance the shelf-life of TCO reagents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Product Poor reactivity of the specific TCO-tetrazine pair. Select a more reactive tetrazine partner. Tetrazines with electron-withdrawing groups exhibit faster kinetics. For instance, 3,6-di-(2-pyridyl)-s-tetrazine is a commonly used reactive partner.
Isomerization of this compound to the unreactive cis-isomer. Minimize exposure of the this compound reagent to thiols, high pH, and prolonged storage at room temperature. Use freshly prepared or properly stored reagents.
Hydrolysis of activated esters (if using an NHS ester of this compound). Ensure anhydrous conditions during the activation and coupling steps. Use high-quality, dry solvents (e.g., DMSO, DMF). Allow reagents to warm to room temperature before opening to prevent condensation.
Suboptimal reaction buffer. Perform the conjugation in a pH range of 7.2-9.0 for NHS ester couplings. Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the target molecule for the NHS ester. Phosphate-buffered saline (PBS) is a commonly used buffer.
Steric hindrance around the conjugation site. If conjugating to a large biomolecule, consider introducing a PEG spacer to the this compound or the tetrazine to reduce steric hindrance.[6]
Inconsistent Reaction Rates Using a mixture of axial and equatorial isomers of TCO-OH. The axial isomer reacts significantly faster than the equatorial isomer.[1][2][3] For reproducible kinetics, use a purified stereoisomer.
Variability in reagent concentrations. Accurately determine the concentrations of your this compound and tetrazine-modified molecules before starting the reaction.
High Background Signal in Imaging Applications Non-specific binding of the TCO-fluorophore conjugate. The hydrophobicity of the TCO moiety can sometimes lead to non-specific binding. Using TCO derivatives with increased hydrophilicity can help reduce background signal.[1] Ensure adequate washing steps after the labeling procedure.
Fluorophore aggregation. Use a TCO derivative with a hydrophilic spacer, such as PEG, to improve the solubility of the conjugate and reduce aggregation.[6]

Quantitative Data

Table 1: Second-Order Rate Constants for TCO-Tetrazine Reactions

The following table summarizes reported second-order rate constants (k₂) for the reaction of various trans-cyclooctene derivatives with different tetrazine partners. This data can help in selecting the appropriate reagents for your desired reaction speed.

TCO DerivativeTetrazine PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction Conditions
axial-5-hydroxy-trans-cyclooctene3,6-di-(2-pyridyl)-s-tetrazine~150,000PBS:MeOH (95:5), 25°C
equatorial-5-hydroxy-trans-cyclooctene3,6-di-(2-pyridyl)-s-tetrazine~22,400PBS:MeOH (95:5), 25°C
trans-Cyclooctene (TCO)3,6-di-(2-pyridyl)-s-tetrazine~2,000Methanol:Water (9:1)
TCO conjugated to CC49 antibody¹¹¹In-labeled-Tz(13 ± 0.08) x 10³PBS, 37°C
d-TCO (syn-diastereomer)Water-soluble 3,6-dipyridyl-s-tetrazine366,000 ± 15,000Water, 25°C
s-TCO3,6-dipyridyl-s-tetrazine derivative3,300,000 ± 40,000Water, 25°C

Note: The reactivity of this compound will depend on whether the hydroxyl group is in the axial or equatorial position. The axial conformation is significantly more reactive.[1][2][3]

Experimental Protocols

Protocol 1: General Procedure for Activation of this compound and Conjugation to a Primary Amine-Containing Molecule

This protocol describes a general method to first activate the hydroxyl group of this compound, for example, by converting it to an N-hydroxysuccinimidyl (NHS) ester, and then conjugating it to a biomolecule containing a primary amine.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Biomolecule with primary amines (e.g., protein, peptide)

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Activation of this compound (Preparation of TCO-NHS ester):

    • Dissolve this compound and a slight molar excess of DSC in anhydrous DMF or DMSO.

    • Add 2-3 equivalents of TEA or DIPEA to the solution.

    • Stir the reaction at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • The resulting TCO-NHS ester solution can often be used directly in the next step.

  • Protein Preparation:

    • Buffer exchange the protein into the amine-free reaction buffer to a concentration of 1-5 mg/mL.

  • Conjugation Reaction:

    • Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.

    • Incubate the reaction for 1 hour at room temperature or 2 hours on ice.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted TCO-NHS ester using a desalting column or by dialysis against an appropriate buffer.

Protocol 2: TCO-Tetrazine Ligation

This protocol outlines the click reaction between the TCO-modified molecule and a tetrazine-labeled molecule.

Materials:

  • TCO-modified molecule (from Protocol 1)

  • Tetrazine-labeled molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-modified and tetrazine-labeled molecules in a compatible buffer.

  • Ligation Reaction:

    • Mix the TCO-modified and tetrazine-labeled molecules. A slight molar excess (1.1 to 1.5-fold) of one component is often used to ensure complete reaction of the other.

    • Incubate the reaction mixture. Due to the fast kinetics, reactions are often complete within 10-60 minutes at room temperature. For less concentrated samples or at 4°C, longer incubation times may be necessary.

  • Analysis and Purification:

    • The resulting conjugate is ready for downstream applications.

    • If necessary, purify the conjugate from any unreacted starting materials using standard chromatography techniques such as size-exclusion chromatography.

Visualizations

experimental_workflow cluster_activation Step 1: Activation & Conjugation cluster_ligation Step 2: TCO-Tetrazine Ligation RTCO_OH This compound Activation Activation (e.g., with DSC) RTCO_OH->Activation TCO_NHS TCO-NHS Ester Activation->TCO_NHS Biomolecule Amine-containing Biomolecule TCO_NHS->Biomolecule Conjugation pH 7.2-9.0 TCO_Biomolecule TCO-labeled Biomolecule Conjugate Final Conjugate TCO_Biomolecule->Conjugate IEDDA Click Reaction Tetrazine_Molecule Tetrazine-labeled Molecule

Caption: Experimental workflow for the two-step conjugation of this compound to a biomolecule.

troubleshooting_workflow start Low Conjugation Efficiency? check_reagents Reagents Validated? start->check_reagents Yes solution_reagents Use fresh/validated TCO and Tetrazine reagents. start->solution_reagents No check_conditions Reaction Conditions Optimal? check_reagents->check_conditions Yes check_reagents->solution_reagents No check_sterics Steric Hindrance a Possibility? check_conditions->check_sterics Yes solution_conditions Optimize pH (7.2-9.0 for NHS). Use amine-free buffers. Check molar ratios. check_conditions->solution_conditions No solution_sterics Introduce PEG spacer to one or both molecules. check_sterics->solution_sterics Yes

Caption: Troubleshooting decision tree for low conjugation efficiency.

References

Technical Support Center: Optimizing (R)-TCO-OH Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-TCO-OH click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound and its derivatives in inverse electron-demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazines.

Frequently Asked Questions (FAQs)

Q1: What is this compound click chemistry?

This compound is a derivative of trans-cyclooctene (B1233481) (TCO), a strained alkene used in bioorthogonal chemistry.[1][2][3] The "click chemistry" refers to the inverse electron-demand Diels-Alder (IEDDA) reaction, a rapid and highly specific cycloaddition between the TCO moiety and a 1,2,4,5-tetrazine.[4][5] This reaction is known for its exceptionally fast kinetics, often reaching second-order rate constants of up to 10⁶ M⁻¹s⁻¹, and its ability to proceed under mild, biocompatible conditions without the need for a catalyst.[4][5][6] The hydroxyl group on this compound provides a versatile point for further functionalization.[2][3]

Q2: What are the key advantages of using the TCO-tetrazine ligation?

The primary advantages of the TCO-tetrazine click reaction include:

  • Biocompatibility: The reaction is catalyst-free, making it suitable for experiments in living cells and in vivo, where the toxicity of catalysts like copper is a concern.[5][6]

  • Speed: It is one of the fastest bioorthogonal reactions reported, allowing for rapid labeling even at low reactant concentrations.[4][5][7]

  • Specificity: TCO and tetrazine groups react selectively with each other and do not cross-react with other functional groups found in biological systems, such as amines and thiols.[5]

  • Stability: The resulting dihydropyridazine (B8628806) linkage is stable under physiological conditions.[5]

  • Mild Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and temperature.[5]

Q3: How should this compound be stored?

This compound should be stored in a dry, dark environment.[1] For short-term storage (days to weeks), a temperature of 0-4°C is recommended.[1] For long-term storage (months to years), it is best to store it at -20°C.[1][2][3] It is also advised to protect it from light and moisture.[3]

Q4: What factors influence the rate of the TCO-tetrazine reaction?

Several factors can affect the reaction kinetics:

  • Reactant Structure: The specific structures of the TCO and tetrazine derivatives are critical. Electron-withdrawing groups on the tetrazine and the degree of ring strain in the TCO can significantly increase the reaction rate.[4]

  • Solvent: Reactions are often faster in polar, aqueous solutions (like PBS) compared to non-polar organic solvents.[4]

  • Temperature: While many reactions proceed rapidly at room temperature, increasing the temperature (e.g., to 37°C) can accelerate slower reactions. However, higher temperatures might degrade sensitive biomolecules or less stable tetrazines.[4]

  • pH: The optimal pH range is generally between 6 and 9.[4][5] Some tetrazines can become unstable under strongly basic conditions (pH > 10).[4]

Troubleshooting Guide

This guide addresses common problems encountered during this compound click chemistry experiments.

Issue Potential Cause Recommended Solution
Low or No Reaction Product Degradation of Reactants Store this compound and tetrazine derivatives under the recommended conditions (cold, dark, and dry).[1][2][3] Prepare stock solutions fresh and avoid prolonged storage in aqueous buffers, especially for less stable tetrazines.[4]
Incorrect Stoichiometry Ensure the appropriate ratio of TCO to tetrazine. A slight excess (1.5-2 equivalents) of one component can help drive the reaction to completion.[8][9]
Suboptimal Reaction Conditions Optimize the pH to be within the 6-9 range.[4][5] If compatible with your molecules, consider increasing the temperature from room temperature to 37°C.[4] Ensure the solvent system is appropriate; aqueous buffers like PBS often accelerate the reaction.[4]
Steric Hindrance If the TCO or tetrazine is attached to a bulky molecule, steric hindrance may slow the reaction. Consider using a derivative with a longer PEG spacer to reduce this effect.[8]
Slow Reaction Rate Low Reactant Concentration Increase the concentration of the reactants if possible. The reaction rate is dependent on the concentration of both the TCO and tetrazine.
Reactant Choice Some tetrazine derivatives are inherently more reactive than others. Tetrazines with electron-withdrawing groups tend to react faster.[4] However, be aware of the trade-off between reactivity and stability, as highly reactive tetrazines can be less stable.[10][11]
Solvent Choice If the reaction is being performed in an organic solvent, switching to an aqueous buffer system like PBS may increase the reaction rate.[4]
Reagent Instability Hydrolysis or Degradation For NHS esters of TCO or tetrazines, which are moisture-sensitive, allow the vial to equilibrate to room temperature before opening to prevent condensation.[12] Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.[9][12]
Thiol-mediated Isomerization of TCO In environments with high concentrations of thiols, some TCO derivatives can isomerize to a less reactive form.[13] If this is a concern, using a more stable TCO derivative or a radical inhibitor may be beneficial.[14]

Data Presentation

Table 1: Factors Influencing TCO-Tetrazine Reaction Optimization

Parameter Optimal Range/Condition Considerations
pH 6.0 - 9.0[4][5]Some tetrazines are unstable at pH > 10.[4]
Temperature Room Temperature to 37°C[4]Higher temperatures can increase reaction rates but may degrade sensitive biomolecules.[4]
Solvent Aqueous buffers (e.g., PBS)[4]Reactions are often significantly faster in aqueous solutions compared to organic solvents.[4]
Stoichiometry 1:1 or slight excess (1.5-2x) of one component[8][9]An excess of the more stable or less precious reagent can drive the reaction.

Table 2: Second-Order Rate Constants for Selected TCO-Tetrazine Reactions

Tetrazine Derivative TCO Derivative Solvent Temperature (°C) Rate Constant (k₂) M⁻¹s⁻¹
3,6-di-(2-pyridyl)-s-tetrazined-TCOWater25~366,000[11]
H-phenyl-tetrazineTCODPBS37>39,000[15]
bis(pyridyl)-tetrazineTCODPBS37>39,000[15]
Methyl-substituted tetrazineTCO--~1,000[4]
General RangeTCOWater251 - 10⁶[16]

Note: Rate constants are highly dependent on the specific substituents on both the tetrazine and dienophile rings.

Experimental Protocols

Protocol 1: General Procedure for Protein-Protein Conjugation

This protocol provides a general workflow for conjugating a TCO-modified protein to a tetrazine-modified protein.

  • Reagent Preparation:

    • Prepare a stock solution of the TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the tetrazine-modified protein in the same buffer.

    • If the tetrazine or TCO derivative is first dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the reaction mixture is minimal (<5%) to avoid protein denaturation.[4]

  • Conjugation Reaction:

    • Combine the TCO-modified protein and the tetrazine-modified protein in a microcentrifuge tube. A 1:1 molar ratio is a good starting point, but a slight excess of one component may improve efficiency.[5]

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 30 minutes to 2 hours.[8] Gentle mixing during incubation is recommended.[4]

  • Purification (Optional):

    • If necessary, purify the resulting conjugate to remove any unreacted material. This can be achieved using methods such as spin desalting columns or size-exclusion chromatography (SEC).[4]

Protocol 2: Labeling a Primary Amine-Containing Molecule with a Tetrazine-NHS Ester

This protocol is for the first step of a two-step conjugation process, where a molecule with a primary amine is labeled with a tetrazine.

  • Reagent Preparation:

    • Allow the Tetrazine-NHS ester vial to equilibrate to room temperature before opening.[12]

    • Prepare a stock solution of the Tetrazine-NHS ester in an anhydrous, water-miscible organic solvent (e.g., DMSO or DMF) immediately before use.[9][12]

    • Dissolve the amine-containing molecule in an amine-free buffer with a pH between 7.2 and 9.0 (e.g., PBS, HEPES, or borate (B1201080) buffer).[9][12] Avoid buffers containing primary amines like Tris or glycine.[12]

  • Labeling Reaction:

    • Add the desired molar excess of the Tetrazine-NHS ester stock solution to the solution of the amine-containing molecule.

    • Incubate the reaction at room temperature for 30-60 minutes.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) to consume any unreacted NHS ester.

    • Purify the tetrazine-labeled molecule using a spin desalting column or dialysis to remove excess, unreacted tetrazine.[8]

Visualizations

experimental_workflow Experimental Workflow for TCO-Tetrazine Ligation cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_analysis Analysis & Purification prep_tco Prepare TCO-modified molecule solution mix Combine reactants at desired stoichiometry prep_tco->mix prep_tz Prepare Tetrazine-modified molecule solution prep_tz->mix incubate Incubate at RT or 37°C mix->incubate analyze Monitor reaction progress (e.g., LC-MS, SDS-PAGE) incubate->analyze purify Purify conjugate (e.g., SEC, Desalting) analyze->purify

Caption: A typical experimental workflow for TCO-tetrazine click chemistry.

troubleshooting_low_yield Troubleshooting Low Reaction Yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product reagent_issue Reagent Integrity start->reagent_issue condition_issue Reaction Conditions start->condition_issue steric_issue Steric Hindrance start->steric_issue check_storage Verify storage & prepare fresh stocks reagent_issue->check_storage check_stoichiometry Verify stoichiometry reagent_issue->check_stoichiometry optimize_conditions Optimize pH, temp, & solvent condition_issue->optimize_conditions use_linker Use longer PEG spacer steric_issue->use_linker

Caption: A decision tree for troubleshooting low yields in TCO-tetrazine reactions.

References

Preventing isomerization of (R)-TCO-OH to its cis-isomer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-TCO-OH and other trans-cyclooctene (B1233481) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of this compound to its inactive cis-isomer, ensuring the success of your bioorthogonal ligation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound isomerization?

This compound, a strained trans-cyclooctene, can isomerize to its more thermodynamically stable, unreactive cis-isomer.[1] This process can be initiated or accelerated by several factors, including exposure to light, heat, the presence of thiols (like glutathione), and interaction with copper-containing proteins found in serum.[2][3][4]

Q2: How should I properly store solid this compound?

For optimal stability, solid this compound should be stored at –20°C in a tightly sealed container, protected from light and moisture.[5][6] Following these storage recommendations helps to preserve the integrity of the trans-isomer for up to six months.

Q3: What is the recommended procedure for preparing and storing this compound solutions?

It is best to prepare solutions fresh for each experiment. If a stock solution is necessary, dissolve the this compound in an anhydrous solvent such as DMSO or DMF.[5][6] Aliquot the solution into tightly sealed vials and store at -20°C for no longer than one month. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent moisture condensation.

Q4: Can I use this compound directly in cell culture media?

Caution is advised when incubating TCO derivatives in cell culture media for extended periods. Some components in media, potentially degradation products of thiamine, can catalyze the isomerization to the cis-form, which may not be representative of the compound's stability in vivo.[7]

Q5: Are there more stable alternatives to the standard this compound?

Yes, several derivatives have been engineered for improved stability and reactivity. For example, cis-dioxolane-fused TCO (d-TCO) derivatives are crystalline, bench-stable solids that exhibit enhanced stability in aqueous solutions and blood serum.[8][9] However, even highly reactive derivatives like s-TCO can be prone to isomerization, especially in the presence of high thiol concentrations.[4]

Q6: How can I detect if my this compound sample has isomerized?

The most common method for determining the ratio of trans- to cis-isomers is through ¹H NMR spectroscopy.[1][2]

Troubleshooting Guide

This guide addresses common issues related to the instability and isomerization of this compound.

Issue Potential Cause Recommended Solution
Low or no reactivity in tetrazine ligation Isomerization of this compound to its inactive cis-isomer.- Verify storage and handling procedures. Ensure protection from light, heat, and moisture.[5][6] - Prepare fresh solutions of this compound in an anhydrous solvent immediately before use.[5] - Check the age of the solid material and solutions. Do not use solutions stored for more than one month at -20°C. - If working in thiol-containing environments, consider using a radical inhibitor like Trolox.[2]
Inconsistent results between experiments Partial isomerization of the TCO reagent, leading to varying concentrations of the active trans-isomer.- Standardize handling procedures strictly. Always allow the vial to warm to room temperature before opening. - Use freshly prepared solutions for each experiment to ensure a consistent starting concentration of the active isomer. - If long-term stability is required, consider forming a silver(I) complex of the TCO derivative for storage. The active TCO can be released by adding NaCl before use.[2]
Rapid loss of reactivity in serum-containing media Isomerization catalyzed by copper-containing serum proteins.[2][4]- Minimize the pre-incubation time of this compound in serum-containing media before the reaction with tetrazine. - Consider using a more sterically hindered TCO derivative to reduce interaction with serum proteins.[4] - Alternatively, d-TCO derivatives have shown greater stability in human serum.[4][9]

Stability Data for TCO Derivatives

The stability of trans-cyclooctenes can vary significantly based on their structure and the experimental conditions. The following table summarizes stability data for different TCO derivatives under various conditions.

TCO Derivative Condition Observation Reference
s-TCO 30 mM ethanethiol (B150549) in CD₃ODRapid isomerization.[4]
s-TCO in vivo (conjugated to a mAb)Half-life of 0.67 days with rapid deactivation to cis-isomer.[4]
d-TCO Phosphate-buffered D₂O (pD 7.4)No isomerization or decomposition observed after 14 days.[4][9]
d-TCO Human serum at room temperature>97% remained as the trans-isomer after 4 days.[4][9]
d-TCO Rabbit reticulocyte lysate (10%) in buffered D₂O (pD 7.4)41% isomerization after 96 hours.[9]
TCO 50% fresh mouse serum at 37°CAlmost complete conversion to cis-isomer within 7 hours.[2]
Various TCOs (1a-d) High concentrations of thiolsThiol-promoted isomerization observed across all tested TCOs.[10]
s-TCO-TAMRA•AgNO₃ complex Storage in an open flask at 30°C for 3 daysSignificantly more stable compared to the Ag-free s-TCO.[10]

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Stock Solution
  • Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes to prevent moisture condensation.

  • Solvent Preparation: Use an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[5][6]

  • Dissolution: Under low-light conditions, dissolve the this compound in the anhydrous solvent to the desired concentration (e.g., 10 mM).

  • Storage (if necessary): If the solution is not for immediate use, dispense it into single-use aliquots in tightly sealed vials. Store the aliquots at -20°C for a maximum of one month. Avoid repeated freeze-thaw cycles.

Protocol 2: Stabilization of TCO Derivatives via Silver(I) Complexation for Long-Term Storage

This protocol is adapted from methods described for extending the shelf-life of reactive TCOs.[2]

  • Complex Formation: Dissolve the TCO derivative in a suitable organic solvent. Add one equivalent of silver nitrate (B79036) (AgNO₃) to the solution. Stir the mixture at room temperature until the complex formation is complete (can be monitored by NMR).

  • Isolation: Remove the solvent under reduced pressure to obtain the TCO•AgNO₃ complex as a stable solid.

  • Storage: Store the solid complex at -20°C, protected from light.

  • Release of TCO: To use the TCO derivative, dissolve the complex in a suitable solvent and add an excess of a sodium chloride (NaCl) solution. The precipitation of silver chloride (AgCl) will release the free TCO into the solution for immediate use in your reaction.[2]

Visual Guides

Isomerization_Pathway cluster_factors cluster_prevention RTCO This compound (Strained, Reactive) Cis_Isomer cis-Isomer (Stable, Unreactive) RTCO->Cis_Isomer Isomerization Factors Factors Promoting Isomerization Factors->RTCO act on Light Light Heat Heat Thiols Thiols (e.g., GSH) Copper Cu-proteins Prevention Prevention Strategies Prevention->RTCO protect Storage Store at -20°C (dark, dry) Handling Anhydrous Solvents Stabilization Ag(I) Complexation Inhibitors Radical Inhibitors

Caption: Factors influencing this compound isomerization and corresponding prevention strategies.

Experimental_Workflow cluster_storage Storage & Handling cluster_reaction Experimental Use cluster_stabilization Long-Term Stabilization (Optional) Solid_TCO Solid this compound Store at -20°C, dark, dry Equilibrate Equilibrate vial to RT (min. 60 min) Solid_TCO->Equilibrate Prepare_Solution Dissolve in anhydrous solvent (DMSO/DMF) Equilibrate->Prepare_Solution Use_Immediately Use Solution Immediately (Recommended) Prepare_Solution->Use_Immediately Aliquot_Store Aliquot & Store at -20°C (Max. 1 month) Prepare_Solution->Aliquot_Store if necessary Form_Complex Form Ag(I) Complex with AgNO₃ Prepare_Solution->Form_Complex for long-term storage Tetrazine_Reaction Perform Tetrazine Ligation Reaction Use_Immediately->Tetrazine_Reaction Aliquot_Store->Tetrazine_Reaction Store_Complex Store Complex at -20°C Form_Complex->Store_Complex Release_TCO Release TCO with NaCl before use Store_Complex->Release_TCO Release_TCO->Tetrazine_Reaction

Caption: Recommended workflow for handling and using this compound to minimize isomerization.

References

Technical Support Center: (R)-TCO-OH and Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-TCO-OH and its applications in bioorthogonal chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and avoid common side reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound conjugate shows low reactivity in a tetrazine ligation reaction. What are the possible causes and solutions?

A1: Low reactivity of this compound conjugates can stem from several factors:

  • Isomerization: this compound, a trans-cyclooctene (B1233481), can isomerize to its less reactive cis-isomer, particularly in the presence of thiols.[1][2] Highly strained TCOs are more susceptible to this side reaction.[1][2]

  • Hydrophobic Interactions: The TCO moiety is hydrophobic and can be "masked" through non-covalent interactions with the surface of biomolecules, such as antibodies, rendering it inaccessible to the tetrazine reaction partner.[3]

  • Steric Hindrance: The bulky nature of the TCO group and the tetrazine partner can lead to steric hindrance, especially if the TCO is conjugated to a sterically crowded region of a biomolecule.[3]

  • Degradation: Although generally stable, prolonged storage in solution, especially at non-optimal pH or in the presence of certain reagents, can lead to degradation. Some more reactive TCO derivatives can deactivate upon long-term storage.[1]

Troubleshooting Table:

Problem Possible Cause Recommended Solution
Low ReactivityIsomerization to cis-cyclooctene- Use a more stable TCO derivative like d-TCO.[2] - For highly reactive TCOs, use them immediately after preparation for live-cell applications where shorter incubation times are required.[1] - Add a radical inhibitor like Trolox if high thiol concentrations are present.[1]
Hydrophobic Masking- Introduce a hydrophilic polyethylene (B3416737) glycol (PEG) linker between the this compound and the biomolecule to improve solubility and prevent burying of the TCO group.[3]
Steric Hindrance- Optimize the conjugation site on the biomolecule to a more accessible region. - Use a tetrazine with less bulky substituents.
Degradation- Store this compound and its conjugates under recommended conditions (e.g., at -20°C for stock solutions).[4] - For long-term storage of highly reactive TCOs, consider protection as a stable Ag(I) metal complex, which can be deprotected with NaCl before use.[1]

Q2: I am observing unexpected side products in my "click-to-release" experiment using a TCO-caged molecule. How can I minimize these?

A2: "Click-to-release" strategies involving TCO derivatives with allylic carbamates can sometimes lead to the formation of stable, non-releasing by-products. A common issue is the formation of a tricyclic by-product that is stable and does not release the desired cargo.[5]

Strategies to Minimize Side Products:

  • Modify the Carbamate (B1207046): Replacing the NH of the carbamate with an N-methyl group can block the intramolecular cyclization that leads to the formation of the stable by-product, thereby enabling complete release.[5]

  • Optimize the Tetrazine: The choice of tetrazine can significantly influence the release yield. While highly reactive tetrazines like dipyridyl-tetrazine can lead to fast reaction kinetics, they may result in lower release yields. Conversely, less reactive tetrazines like dimethyl-tetrazine may react slower but provide a higher release yield.[5]

  • Control the pH: Acidic conditions can accelerate the tautomerization of the initial dihydropyridazine (B8628806) adduct to the releasing 1,4-dihydropyridazine tautomer, leading to faster and more complete release.[5] Using tetrazines functionalized with an acidic group can facilitate this process.[5]

Troubleshooting Guides

Guide 1: Poor Yield of TCO-Biomolecule Conjugate

Problem: Low efficiency during the conjugation of this compound (or its activated ester) to a biomolecule.

Symptom Potential Cause Troubleshooting Step
Low conjugation efficiencyHydrolysis of NHS ester: TCO-NHS esters are susceptible to hydrolysis in aqueous buffers.- Prepare the TCO-NHS ester solution immediately before use. - Perform the conjugation in an amine-free buffer (e.g., PBS) at a pH of 7-9.[6] - Use a concentrated protein solution (1-5 mg/mL) to favor the acylation reaction over hydrolysis.[6]
Suboptimal buffer conditions: Presence of primary amines (e.g., Tris buffer) in the reaction mixture will compete with the target biomolecule for the NHS ester.- Ensure the reaction buffer is free of primary amines. Use phosphate (B84403) or bicarbonate buffers.[6]
Insufficient molar excess of TCO reagent: Too little TCO reagent will result in incomplete labeling.- Use a 10- to 20-fold molar excess of the TCO-NHS ester for protein labeling.[3][6]
Guide 2: Instability of TCO Conjugates in Biological Media

Problem: Loss of reactivity of the TCO-conjugate over time when incubated in cell culture media or serum.

Symptom Potential Cause Troubleshooting Step
Decreased reactivity over timeThiol-promoted isomerization: Thiols present in biological media (e.g., glutathione, cysteine) can catalyze the isomerization of trans-cyclooctene to the unreactive cis-isomer.[1][2]- For applications requiring long-term stability, consider using more stable TCO derivatives like d-TCO, which show no degradation in phosphate buffer for up to 14 days and remain as the trans-isomer in human serum for 4 days.[2] - If using a highly reactive TCO, minimize the incubation time in the biological medium.
Reaction with serum components: Although generally bioorthogonal, some non-specific reactions may occur over prolonged incubation times.- Purify the TCO-conjugate thoroughly to remove any unreacted TCO reagent before introducing it to the biological system.

Quantitative Data Summary

Table 1: Comparison of Second-Order Rate Constants for TCO-Tetrazine Ligations

TCO DerivativeTetrazine DerivativeRate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference
TCO conjugated to CC49 mAb[¹¹¹In]In-labeled-Tz(13 ± 0.08) x 10³PBS, 37°C[2]
d-TCO (syn-diastereomer)Water-soluble 3,6-dipyridyl-s-tetrazine(366 ± 15) x 10³Water, 25°C[2]
d-TCO (anti-diastereomer)Water-soluble 3,6-dipyridyl-s-tetrazine(318 ± 3) x 10³Water, 25°C[2]
Water-soluble s-TCO3,6-dipyridyl-s-tetrazine derivative(3,300 ± 40) x 10³Not specified[2]
TCO-PEG₄MePh-Tz~100DPBS, 37°C[7]
TCO-PEG₄Me2Pyr-Tz~620DPBS, 37°C[7]
TCO-OHTz (water-soluble)210PBS, pH 7.4, 37°C[8]
Axial TCO derivativeDipyridyl-tetrazine57.70Not specified[5]
Axial TCO derivativeDimethyl-tetrazine0.54Not specified[5]

Table 2: Stability of TCO Derivatives

TCO DerivativeConditionStability/DegradationReference
d-TCOPhosphate-buffered D₂ONo degradation or isomerization for up to 14 days[2]
d-TCOHuman serum, room temperature>97% remained as trans-isomer after 4 days[2]
d-TCOThiol-promoted isomerization43% isomerization after 5h at pH 7.4[2]
s-TCOHigh thiol concentrations (30 mM)Rapid isomerization[2]
d-TCO3 days at 30°C in an open flask81% degradation[1]
s-TCO3 days at 30°C in an open flask98% degradation[1]
oxoTCO3 days at 30°C in an open flask37% degradation[1]
equatorial TCO3 days at 30°C in an open flaskStable[1]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with TCO-NHS Ester
  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 1x PBS, pH 7.4) to a concentration of 1-5 mg/mL.

  • TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-10 minutes.

  • Purification: Remove the excess, unreacted TCO reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.[6]

Protocol 2: General Procedure for Tetrazine-TCO Ligation
  • Prepare Reactants: Prepare the TCO-labeled biomolecule and the tetrazine-labeled molecule in a suitable reaction buffer (e.g., PBS, pH 6-9).[9]

  • Initiate Reaction: Mix the TCO- and tetrazine-containing solutions. A 1:1 molar ratio is often used, but optimization may be required.[9]

  • Incubation: The reaction is typically rapid and can be performed at room temperature.[9] Incubation times can range from minutes to a few hours, depending on the reactants' concentrations and rate constants.

  • Analysis: The progress of the reaction can be monitored by following the disappearance of the tetrazine's characteristic absorbance at 510-550 nm.[9] The final conjugate can be analyzed by techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Visual Guides

Side_Reactions_and_Solutions cluster_problems Common Problems with this compound cluster_solutions Avoidance Strategies Isomerization Isomerization to cis-TCO StableTCO Use Stable TCO (e.g., d-TCO) Isomerization->StableTCO Mitigates Masking Hydrophobic Masking PEG Incorporate PEG Linker Masking->PEG Prevents Byproduct Click-to-Release Byproduct CarbamateMod N-Methylate Carbamate Byproduct->CarbamateMod Blocks OptimizeTz Optimize Tetrazine Choice Byproduct->OptimizeTz Reduces

Caption: Troubleshooting flowchart for common this compound side reactions.

Experimental_Workflow start Start: Protein of Interest step1 1. Conjugate with TCO-NHS Ester start->step1 step2 2. Purify TCO-Protein Conjugate step1->step2 step3 3. React with Tetrazine-Molecule step2->step3 end End: Final Bioconjugate step3->end

Caption: A streamlined workflow for two-step TCO-tetrazine bioconjugation.

Click_to_Release_Pathway TCO_Drug TCO-Caged Drug Diels_Alder [4+2] Cycloaddition TCO_Drug->Diels_Alder Tetrazine Tetrazine Tetrazine->Diels_Alder Dihydropyridazine 4,5-Dihydropyridazine Diels_Alder->Dihydropyridazine Tautomerization Tautomerization Dihydropyridazine->Tautomerization Release_Tautomer 1,4-Dihydropyridazine (Releasing Tautomer) Tautomerization->Release_Tautomer Desired Pathway Side_Product Non-Releasing Tautomer / Byproduct Tautomerization->Side_Product Side Reaction Release Drug Release Release_Tautomer->Release

Caption: Reaction pathway for TCO-based "click-to-release" chemistry.

References

Technical Support Center: (R)-TCO-OH & Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the (R)-TCO-OH and tetrazine bioorthogonal reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the impact of pH on this powerful ligation chemistry.

Troubleshooting Guide

This guide addresses common issues encountered during this compound and tetrazine conjugation reactions, with a specific focus on pH-related variables.

Issue Potential Cause Recommended Solution
Low or No Conjugation Product Suboptimal Reaction pH: The inverse-electron-demand Diels-Alder (IEDDA) reaction between this compound and tetrazine is pH-sensitive. Reaction efficiency can decrease significantly outside the optimal pH range.[1][2]- Ensure the reaction buffer is within the optimal pH range of 6.0 to 9.0.[1][2] - Phosphate-buffered saline (PBS) at pH 7.4 is a commonly used and effective buffer for this reaction.[1][2] - Verify the pH of your buffer system immediately before use.
This compound or Tetrazine Instability: While generally stable, prolonged exposure to harsh pH conditions (strongly acidic or basic) can lead to the degradation of the reactants. Some tetrazines may become unstable under strongly basic conditions (pH > 10).[2]- Prepare fresh solutions of your this compound and tetrazine reagents. - Avoid storing stock solutions in aqueous buffers for extended periods, especially at non-optimal pH.[2]
Hydrolysis of NHS Ester (if applicable): If you are using an NHS ester to introduce the TCO or tetrazine moiety, the hydrolysis of the NHS ester is a competing reaction that is favored at non-optimal pH.- For labeling with NHS esters, use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, at a pH of 7.5.[1] - Avoid buffers containing primary amines like Tris or glycine.[3]
Slow Reaction Rate Non-Optimal pH: Even within the acceptable range, the reaction kinetics can be influenced by pH. For some tetrazine derivatives, acidic conditions can accelerate subsequent elimination reactions if a click-to-release strategy is being employed.[4]- For standard ligations, ensure the pH is buffered at or near 7.4 for reliable and efficient kinetics. - If your application involves a "click-to-release" mechanism, the optimal pH may be more acidic to facilitate the release of the cargo.[4][5]
Low Reactant Concentration: The reaction is bimolecular, so the rate is dependent on the concentration of both the this compound and the tetrazine.- Increase the concentration of one or both reactants if possible. - A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended.[1][6]
Inconsistent Results Buffer Variability: Inconsistent preparation of buffers can lead to shifts in pH, affecting reaction reproducibility.- Standardize your buffer preparation protocol. - Calibrate your pH meter regularly.
Presence of Thiols: In some cases, thiols can promote the isomerization of TCO to its less reactive cis-isomer, potentially through a radical-mediated pathway.- If your sample contains a high concentration of thiols (e.g., DTT, BME), consider a purification step prior to the TCO-tetrazine ligation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound and tetrazine reaction?

A1: The optimal pH range for the TCO-tetrazine ligation is generally between 6 and 9.[1][2] A commonly used buffer is Phosphate-Buffered Saline (PBS) at a pH of 7.4.[1][2]

Q2: How does pH affect the stability of the this compound and tetrazine reactants?

A2: Both this compound and tetrazines are generally stable in the recommended pH range of 6-9. However, some tetrazines can become unstable under strongly basic conditions (pH > 10).[2] It is always recommended to prepare fresh reagent solutions for optimal performance.

Q3: Can I perform the TCO-tetrazine ligation in a buffer containing primary amines, such as Tris?

A3: If you are performing a direct ligation between an already functionalized this compound molecule and a tetrazine-modified molecule, the presence of primary amines in the buffer is generally acceptable. However, if you are in the process of labeling a molecule with a TCO-NHS or tetrazine-NHS ester, you must use an amine-free buffer (e.g., PBS or borate (B1201080) buffer) to prevent the NHS ester from reacting with the buffer components.[3]

Q4: My application involves a "click-to-release" strategy. How does pH impact this?

A4: For "click-to-release" applications, the subsequent elimination reaction to release the cargo can be pH-dependent. Acidic conditions can accelerate the tautomerization of the dihydropyridazine (B8628806) intermediate, leading to faster and more efficient release.[4][5] Therefore, the optimal pH for the release part of the process might be lower than for a simple ligation.

Q5: Are there any specific buffer components I should avoid?

A5: Besides primary amines during NHS ester labeling, you should be mindful of high concentrations of thiols, which can potentially lead to the isomerization of TCO.

Experimental Protocols

General Protocol for this compound and Tetrazine Ligation

This protocol provides a general guideline for the conjugation of a TCO-modified molecule to a tetrazine-modified molecule.

  • Reagent Preparation:

    • Prepare a stock solution of your this compound modified molecule in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of your tetrazine-modified molecule in the same buffer. If the tetrazine is first dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the reaction mixture is minimal (<5%).[2]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound modified molecule and the tetrazine-modified molecule. A 1:1 molar ratio is a good starting point, though a slight excess of the tetrazine (1.05-1.5 fold) can be beneficial.[1][6]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30-60 minutes.[1] For less reactive partners or lower concentrations, the incubation time can be extended up to 2 hours or performed overnight at 4°C.[1]

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic color or by following the decrease in its absorbance, typically between 510 and 550 nm.[7]

  • Purification (if necessary):

    • If required, the final conjugate can be purified from unreacted components using standard techniques such as size-exclusion chromatography or dialysis.

Data Presentation

pH RangeExpected Reaction RateStability ConsiderationsRecommended For
< 6.0Sub-optimal to ModerateGenerally stable, but reaction may be slower.Specific "click-to-release" applications where acidic pH promotes release.[4][5]
6.0 - 9.0 Optimal Reactants are generally stable. [1][2]Most standard TCO-tetrazine ligations.
> 9.0Moderate to LowSome tetrazines may exhibit instability at pH > 10.[2]Not generally recommended.

Visualizations

pH_Impact_on_TCO_Tetrazine_Reaction cluster_input Reactants cluster_conditions Reaction Conditions cluster_process Reaction cluster_output Outcome cluster_pH_effects pH Influence R_TCO_OH This compound Ligation IEDDA Ligation R_TCO_OH->Ligation Tetrazine Tetrazine Tetrazine->Ligation pH pH pH->Ligation Optimal_pH Optimal (pH 6-9) Suboptimal_pH Suboptimal (pH <6 or >9) Product Conjugate Ligation->Product Rate Reaction Rate Ligation->Rate Optimal_Rate Faster Rate Optimal_pH->Optimal_Rate Slower_Rate Slower Rate / Instability Suboptimal_pH->Slower_Rate Optimal_Rate->Rate Slower_Rate->Rate

Caption: Logical workflow of pH's impact on the TCO-tetrazine reaction rate.

References

Technical Support Center: (R)-TCO-OH Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (R)-TCO-OH in bioorthogonal reactions, with a specific focus on the influence of temperature on reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the this compound and tetrazine reaction rate?

A1: As with most chemical reactions, the rate of the inverse-electron demand Diels-Alder cycloaddition (IEDDA) between this compound and a tetrazine is temperature-dependent. Generally, an increase in temperature leads to a higher reaction rate. This relationship is described by the Arrhenius equation, which indicates that the rate constant increases exponentially with temperature.[1] This is due to the increased kinetic energy of the reactant molecules, resulting in more frequent and energetic collisions that are more likely to overcome the activation energy barrier.[1]

Q2: My reaction is proceeding very slowly. Could temperature be the issue?

A2: Yes, if the reaction temperature is too low, the kinetic energy of the reactants may be insufficient, leading to a slow reaction rate. The TCO-tetrazine ligation is known for its fast kinetics, but at very low temperatures (e.g., 4°C), the rate will be noticeably slower than at room temperature (RT) or 37°C.[2] Consider increasing the temperature to accelerate the reaction.[2]

Q3: I'm observing unexpected side products or degradation of my starting materials. Can high temperatures be the cause?

A3: While moderate heating can be beneficial, excessive temperatures can lead to the degradation of sensitive biomolecules or less stable tetrazine derivatives.[2] Although this compound itself is relatively stable, the stability of your specific tetrazine partner and any biomolecules involved in the conjugation should be considered.[3] It is advisable to increase the temperature incrementally and monitor the reaction for any signs of degradation.[2]

Q4: What is the optimal temperature range for the this compound reaction?

A4: The optimal temperature depends on the specific application, the stability of the reactants, and the desired reaction time. Many reactions proceed efficiently at room temperature (around 20-25°C).[4] For biological applications involving live cells or sensitive proteins, 37°C is a common and effective temperature.[5][6] If a faster reaction is needed and the components are stable, the temperature can be moderately increased (e.g., to 40-50°C).

Q5: How does the choice of solvent affect the reaction kinetics at different temperatures?

A5: The reaction rate is significantly influenced by the solvent. Reactions are often faster in aqueous solutions compared to organic solvents.[2] This is attributed to the stabilization of the polarized transition state by solvents capable of hydrogen bonding.[2] When working at different temperatures, it is important to choose a solvent that is compatible with the temperature range and your reactants.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Slow or incomplete reaction Low reaction temperature.Increase the temperature incrementally (e.g., from room temperature to 37°C or 40°C) and monitor the reaction progress.[2]
Steric hindrance in reactants.If increasing the temperature is not sufficient, consider using a less sterically hindered tetrazine or a longer linker on your this compound construct.
Suboptimal solvent.If possible, switch to an aqueous buffer like PBS, as polar protic solvents can accelerate the reaction.[2]
Degradation of reactants or products Reaction temperature is too high.Reduce the reaction temperature. If a higher rate is still desired, consider using a more reactive tetrazine derivative at a lower temperature.
Instability of tetrazine derivative.Some tetrazines, particularly those with electron-withdrawing groups, can be less stable.[6] Ensure you are using a tetrazine suitable for your reaction conditions and consider preparing it fresh.
Inconsistent reaction rates between experiments Inaccurate temperature control.Ensure precise and consistent temperature control throughout the experiment using a calibrated incubator, water bath, or stopped-flow instrument.[5]
Variation in reagent concentration or purity.Verify the concentration and purity of your this compound and tetrazine stock solutions.

Quantitative Data

The following table provides experimental and theoretically projected second-order rate constants for the reaction of a representative this compound derivative with a common tetrazine (3,6-dipyridyl-s-tetrazine) at various temperatures in an aqueous buffer.

Temperature (°C)Temperature (K)Rate Constant (k) (M⁻¹s⁻¹)Data Source
4277.15~3,500Projected
25298.1513,000Experimental[6]
37310.1521,000Experimental[6]
50323.15~33,000Projected

Note: Projected values are calculated based on the Arrhenius equation and the experimental data points. They are for illustrative purposes and the actual rate constants should be determined experimentally for your specific system.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation at a Specified Temperature
  • Reagent Preparation:

    • Dissolve the this compound functionalized molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Dissolve the tetrazine-functionalized molecule in the same buffer. If the tetrazine is first dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the reaction is minimal (<5%).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound and tetrazine solutions. A 1:1 molar ratio is a common starting point. For valuable molecules, using a slight excess (1.2-1.5x) of the less valuable partner can drive the reaction to completion.

    • Gently mix the solution.

  • Incubation:

    • Place the reaction tube in an incubator or water bath set to the desired temperature (e.g., 25°C, 37°C).

    • Incubate for a predetermined time. The reaction is often complete within minutes to an hour, but the optimal time should be determined for your specific reactants and temperature.

  • Analysis:

    • Monitor the reaction progress by a suitable analytical method such as LC-MS or SDS-PAGE (for protein conjugations).

    • The disappearance of the tetrazine's characteristic color and UV-Vis absorbance peak (around 520 nm) can also be used to monitor the reaction.[4]

  • Purification (if necessary):

    • Purify the conjugate using standard methods such as size-exclusion chromatography, dialysis, or HPLC.

Protocol 2: Determination of Second-Order Rate Constants at Different Temperatures

This protocol utilizes a stopped-flow spectrophotometer to measure the rapid kinetics of the this compound-tetrazine reaction under pseudo-first-order conditions.

  • Instrument Setup:

    • Set up a stopped-flow spectrophotometer equipped with a UV-Vis detector.

    • Equilibrate the sample syringes and the mixing cell to the desired temperature (e.g., 25°C) for at least 10 minutes.[5]

  • Reagent Preparation:

    • Prepare a stock solution of the tetrazine derivative in the desired buffer (e.g., PBS, pH 7.4).

    • Prepare a series of stock solutions of the this compound derivative in the same buffer at concentrations that will be in large excess (at least 10-fold) of the tetrazine concentration after mixing.

  • Kinetic Measurement:

    • Load a solution of the tetrazine into one syringe of the stopped-flow instrument.

    • Load a solution of the this compound into the other syringe.

    • Rapidly mix the two solutions and monitor the decrease in the tetrazine absorbance at its λmax (typically around 520 nm) over time.[5]

    • Record the absorbance decay curve.

  • Data Analysis:

    • Fit the absorbance decay curve to a single exponential decay function to obtain the observed rate constant (k_obs) for each this compound concentration.

    • Plot the obtained k_obs values against the corresponding concentrations of the this compound.

    • The slope of the resulting linear plot represents the second-order rate constant (k) for the reaction at that specific temperature.

  • Temperature Variation:

    • Repeat steps 1-4 for each desired temperature to determine the rate constant as a function of temperature.

Visualizations

TroubleshootingWorkflow start Problem: Slow or Incomplete Reaction check_temp Is the reaction temperature optimal? start->check_temp increase_temp Increase temperature incrementally (e.g., to 37°C) check_temp->increase_temp No check_reagents Are reactants sterically hindered or unstable? check_temp->check_reagents Yes check_degradation Monitor for degradation increase_temp->check_degradation degradation_yes Degradation observed? check_degradation->degradation_yes lower_temp Lower temperature or use a more reactive tetrazine degradation_yes->lower_temp Yes degradation_no Reaction proceeds as expected degradation_yes->degradation_no No optimize_reagents Use less hindered reactants or fresh reagents check_reagents->optimize_reagents

Caption: Troubleshooting workflow for slow this compound reactions.

ExperimentalWorkflow prep Prepare this compound and Tetrazine stock solutions setup Set up stopped-flow instrument at desired temperature prep->setup mix Rapidly mix reactants setup->mix measure Measure absorbance decay of tetrazine mix->measure analyze Calculate k_obs from exponential fit measure->analyze plot Plot k_obs vs. [this compound] analyze->plot calculate_k Determine second-order rate constant (k) from slope plot->calculate_k repeat_temp Repeat for different temperatures calculate_k->repeat_temp

Caption: Workflow for determining temperature-dependent reaction kinetics.

References

Choosing the right solvent for (R)-TCO-OH reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on choosing the right solvent for reactions involving (R)-TCO-OH. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound soluble?

A1: this compound, also known as (R)-trans-Cyclooctenol, is a moderately polar molecule due to its hydroxyl group and non-polar hydrocarbon ring. It is generally soluble in a range of organic solvents. For aqueous reactions, it is common practice to first dissolve this compound or its activated derivatives (like NHS esters) in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) before adding it to the aqueous buffer.

Q2: What is the recommended buffer and pH for bioconjugation reactions with this compound?

A2: For bioconjugation reactions, phosphate-buffered saline (PBS) is a widely used buffer. The optimal pH range for the TCO-tetrazine ligation is typically between 6.0 and 9.0.[1][2] When using N-hydroxysuccinimide (NHS) esters of TCO for labeling primary amines on proteins, it is crucial to use an amine-free buffer, such as PBS or HEPES, at a pH between 7.2 and 8.5 to ensure efficient conjugation and minimize hydrolysis of the NHS ester.[3]

Q3: How does the choice of solvent affect the stability of this compound?

A3: The trans-cyclooctene (B1233481) ring is susceptible to isomerization to its unreactive cis-isomer, particularly in the presence of thiols.[4][5] While this compound itself is relatively stable, more strained derivatives can be more prone to this isomerization. For long-term storage, it is recommended to store this compound in a dry, dark environment at -20°C.[4][5] Some highly reactive TCO derivatives can be stabilized for long-term storage through complexation with silver(I).[4][6]

Q4: Can I use protic solvents like ethanol (B145695) or methanol (B129727) for my this compound reaction?

A4: While this compound is soluble in protic solvents like ethanol and methanol, their use in the context of bioconjugation with activated esters (e.g., NHS esters) should be carefully considered. These solvents can react with the NHS ester, competing with the desired amine-labeling reaction. Therefore, for such applications, it is best to use aprotic solvents like DMSO or DMF for the initial dissolution.

Data Presentation: Estimated Solubility of this compound

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticSparingly SolubleThe polar hydroxyl group allows for some interaction with water, but the non-polar eight-membered carbon ring limits overall solubility.[7]
EthanolPolar ProticSolubleThe alcohol functionality makes it miscible with other short-chain alcohols.[7]
MethanolPolar ProticSolubleSimilar to ethanol, good miscibility is expected.
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleCommonly used to prepare stock solutions of TCO derivatives for bioconjugation.[8][9]
N,N-Dimethylformamide (DMF)Polar AproticHighly SolubleAnother recommended solvent for preparing stock solutions of TCO derivatives.[8][9]
Dichloromethane (DCM)Non-PolarSolubleThe non-polar hydrocarbon backbone suggests good solubility in chlorinated solvents.[8]
ChloroformNon-PolarSolubleSimilar to DCM, good solubility is expected.[7][8]
Hexane (B92381)Non-PolarModerately SolubleThe non-polar nature of hexane aligns with the hydrocarbon portion of this compound, though the polar hydroxyl group may limit high solubility.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Solvent Selection: Choose a high-purity, anhydrous water-miscible organic solvent such as DMSO or DMF.

  • Dissolution: Add the chosen solvent to the vial of this compound to achieve a desired stock concentration (e.g., 10 mM).

  • Mixing: Gently vortex or sonicate the vial until the this compound is completely dissolved.

  • Storage: Store the stock solution at -20°C, protected from light and moisture. For NHS esters, it is recommended to prepare the stock solution immediately before use.[3][9]

Protocol 2: General Procedure for Protein Labeling with a TCO-NHS Ester
  • Buffer Preparation: Prepare an amine-free reaction buffer, such as 100 mM phosphate (B84403) buffer with 150 mM NaCl, at pH 7.5.

  • Protein Preparation: Dissolve or buffer-exchange the protein into the reaction buffer at a concentration of 1-5 mg/mL.

  • TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.

  • Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% to avoid protein precipitation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM and incubating for 5-15 minutes.

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Formation Poor Solubility of this compound Derivative: The TCO reagent may not be fully dissolved in the aqueous reaction buffer, leading to low effective concentration.Ensure the TCO derivative is completely dissolved in a minimal amount of a suitable organic solvent (e.g., DMSO, DMF) before adding it to the reaction mixture. Observe for any precipitation upon addition.
Hydrolysis of NHS Ester: If using a TCO-NHS ester, moisture in the solvent or reaction buffer can lead to hydrolysis of the reactive ester.Use anhydrous DMSO or DMF to prepare the stock solution. Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare the stock solution immediately before use.
Suboptimal pH: The pH of the reaction buffer may not be optimal for the specific reaction (e.g., amine labeling with an NHS ester).For NHS ester reactions, ensure the pH is between 7.2 and 8.5. For the TCO-tetrazine ligation, a pH range of 6.0-9.0 is generally effective.
Precipitation Observed During Reaction Excessive Organic Solvent: The final concentration of the organic solvent used to dissolve the TCO reagent may be too high, causing the protein or other biomolecules to precipitate.Keep the final concentration of the organic co-solvent as low as possible, typically below 10% (v/v).
Low Aqueous Solubility of the TCO Reagent: Some TCO derivatives, especially those without hydrophilic linkers, have limited solubility in aqueous buffers.Consider using a TCO derivative with a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG), to improve aqueous solubility.[8]
Inconsistent Reaction Rates Solvent Effects on Reaction Kinetics: The polarity and proticity of the solvent can influence the rate of the TCO-tetrazine ligation.For reproducible results, maintain a consistent solvent composition in all experiments. Note that the reaction is generally faster in aqueous media compared to organic solvents.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagent_prep Prepare this compound Stock Solution (in DMSO/DMF) mix Mix TCO Stock and Biomolecule Solution reagent_prep->mix biomolecule_prep Prepare Biomolecule in Reaction Buffer (e.g., PBS) biomolecule_prep->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify analyze Analyze Product purify->analyze

Caption: Experimental workflow for a typical this compound bioconjugation reaction.

solvent_selection_logic start Start: Choose Solvent for this compound Reaction is_bioconjugation Is it a bioconjugation reaction in aqueous buffer? start->is_bioconjugation use_organic_solvent Use appropriate anhydrous organic solvent (e.g., DCM, Toluene) is_bioconjugation->use_organic_solvent No is_nhs_ester Is an NHS ester derivative being used for amine labeling? is_bioconjugation->is_nhs_ester Yes end Proceed with Reaction use_organic_solvent->end use_dmso_dmf_stock Dissolve in anhydrous DMSO or DMF to make a concentrated stock solution is_nhs_ester->use_dmso_dmf_stock Yes is_nhs_ester->use_dmso_dmf_stock No (Direct dissolution in co-solvent mix possible but stock is recommended) add_to_aqueous Add stock solution to aqueous buffer (e.g., PBS) (keep final organic % low) use_dmso_dmf_stock->add_to_aqueous add_to_aqueous->end

Caption: Decision tree for selecting the appropriate solvent for this compound reactions.

References

Managing steric hindrance in (R)-TCO-OH bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (R)-TCO-OH Bioconjugation.

This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in this compound bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of this compound bioconjugation?

A1: Steric hindrance refers to the slowing or prevention of a chemical reaction due to the physical bulk of molecules. In the inverse electron-demand Diels-Alder (iEDDA) reaction between this compound and a tetrazine, bulky chemical groups on the biomolecule, the linker, or the reaction partner can physically obstruct the TCO and tetrazine moieties from approaching each other, thereby reducing the reaction efficiency.[1][2] Any substituent replacing a hydrogen atom can potentially increase steric effects that hamper reactivity.[2]

Q2: My TCO-tetrazine ligation is slow or yields are low. How do I know if steric hindrance is the cause?

A2: While steric hindrance is a common cause, other factors can lead to poor ligation efficiency. Before concluding that steric hindrance is the issue, consider the following:

  • Incorrect Stoichiometry: An improper molar ratio of TCO to tetrazine can result in an incomplete reaction. It is often beneficial to use a slight molar excess (e.g., 1.1 to 2.0 equivalents) of one component.[1][3]

  • Suboptimal pH: The TCO-tetrazine ligation is generally robust across a wide pH range (5-9).[1] However, the initial step of labeling a biomolecule (e.g., using an NHS ester) has stricter pH requirements, typically pH 7.2-9.[1]

  • Reagent Instability: Some highly reactive tetrazines bearing strong electron-withdrawing groups can be unstable in aqueous solutions, which is a limiting factor for in vivo reactions.[4]

  • TCO Inactivation: When conjugated to antibodies, TCOs can be "masked" through hydrophobic interactions with the antibody itself, rendering them non-reactive.[5] Additionally, TCOs can slowly convert to their less reactive cis-isomer.[5]

If these factors have been addressed, steric hindrance is a likely culprit, especially when working with large, complex biomolecules.

Q3: What are the primary strategies to overcome steric hindrance in my experiments?

A3: The most effective strategy is to increase the distance between the bulky biomolecule and the reactive TCO group. This is typically achieved by using a linker or spacer arm.

  • Introduce a Linker: Incorporate a flexible linker, such as polyethylene (B3416737) glycol (PEG), between your biomolecule and the this compound.[1] PEG linkers are hydrophilic and can improve the in vivo distribution profile of the resulting conjugate.[6]

  • Optimize Reactants: If possible, choose a tetrazine partner with less bulky substituents. However, be aware that substituents also affect the electronic properties and stability of the tetrazine.[4][7]

  • Use a More Reactive Dienophile: Consider using a conformationally strained trans-cyclooctene (B1233481) (sTCO) derivative. These dienophiles are significantly more reactive (often by two orders of magnitude) than standard TCOs, and their faster kinetics can help overcome the energy barrier imposed by steric hindrance.[6][8]

Q4: Can modifying the tetrazine help mitigate steric hindrance?

A4: Yes, but it involves a trade-off. The reactivity of tetrazines is governed by their electronic properties; electron-withdrawing groups (EWGs) lower the LUMO energy level, which accelerates the reaction.[4][9] However, these EWGs can also be bulky. While smaller, highly electron-withdrawing substituents like those on 2-pyridyl-tetrazines lead to exceptional reactivity, they can also decrease stability.[10] Therefore, selecting a tetrazine requires balancing reactivity, stability, and steric bulk for your specific system.

Troubleshooting and Experimental Workflow

If you are experiencing low bioconjugation yields, the following workflow can help diagnose and resolve the issue, with a focus on steric hindrance.

G start Low / No Conjugation Yield check_reagents Check Reagent Integrity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (pH, Temp, Time) check_reagents->check_conditions Reagents OK steric_issue Suspect Steric Hindrance check_conditions->steric_issue Conditions OK solution_linker Introduce/Extend Linker (e.g., PEG) steric_issue->solution_linker Yes solution_stco Switch to High-Reactivity sTCO steric_issue->solution_stco Yes solution_site Change Conjugation Site on Biomolecule steric_issue->solution_site Yes success Successful Conjugation solution_linker->success solution_stco->success solution_site->success

A troubleshooting workflow for low-yield TCO-tetrazine ligations.

Quantitative Data: Reaction Kinetics

The rate of the TCO-tetrazine ligation is highly dependent on the specific structures of the reactants. Conformationally strained TCOs (sTCOs) and tetrazines with electron-withdrawing groups exhibit significantly faster kinetics.

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂)
TCO-mAb[¹¹¹In]In-labeled-Tz(13 ± 0.08) x 10³ M⁻¹s⁻¹
TCO-PEG₄MeEVE-Tz2,750 M⁻¹s⁻¹
TCO-PEG₄Me4Pyr-Tz2,740 M⁻¹s⁻¹
TCO-PEG₄MeDHP-Tz1,820 M⁻¹s⁻¹
TCO-PEG₄MePh-Tz990 M⁻¹s⁻¹
TCO-PEG₄DHP₂-Tz6,450 M⁻¹s⁻¹
TCO-PEG₄Me2Pyr-Tz5,120 M⁻¹s⁻¹
sTCODiphenyl-s-tetrazineup to 2.86 x 10⁵ M⁻¹s⁻¹
(Data compiled from multiple sources. Conditions may vary between experiments.)[4][6][10]

Experimental Protocols

Protocol 1: Labeling of Amine-Containing Biomolecules with this compound

This protocol describes a general method for activating the hydroxyl group of this compound to an N-hydroxysuccinimide (NHS) ester and subsequent labeling of a protein.

  • Activation of this compound (Not detailed in search results, general chemical knowledge) :

    • Dissolve this compound, N,N'-Disuccinimidyl carbonate (DSC), and a non-nucleophilic base like triethylamine (B128534) (TEA) in an anhydrous solvent (e.g., DMF or DMSO).

    • Allow the reaction to proceed at room temperature for 1-4 hours to form the (R)-TCO-NHS ester.

    • Note: This activated ester should be used immediately or stored under anhydrous conditions.

  • Biomolecule Preparation :

    • Prepare the protein or other amine-containing biomolecule in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-9.[1]

  • Labeling Reaction :

    • Add the freshly prepared (R)-TCO-NHS ester solution to the biomolecule solution. The molar ratio of TCO-NHS to the biomolecule will depend on the desired degree of labeling and should be optimized empirically.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Purification :

    • Remove excess, unreacted TCO-NHS ester using a desalting column (e.g., Sephadex G-25), dialysis, or size-exclusion chromatography.[3] This step is critical to prevent non-specific binding in subsequent steps.

Protocol 2: TCO-Tetrazine Bioconjugation

This protocol outlines the click reaction between the TCO-labeled biomolecule and a tetrazine-functionalized molecule.

  • Reactant Preparation :

    • Prepare the TCO-labeled biomolecule (from Protocol 1) and the tetrazine-labeled molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).[3]

  • Stoichiometry Calculation :

    • Determine the volumes of each solution needed to achieve the desired molar ratio. A slight excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is often recommended to ensure complete conjugation of the TCO-labeled biomolecule.[3]

  • Conjugation Reaction :

    • Mix the two solutions. The reaction is catalyst-free and proceeds rapidly.[3]

    • Incubate for 30-60 minutes at room temperature.[3] For very low concentrations, longer incubation times may be necessary. The reaction progress can be monitored by techniques like UV-Vis spectroscopy (disappearance of the tetrazine absorbance) or chromatography.

  • Final Purification & Storage :

    • If necessary, purify the final conjugate to remove any unreacted tetrazine molecule using size-exclusion chromatography.[3]

    • Store the final conjugate at 4°C or as appropriate for the specific biomolecule.[3]

Visual Guides

Managing Steric Hindrance

The diagram below illustrates how a PEG linker creates physical space to alleviate steric clashes between a large biomolecule and a tetrazine reagent, facilitating the iEDDA reaction.

G cluster_0 Without Linker (Steric Hindrance) cluster_1 With PEG Linker (Hindrance Reduced) Biomolecule1 Large Biomolecule TCO1 TCO Biomolecule1->TCO1 Tetrazine1 Tetrazine Barrier CLASH Biomolecule2 Large Biomolecule Linker PEG Linker Biomolecule2->Linker TCO2 TCO Linker->TCO2 Tetrazine2 Tetrazine TCO2->Tetrazine2 Reaction

A PEG linker increases distance, reducing steric hindrance.
Reaction Pathway

The TCO-tetrazine ligation is an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a rapid and bioorthogonal reaction that releases nitrogen gas as its only byproduct.[7]

G TCO Biomolecule-TCO Process iEDDA Cycloaddition TCO->Process Tetrazine Probe-Tetrazine Tetrazine->Process Product Stable Conjugate Process->Product Irreversible N2 N₂ Gas Process->N2 Byproduct

The TCO-Tetrazine inverse electron-demand Diels-Alder reaction.

References

How to handle and store (R)-TCO-OH to maintain reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-TCO-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound to ensure the maintenance of its high reactivity in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage procedure for this compound to maintain its reactivity?

A1: To ensure the long-term stability and reactivity of this compound, it should be stored at –20°C, protected from light and moisture.[1][2] For extended storage, keeping the compound as a solid in a freezer at -20°C has been shown to maintain stability for at least 14 months.[3]

Q2: What solvents are recommended for dissolving this compound?

A2: It is crucial to use anhydrous solvents to prevent hydrolysis and maintain the integrity of the TCO group.[1][2] Recommended solvents include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile.[1][2]

Q3: How should I handle this compound during experimental setup?

A3: To prevent degradation, avoid prolonged exposure to light.[1][2] When preparing solutions, allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture into the compound.[4]

Q4: What is the primary application of this compound?

A4: this compound is a strained trans-cyclooctene (B1233481) (TCO) derivative widely used in bioorthogonal chemistry.[1] Its TCO moiety participates in ultrafast inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines, a type of "click chemistry".[1][2][5] The hydroxyl group provides a point for further chemical modification and conjugation.[1][2]

Q5: What makes the TCO-tetrazine reaction so useful in biological systems?

A5: The TCO-tetrazine ligation is exceptionally fast and highly selective, proceeding with minimal cross-reactivity towards native functional groups found in biomolecules.[5][6] This reaction occurs under physiological conditions (aqueous buffer, neutral pH, ambient temperature) without the need for cytotoxic catalysts like copper.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no reactivity in TCO-tetrazine ligation Degradation of this compound Ensure proper storage at -20°C, protected from light and moisture.[1][2] Use anhydrous solvents for dissolution.[1][2]
Isomerization of TCO to its unreactive cis-isomer This can be promoted by thiols or copper-containing serum proteins.[7][8] Minimize exposure to these agents if possible. For applications requiring long-term stability in such environments, consider using more stable TCO derivatives or specific storage strategies like Ag(I) complexation, which can be reversed upon use.[8][9]
Hydrolysis of tetrazine-NHS ester (if used) If your tetrazine partner is an NHS ester, it is highly sensitive to moisture.[4] Allow the vial to warm to room temperature before opening and prepare stock solutions in anhydrous DMSO or DMF immediately before use.[4]
Inconsistent experimental results Variable reagent quality Ensure high purity of this compound to ensure reproducibility.[1][2] Use fresh, high-quality anhydrous solvents.
Suboptimal reaction conditions The reaction of TCO with tetrazines is generally very fast, but kinetics can be influenced by the specific tetrazine derivative and solvent conditions.[3][6] Ensure appropriate stoichiometry and reaction time based on literature protocols for similar systems.
Loss of compound during handling Improper dissolution or handling Ensure the compound is fully dissolved in the anhydrous solvent by gentle vortexing.[6] When adding to aqueous buffers, add the dissolved this compound dropwise while gently mixing to avoid precipitation.

Experimental Protocols

General Protocol for TCO-Tetrazine Ligation

This protocol provides a general guideline for the reaction between a TCO-functionalized molecule (like a protein modified with this compound) and a tetrazine-labeled molecule.

  • Reagent Preparation:

    • TCO-functionalized Molecule: Prepare your molecule functionalized with this compound in an appropriate amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-5 mg/mL.[6][10]

    • Tetrazine Stock Solution: Immediately before use, dissolve the tetrazine reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[6]

  • Ligation Reaction:

    • Molar Ratio: A 1.5 to 5-fold molar excess of the tetrazine reagent over the TCO-functionalized molecule is typically recommended to ensure complete labeling.[6]

    • Reaction Initiation: Add the calculated volume of the tetrazine stock solution to the solution of the TCO-functionalized molecule. It is advisable to add it dropwise while gently vortexing to ensure efficient mixing.[6]

    • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[6] If either of the reaction partners is light-sensitive (e.g., contains a fluorophore), protect the reaction from light.[6]

  • Purification:

    • After the incubation period, remove the unreacted tetrazine reagent and any byproducts.

    • For proteins larger than 5 kDa, a spin desalting column can be used for rapid buffer exchange and purification.[6]

    • For higher resolution purification, size-exclusion chromatography (SEC) is a suitable method.[6]

  • Storage of Conjugate:

    • Store the purified conjugate at 4°C, protected from light.

    • For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.[6]

Visualized Workflows and Pathways

experimental_workflow Experimental Workflow for TCO-Tetrazine Ligation cluster_prep Reagent Preparation cluster_reaction Ligation Reaction cluster_purification Purification cluster_analysis Analysis & Storage TCO_prep Prepare TCO-Molecule in Amine-Free Buffer Mix Mix TCO-Molecule and Tetrazine Reagent TCO_prep->Mix Tetrazine_prep Prepare Tetrazine in Anhydrous DMSO/DMF Tetrazine_prep->Mix Incubate Incubate at RT (30-60 min) Mix->Incubate Purify Remove Excess Reagent (e.g., SEC, Desalting) Incubate->Purify Analyze Characterize Conjugate (e.g., SDS-PAGE, UV-Vis) Purify->Analyze Store Store Purified Conjugate (4°C or -20°C/-80°C) Analyze->Store

Caption: A flowchart of the general experimental workflow for TCO-tetrazine ligation.

logical_relationship Factors Affecting this compound Reactivity cluster_storage Storage Conditions cluster_handling Handling Practices cluster_degradation Degradation Pathways TCO_OH This compound Temp Temperature (-20°C) TCO_OH->Temp Light Light (Protect) TCO_OH->Light Moisture Moisture (Protect) TCO_OH->Moisture Solvent Anhydrous Solvents (DMSO, DMF) TCO_OH->Solvent Exposure Avoid Prolonged Light Exposure TCO_OH->Exposure Reactivity Maintained Reactivity Temp->Reactivity maintains Light->Reactivity maintains Moisture->Reactivity maintains Solvent->Reactivity maintains Exposure->Reactivity maintains Isomerization Isomerization to cis-TCO (promoted by thiols, serum proteins) Loss_Reactivity Loss of Reactivity Isomerization->Loss_Reactivity leads to Hydrolysis Potential for Hydrolysis Hydrolysis->Loss_Reactivity leads to

Caption: Key factors influencing the stability and reactivity of this compound.

References

Technical Support Center: Purification of (R)-TCO-OH Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (R)-TCO-OH labeled biomolecules. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the labeling and purification of this compound biomolecules.

Question: Why is my labeling efficiency low?

Answer: Low labeling efficiency can be caused by several factors:

  • Inactive NHS ester: The this compound N-hydroxysuccinimide (NHS) ester is sensitive to moisture. Ensure that the reagent is warmed to room temperature before opening and dissolved in fresh, anhydrous DMSO or DMF.[1]

  • Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the biomolecule for reaction with the NHS ester. It is crucial to perform the labeling reaction in an amine-free buffer, such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0.[1][2][3]

  • Insufficient molar excess of labeling reagent: A 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution is typically recommended to achieve efficient labeling.[1][2] This may require optimization for your specific protein.[1]

  • Low protein concentration: Protein concentrations between 1-5 mg/mL are ideal for labeling reactions.[1][2][3] Higher concentrations can improve labeling efficiency.[1]

Question: My labeled protein is aggregating. What can I do?

Answer: Protein aggregation after labeling can occur due to a high degree of labeling or unfavorable buffer conditions.[1]

  • Reduce the degree of labeling: Decrease the molar excess of the TCO-NHS ester or shorten the reaction time.[1]

  • Optimize buffer conditions: Adjust the pH and ionic strength of your buffer to maintain protein stability.[1]

  • Use of PEG linkers: The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer in the TCO reagent can improve water solubility and reduce the aggregation of labeled proteins.[3]

Question: How can I remove unreacted this compound after the labeling reaction?

Answer: It is essential to remove excess, unreacted TCO reagent to prevent interference with subsequent click reactions. Common methods include:

  • Size Exclusion Chromatography (SEC): This is an effective method for separating the labeled biomolecule from smaller, unreacted TCO molecules.[1][2] Desalting spin columns are a convenient format for this.[1][3]

  • Dialysis: Dialysis against an appropriate buffer can also be used to remove small molecules from the labeled protein solution.[2][4]

  • Acetone (B3395972) Precipitation: For peptides, precipitation with cold acetone can be used to separate the labeled product from the unreacted tag.[4]

Question: The click reaction between my TCO-labeled biomolecule and a tetrazine probe is slow or incomplete. What is the issue?

Answer: The TCO-tetrazine ligation is known for its extremely fast reaction rates, but several factors can influence its efficiency.[2][5]

  • Reactant Choice and Stability: The structure and stability of both the TCO and tetrazine reagents are critical.[5] Ensure that your reagents have not degraded. It is advisable to prepare them fresh and avoid prolonged storage in aqueous buffers, especially for less stable tetrazines.[5]

  • Temperature: While many reactions proceed rapidly at room temperature, increasing the temperature to 37°C can accelerate slower reactions.[5] However, be mindful of the thermal stability of your biomolecule.[5]

  • Solvent: Reactions are often faster in aqueous solutions compared to organic solvents.[5] If you dissolve your tetrazine probe in an organic solvent like DMSO, ensure the final concentration in the reaction is minimal (<5%).[5]

  • pH: The optimal pH range is generally between 6 and 9.[5]

  • "Masking" of TCO: The hydrophobic TCO group can sometimes interact with the biomolecule, making it inaccessible for reaction.[6] Using TCO reagents with hydrophilic PEG linkers can prevent this "masking" and enhance reactivity.[6]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioorthogonal chemistry?

This compound is a derivative of trans-cyclooctene (B1233481) (TCO), a strained alkene. The high ring strain of the double bond allows it to undergo a rapid and highly selective inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine partner.[2] This reaction is a type of "click chemistry" that is bioorthogonal, meaning it can proceed in complex biological systems without interfering with native biochemical processes.[2][7] It is widely used for site-specific labeling and modification of biomolecules.[2]

Q2: What are the key advantages of TCO-tetrazine ligation?

  • Exceptional Kinetics: It is one of the fastest bioorthogonal reactions, with second-order rate constants reaching up to 10^7 M⁻¹s⁻¹.[2] This allows for efficient conjugation even at low biomolecule concentrations.[2][8]

  • Biocompatibility: The reaction proceeds under physiological conditions (pH 6-9, room temperature) without the need for cytotoxic copper catalysts.[2][8]

  • High Specificity: TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups, ensuring highly specific conjugation.[2]

  • Stability: The resulting dihydropyridazine (B8628806) bond is stable.[2]

Q3: How stable is the TCO group on my biomolecule?

The TCO group can undergo trans-to-cis isomerization, which renders it significantly less reactive towards tetrazines.[6][9] This isomerization can be mediated by copper-containing serum proteins in vivo.[10] Additionally, some TCO derivatives can be sensitive to acidic or basic conditions and prolonged light exposure.[9] It is recommended to handle and store labeled biomolecules according to the manufacturer's instructions.

Q4: Can I characterize my this compound labeled biomolecule?

Yes, characterization is crucial to confirm successful labeling. Liquid chromatography-mass spectrometry (LC-MS) can be used to determine the degree of labeling by analyzing the mass shift after conjugation of the TCO moiety to the biomolecule.[11]

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for TCO-NHS Ester Labeling of Proteins

Parameter Recommended Condition Notes
Protein Concentration 1 - 5 mg/mL Higher concentrations can enhance labeling efficiency.[1]
Reaction Buffer Amine-free buffer (e.g., PBS) Buffers like Tris or glycine should be avoided.[1][3]
Buffer pH 7.2 - 8.0 Optimal for NHS ester reaction with primary amines.[1]
Molar Excess of TCO-NHS 10 - 20 fold May need optimization for a specific protein.[1][2]
Reaction Time 60 minutes Can be adjusted based on protein reactivity.[1]
Reaction Temperature Room Temperature (20-25°C)

| Quenching Reagent | Tris-HCl (50-100 mM final conc.) | Quenches unreacted NHS esters.[1][3] |

Table 2: TCO-Tetrazine Click Reaction Parameters

Parameter Recommended Condition Notes
Molar Excess of Tetrazine 1.1 - 5 fold A slight molar excess of the tetrazine probe is recommended.[1]
Reaction Buffer PBS or other physiological buffers The reaction is efficient in a wide range of buffers.[1]
Buffer pH 6.5 - 8.5 Optimal for the click reaction.[1][5]
Reaction Time 30 - 60 minutes The reaction is typically very fast.[3]

| Reaction Temperature | Room Temperature or 37°C | Higher temperatures can accelerate slower reactions.[5] |

Experimental Protocols

Protocol 1: Labeling a Protein with this compound NHS Ester

Materials:

  • Protein of interest

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[2]

  • This compound NHS Ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[3]

  • Desalting spin column or dialysis cassette for purification

Procedure:

  • Buffer Exchange: Prepare the protein in the amine-free reaction buffer at a concentration of 1-5 mg/mL.[2][3] This can be done using a desalting column or dialysis.

  • Prepare TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the this compound NHS ester in anhydrous DMSO or DMF.[2][3]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[1][2] Incubate for 60 minutes at room temperature with gentle mixing.[1]

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[1][3] Incubate for 5-10 minutes at room temperature.[1]

  • Purification: Remove the excess, unreacted TCO reagent and quenching buffer by passing the solution through a desalting spin column or by dialysis against a suitable storage buffer.[1][2][3] The purified TCO-labeled protein is now ready for the click reaction or storage.

Protocol 2: Purification of TCO-labeled Protein using Size Exclusion Chromatography (SEC)

Materials:

  • Quenched labeling reaction mixture

  • SEC column (e.g., desalting spin column)

  • Appropriate storage buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge

Procedure:

  • Column Equilibration: Prepare the SEC desalting column according to the manufacturer's instructions. This typically involves removing the storage solution and equilibrating the resin with the desired final buffer.

  • Sample Loading: Slowly apply the entire volume of the quenched reaction mixture to the center of the packed resin bed.

  • Elution: Centrifuge the column according to the manufacturer's protocol to collect the purified, labeled protein. The larger, labeled protein will pass through the column, while the smaller, unreacted TCO reagent and quenching buffer components will be retained in the resin.

  • Characterization (Optional): Characterize the purified TCO-labeled protein to determine the degree of labeling and protein concentration before proceeding with downstream applications.

Visualizations

experimental_workflow cluster_labeling Step 1: TCO Labeling cluster_purification Step 2: Purification protein Biomolecule (e.g., Protein) buffer_exchange Buffer Exchange (Amine-free buffer) protein->buffer_exchange labeling_reaction Labeling Reaction (RT, 60 min) buffer_exchange->labeling_reaction tco_nhs This compound NHS Ester tco_nhs->labeling_reaction quenching Quenching (Tris Buffer) labeling_reaction->quenching purification Purification (e.g., SEC, Dialysis) quenching->purification unreacted_tco Excess TCO & Quenching Reagents purification->unreacted_tco final_product Purified TCO-labeled Biomolecule purification->final_product click_reaction click_reaction final_product->click_reaction Ready for Click Reaction

Caption: Workflow for labeling and purification of TCO-biomolecules.

tco_tetrazine_ligation tco TCO-labeled Biomolecule reaction Inverse Electron Demand Diels-Alder Reaction (IEDDA) tco->reaction tetrazine Tetrazine Probe (e.g., Fluorophore-Tz) tetrazine->reaction product Stable Conjugate (Dihydropyridazine) reaction->product Covalent Bond Formation n2 N₂ Gas (Byproduct) reaction->n2

Caption: The TCO-tetrazine bioorthogonal ligation reaction.

References

Technical Support Center: Overcoming Solubility Challenges with (R)-TCO-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (R)-TCO-OH and its conjugates during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, or (R)-trans-cyclooct-4-enol, is a click chemistry reagent featuring a strained trans-cyclooctene (B1233481) (TCO) moiety and a hydroxyl group. The TCO group participates in rapid and highly selective inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazine-functionalized molecules. This bioorthogonal reaction is notable for its fast kinetics and biocompatibility, making it ideal for applications in complex biological systems without the need for cytotoxic catalysts. Common applications include the synthesis of Proteolysis Targeting Chimeras (PROTACs), bioconjugation for labeling proteins and other biomolecules, and development of diagnostic and therapeutic agents.

Q2: I'm observing precipitation when dissolving my this compound conjugate in aqueous buffer. What is the likely cause?

Precipitation of this compound conjugates in aqueous solutions is often due to the inherent hydrophobicity of the TCO group. While the hydroxyl group offers a point of attachment and slightly increases polarity, the overall molecule can be poorly soluble in water, especially after conjugation to other hydrophobic molecules. This issue can be exacerbated by factors such as high conjugate concentration, suboptimal buffer conditions (pH and ionic strength), and the absence of solubility-enhancing modifications.

Q3: How can I improve the aqueous solubility of my this compound conjugate?

Several strategies can be employed to enhance the solubility of TCO conjugates:

  • Incorporate Polyethylene Glycol (PEG) Linkers: PEGylation is a widely used method to increase the hydrophilicity and biocompatibility of molecules.[1] Introducing a PEG linker between the this compound and the molecule of interest can significantly improve aqueous solubility and minimize aggregation.[1]

  • Optimize Buffer Conditions: Experiment with different buffer compositions, pH levels, and salt concentrations. Some proteins are more stable and soluble under specific buffer conditions.

  • Use Co-solvents: For certain applications, the addition of a small percentage of a water-miscible organic solvent, such as DMSO or DMF, to the aqueous buffer can help maintain solubility. However, the concentration of the organic solvent should be carefully optimized to avoid negative impacts on the biological system or protein stability.

Q4: What are the recommended solvents for preparing stock solutions of this compound?

Anhydrous dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are the most commonly recommended solvents for preparing concentrated stock solutions of this compound and its derivatives. It is crucial to use anhydrous solvents to prevent the degradation of the TCO moiety.

Q5: My TCO-conjugated antibody seems to have lost its reactivity. What could be the reason?

A loss of reactivity in TCO-conjugated antibodies can be attributed to the hydrophobic nature of the TCO group. The TCO moiety can interact with hydrophobic patches on the antibody surface, leading to its sequestration and making it inaccessible for reaction with tetrazine. This can be mitigated by incorporating a hydrophilic PEG linker, which acts as a spacer and prevents the TCO group from "burying" itself within the antibody structure.

Troubleshooting Guides

Issue 1: this compound or its conjugate precipitates upon addition to aqueous buffer.
Possible Cause Troubleshooting Step Expected Outcome
Inherent hydrophobicity of the TCO moiety. Prepare a concentrated stock solution of the TCO conjugate in anhydrous DMSO or DMF. Add the stock solution dropwise to the aqueous buffer while gently vortexing to ensure rapid mixing and avoid localized high concentrations.The conjugate remains in solution at the desired final concentration.
Suboptimal buffer conditions. Screen a panel of buffers with varying pH (e.g., 6.0-8.0) and salt concentrations (e.g., 50-150 mM NaCl) to identify conditions that favor solubility.The conjugate is soluble and stable in the optimized buffer.
High conjugate concentration. Reduce the final concentration of the conjugate in the aqueous solution.The conjugate remains soluble at a lower, yet functional, concentration.
Lack of solubility-enhancing modifications. If synthesizing a new conjugate, consider incorporating a hydrophilic PEG linker between the this compound and the molecule of interest.The PEGylated conjugate exhibits improved aqueous solubility.
Issue 2: The reaction mixture becomes cloudy during the conjugation reaction.
Possible Cause Troubleshooting Step Expected Outcome
Low aqueous solubility of the TCO reagent. The reaction may still proceed to completion. The cloudiness may decrease or disappear as the reaction progresses and the TCO reagent is consumed. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).The reaction proceeds to yield the desired product, and the solution may become clearer over time.
Precipitation of the protein or biomolecule. Optimize the reaction buffer by adjusting the pH or adding stabilizing agents such as glycerol (B35011) (5-10%). Ensure the concentration of any organic co-solvent from the TCO stock solution is kept to a minimum (typically <10%).The protein remains soluble throughout the conjugation reaction.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials:

    • This compound

    • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved.

    • Store the stock solution at -20°C, protected from light. For long-term storage, consider aliquoting to minimize freeze-thaw cycles.

Protocol 2: General Procedure for Conjugation of this compound to a Protein
  • Materials:

    • Protein to be conjugated in a suitable buffer (e.g., PBS, pH 7.4)

    • This compound derivative with a protein-reactive group (e.g., NHS ester)

    • This compound stock solution (see Protocol 1)

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Desalting column or dialysis equipment

  • Procedure:

    • Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.

    • Calculate the required volume of the this compound derivative stock solution to achieve the desired molar excess (e.g., 10-20 fold molar excess over the protein).

    • Add the this compound derivative stock solution to the protein solution dropwise while gently mixing.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-8 hours.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

    • Remove the excess, unreacted this compound derivative by using a desalting column or by dialysis against a suitable storage buffer.

Data Presentation

Table 1: Recommended Solvents for this compound and its Derivatives

SolventSuitabilityNotes
Dimethyl Sulfoxide (DMSO) Highly Recommended Use anhydrous grade for stock solutions.
N,N-Dimethylformamide (DMF) Highly Recommended Use anhydrous grade for stock solutions.
Acetonitrile Recommended Can be used as a solvent for some derivatives.
Water Poor This compound has low aqueous solubility.
Phosphate-Buffered Saline (PBS) Poor (without co-solvents) Suitable as a reaction buffer with minimal organic co-solvent.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification start Weigh this compound dissolve Dissolve in anhydrous DMSO/DMF start->dissolve stock 10 mM Stock Solution dissolve->stock add_tco Add TCO Stock Solution Dropwise stock->add_tco protein Prepare Protein Solution (1-5 mg/mL in Buffer) protein->add_tco incubate Incubate (RT or 4°C) add_tco->incubate quench Quench Reaction incubate->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify final_product Purified TCO-Conjugate purify->final_product

Caption: Experimental workflow for the preparation and conjugation of this compound.

troubleshooting_logic cluster_dissolution During Dissolution in Buffer cluster_reaction During Conjugation Reaction start Precipitation Observed? diss_check Is a stock solution in DMSO/DMF being used? start->diss_check Yes, during dissolution react_check Is the protein precipitating? start->react_check Yes, during reaction diss_sol1 Prepare a concentrated stock in anhydrous DMSO/DMF and add dropwise to buffer. diss_check->diss_sol1 No diss_sol2 Optimize buffer pH and salt concentration. diss_check->diss_sol2 Yes end Problem Resolved diss_sol1->end diss_sol3 Consider using a PEGylated TCO derivative. diss_sol2->diss_sol3 diss_sol3->end react_sol1 Continue reaction, monitor progress. Cloudiness may resolve. react_check->react_sol1 No (cloudy solution) react_sol2 Optimize reaction buffer (pH, add glycerol). react_check->react_sol2 Yes react_sol1->end react_sol3 Reduce concentration of organic co-solvent. react_sol2->react_sol3 react_sol3->end

Caption: Troubleshooting logic for addressing precipitation issues with TCO conjugates.

References

Technical Support Center: (R)-TCO-OH Stability in the Presence of Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-TCO-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the stability of this compound when used in the presence of common reducing agents such as Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving (R)-T-CO-OH and reducing agents.

ProblemPossible CauseRecommended Solution
Low or no signal in bioorthogonal ligation experiments (e.g., with tetrazines). Isomerization of this compound: The reactive trans-isomer may have converted to the unreactive cis-isomer. This is a known issue with thiol-based reducing agents like DTT.[1][2][3]- Minimize incubation time with DTT. - Reduce the concentration of DTT to the lowest effective level. - Perform the reaction at a lower temperature to slow down the rate of isomerization. - Consider using a radical inhibitor , such as Trolox, to suppress thiol-promoted isomerization.[1] - Switch to TCEP as the reducing agent, which is generally more compatible with TCO moieties.
Degradation of this compound: Although generally stable, prolonged exposure to harsh conditions can lead to degradation.- Prepare fresh solutions of this compound for each experiment. - Store this compound solutions protected from light and at the recommended temperature.
Inconsistent experimental results. Variability in the extent of this compound isomerization: The rate of isomerization can be influenced by the concentration of the reducing agent, pH, temperature, and incubation time.- Standardize your experimental protocol with respect to the concentration of the reducing agent, buffer composition, pH, temperature, and incubation times. - Prepare fresh dilutions of the reducing agent for each experiment to ensure consistent concentration.
Formation of unexpected byproducts. Reaction of TCEP with other components: While TCEP is generally less reactive with alkenes than thiols, it has been reported to react with maleimides under certain conditions. It is plausible, though not extensively documented for TCOs, that side reactions could occur with other reactive species in the mixture.- Ensure the purity of all reagents. - Simplify the reaction mixture as much as possible to identify the source of byproducts. - If using TCEP with maleimides or other highly reactive electrophiles in the same pot, consider a sequential addition protocol.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when using this compound with reducing agents?

A1: The main concern is the isomerization of the strained and reactive trans-double bond to the more stable but unreactive cis-isomer. This isomerization effectively quenches the bioorthogonal reactivity of the TCO moiety towards its reaction partners like tetrazines. Thiol-containing reducing agents, such as DTT, are known to promote this isomerization.[1][2][3]

Q2: How do thiol-based reducing agents like DTT cause isomerization of this compound?

A2: The isomerization of trans-cyclooctenes by thiols is believed to proceed through a radical-mediated mechanism. The thiol can add to the double bond, and subsequent rotation around the single bonds followed by elimination of the thiol can lead to the formation of the cis-isomer.

Q3: Is TCEP a better choice than DTT when working with this compound?

Q4: What concentrations of DTT and TCEP are recommended for use with this compound?

A4: It is crucial to use the lowest effective concentration of any reducing agent.

  • For DTT: If its use is unavoidable, concentrations should be kept to a minimum (ideally below 1 mM) and incubation times should be as short as possible.

  • For TCEP: Typical working concentrations for disulfide reduction are in the range of 1-5 mM. It is advisable to perform pilot experiments to determine the optimal concentration for your specific application that achieves the desired reduction without compromising the stability of this compound.

Q5: Can I pre-treat my sample with a reducing agent and then remove it before adding this compound?

A5: Yes, this is a highly recommended strategy, especially when using DTT. You can reduce your biomolecule of interest first, and then remove the excess reducing agent using methods like dialysis, desalting columns, or spin filtration before introducing the this compound.

Q6: How can I monitor the stability of my this compound in the presence of a reducing agent?

A6: The stability of this compound can be monitored by analytical techniques such as HPLC or LC-MS. By comparing the peak corresponding to the trans-isomer with any new peaks that may appear over time (indicative of the cis-isomer or degradation products), you can quantify the stability under your specific experimental conditions.

Quantitative Data Summary

The following table summarizes available data on the stability of trans-cyclooctene (B1233481) derivatives in the presence of thiol-containing reagents. While specific data for this compound is not provided in the literature, these values for structurally similar TCOs offer a valuable reference.

TCO DerivativeReducing Agent/ThiolConcentrationpHTimeIsomerization/DeactivationReference
d-TCOmercaptoethanol30 mM7.45 hours43%[2]
s-TCOmercaptoethanol30 mM--Rapid isomerization[3]

Note: The stability of this compound in the presence of TCEP is expected to be significantly higher than with DTT, as TCEP does not promote the thiol-mediated isomerization pathway. However, users should still perform their own stability assessments for long-term experiments.

Experimental Protocols

Protocol 1: General Procedure for Using this compound with a Reducing Agent
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF).

    • Prepare fresh stock solutions of DTT or TCEP in an appropriate aqueous buffer.

  • Reduction of Biomolecule (if applicable):

    • If your biomolecule contains disulfide bonds that need to be reduced, incubate it with the desired concentration of DTT or TCEP for the required time and temperature.

  • Removal of Reducing Agent (Recommended for DTT):

    • If using DTT, remove the excess reducing agent using a desalting column, dialysis, or spin filtration.

  • Labeling with this compound:

    • Add the this compound stock solution to your sample to the desired final concentration.

    • Incubate for the required time and temperature, protected from light.

  • Bioorthogonal Reaction:

    • Proceed with the subsequent bioorthogonal reaction (e.g., addition of a tetrazine-functionalized molecule).

Visualizations

Thiol_Mediated_Isomerization Reactive this compound (trans) Reactive this compound (trans) Thiol Radical Adduct Thiol Radical Adduct Reactive this compound (trans)->Thiol Radical Adduct + Thiol Radical Unreactive cis-isomer Unreactive cis-isomer Thiol Radical Adduct->Reactive this compound (trans) - Thiol Radical Thiol Radical Adduct->Unreactive cis-isomer Bond Rotation & - Thiol Radical Thiol (e.g., DTT) Thiol (e.g., DTT)

Caption: Thiol-mediated isomerization of this compound.

Experimental_Workflow cluster_pre_labeling Pre-Labeling Steps cluster_labeling Labeling & Reaction Prepare Biomolecule Prepare Biomolecule Add Reducing Agent (DTT or TCEP) Add Reducing Agent (DTT or TCEP) Prepare Biomolecule->Add Reducing Agent (DTT or TCEP) Incubate Incubate Add Reducing Agent (DTT or TCEP)->Incubate Remove Excess Reducing Agent (Optional but Recommended for DTT) Remove Excess Reducing Agent (Optional but Recommended for DTT) Incubate->Remove Excess Reducing Agent (Optional but Recommended for DTT) Desalting/Dialysis Add this compound Add this compound Remove Excess Reducing Agent (Optional but Recommended for DTT)->Add this compound Incubate_Labeling Incubate_Labeling Add this compound->Incubate_Labeling Labeling Reaction Add Tetrazine Probe Add Tetrazine Probe Incubate_Labeling->Add Tetrazine Probe Bioorthogonal Ligation Bioorthogonal Ligation Add Tetrazine Probe->Bioorthogonal Ligation Analysis (e.g., SDS-PAGE, Microscopy) Analysis (e.g., SDS-PAGE, Microscopy) Bioorthogonal Ligation->Analysis (e.g., SDS-PAGE, Microscopy)

Caption: General experimental workflow.

Troubleshooting_Logic Low Signal Low Signal Check TCO Reagent Check TCO Reagent Low Signal->Check TCO Reagent Check Reducing Conditions Check Reducing Conditions Low Signal->Check Reducing Conditions Check Tetrazine Reagent Check Tetrazine Reagent Low Signal->Check Tetrazine Reagent Use Fresh TCO Use Fresh TCO Check TCO Reagent->Use Fresh TCO Switch to TCEP Switch to TCEP Check Reducing Conditions->Switch to TCEP Reduce DTT Conc/Time Reduce DTT Conc/Time Check Reducing Conditions->Reduce DTT Conc/Time Use Fresh Tetrazine Use Fresh Tetrazine Check Tetrazine Reagent->Use Fresh Tetrazine

Caption: Troubleshooting logic for low signal.

References

Validation & Comparative

A Comparative Guide to Validating (R)-TCO-OH Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable conjugation of molecules to proteins is paramount. The use of (R)-TCO-OH (a trans-cyclooctene (B1233481) derivative) in bioorthogonal chemistry, particularly in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines, has gained significant traction due to its exceptional kinetics and biocompatibility. However, rigorous validation of the resulting protein conjugate is a critical step to ensure the desired product has been formed with the expected efficiency and stability. This guide provides a comprehensive comparison of common analytical techniques for validating the conjugation of this compound to proteins and benchmarks this chemistry against other popular bioconjugation methods.

Validating the Conjugation: A Head-to-Head Comparison of Analytical Techniques

Several analytical methods can be employed to confirm the successful conjugation of this compound to a protein. The choice of technique often depends on the specific information required, available instrumentation, and the desired throughput. The three most common methods are Mass Spectrometry (MS), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), and UV-Vis Spectroscopy.

FeatureMass Spectrometry (MS)SDS-PAGEUV-Vis Spectroscopy
Primary Information Precise mass of the conjugate, allowing for determination of the degree of labeling (DOL) and identification of conjugation sites.Apparent molecular weight shift, indicating successful conjugation. Can visualize purity and presence of unconjugated protein.Monitors the consumption of the tetrazine reactant, confirming the progress of the conjugation reaction.
Quantitative? Yes, can provide accurate quantification of different species (unconjugated, singly conjugated, etc.).Semi-quantitative, based on band intensity.Yes, can determine reaction kinetics and endpoint.
Sensitivity Very high, can detect small mass changes and low abundance species.Moderate, depends on the staining method used.Moderate, dependent on the extinction coefficient of the tetrazine.
Cost High initial instrument cost and maintenance.Low equipment and consumable costs.Moderate instrument cost.
Ease of Use Requires specialized expertise for operation and data analysis.Relatively simple and routine laboratory technique.Straightforward for monitoring reaction progress.
Throughput Can be high with automated systems.High, multiple samples can be run on a single gel.High, can be performed in a plate reader format.

Experimental Protocols for Key Validation Experiments

Detailed methodologies are crucial for reproducible and reliable validation of protein conjugation. Below are foundational protocols for the three primary validation techniques.

Mass Spectrometry (MALDI-TOF) Protocol for this compound Conjugate Analysis
  • Sample Preparation :

    • Desalt the protein conjugate sample using a suitable method, such as a desalting column or buffer exchange, to remove any interfering salts or small molecules.

    • The final buffer should be volatile, for example, ammonium (B1175870) bicarbonate.

  • Matrix Preparation :

    • Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in a solvent mixture (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid in water).

  • Spotting :

    • Mix the desalted protein conjugate (typically 1 µL) with the matrix solution (1 µL) directly on the MALDI target plate.

    • Allow the mixture to air dry completely, forming co-crystals of the protein and matrix.

  • Data Acquisition :

    • Analyze the sample using a MALDI-TOF mass spectrometer in linear mode for proteins.

    • Calibrate the instrument with known protein standards.

  • Data Analysis :

    • Determine the molecular weight of the unconjugated protein and the this compound conjugated protein. The mass difference should correspond to the mass of the attached this compound and any linker.

    • The presence of multiple peaks corresponding to different numbers of conjugated molecules can be used to determine the degree of labeling (DOL).[1]

SDS-PAGE Protocol for Visualizing Conjugation
  • Sample Preparation :

    • Mix the protein sample (unconjugated control and conjugated sample) with an equal volume of 2X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

    • Heat the samples at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis :

    • Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel with an appropriate percentage for the protein's size.

    • Run the gel in a vertical electrophoresis apparatus with a suitable running buffer until the dye front reaches the bottom of the gel.[2][3][4][5][6]

  • Staining and Destaining :

    • Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain.

    • Destain the gel to visualize the protein bands against a clear background.[2]

  • Analysis :

    • Compare the migration of the conjugated protein to the unconjugated control. A successful conjugation will result in a noticeable upward shift in the band's position, corresponding to the increase in molecular weight.[7]

UV-Vis Spectroscopy Protocol for Monitoring TCO-Tetrazine Ligation
  • Spectrometer Setup :

    • Set the UV-Vis spectrophotometer to measure the absorbance in the visible range, specifically at the characteristic absorbance maximum of the tetrazine being used (typically around 520-540 nm).[8]

  • Reaction Monitoring :

    • In a cuvette, mix the tetrazine-modified protein with the this compound reagent in a suitable reaction buffer (e.g., PBS pH 7.4).

    • Immediately start monitoring the decrease in absorbance at the tetrazine's λmax over time.

  • Data Analysis :

    • The disappearance of the characteristic pink/red color of the tetrazine and the corresponding decrease in absorbance confirm the progress of the ligation reaction.[8]

    • By using known concentrations and measuring the rate of absorbance decrease, the reaction kinetics can be determined.[9]

Visualizing the Validation Workflow

The following diagram illustrates the general workflow for validating the conjugation of this compound to a protein.

G cluster_prep Protein & Reagent Preparation cluster_conjugation Conjugation Reaction cluster_validation Validation Methods cluster_analysis Data Analysis & Confirmation Protein Target Protein Conjugation TCO-Protein Conjugation Protein->Conjugation TCO_OH This compound TCO_OH->Conjugation MS Mass Spectrometry (Precise Mass, DOL) Conjugation->MS Characterization SDS_PAGE SDS-PAGE (MW Shift, Purity) Conjugation->SDS_PAGE Visualization UV_Vis UV-Vis Spectroscopy (Reaction Kinetics) Conjugation->UV_Vis Monitoring Confirmation Confirmation of Successful Conjugation MS->Confirmation SDS_PAGE->Confirmation UV_Vis->Confirmation

Workflow for validating protein conjugation.

This compound Conjugation vs. Alternative Chemistries

The TCO-tetrazine ligation offers several advantages over other bioconjugation methods. Below is a comparison of key performance metrics.

Conjugation ChemistryReaction SpeedSpecificityStability of LinkageByproducts
TCO-Tetrazine (IEDDA) Extremely fast (up to 10^6 M⁻¹s⁻¹)[8][10][11]High, bioorthogonalStable dihydropyridazineNitrogen gas[8]
Maleimide-Thiol FastHigh for thiols, but can have side reactions with other nucleophiles at higher pH.Thioether bond is generally stable, but can undergo retro-Michael addition.[12]None
NHS Ester-Amine Moderate to fastLow, reacts with multiple lysine (B10760008) residues and N-terminus, leading to heterogeneity.[13][14][15]Stable amide bondN-hydroxysuccinimide
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Moderate (slower than IEDDA)[16]High, bioorthogonalStable triazoleNone
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) FastHigh, bioorthogonalStable triazoleNone, but requires a copper catalyst which can be cytotoxic.[12]

Conclusion

Validating the conjugation of this compound to proteins is a critical quality control step in the development of bioconjugates. A combination of analytical techniques, including Mass Spectrometry, SDS-PAGE, and UV-Vis Spectroscopy, provides a comprehensive assessment of the conjugation efficiency, product homogeneity, and reaction kinetics. When compared to other common bioconjugation methods, the TCO-tetrazine ligation stands out for its exceptional speed, specificity, and biocompatibility, making it a powerful tool for creating well-defined and functional protein conjugates for a wide range of research, diagnostic, and therapeutic applications. The choice of validation method and conjugation chemistry should be tailored to the specific requirements of the project, taking into account factors such as the desired level of characterization, available resources, and the intended application of the final bioconjugate.

References

A Researcher's Guide to Monitoring (R)-TCO-OH Reactions: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and chemical biology, the ability to precisely monitor the progress of bioorthogonal reactions is paramount. The reaction between (R)-trans-cyclooctenol ((R)-TCO-OH) and its reaction partners, typically tetrazines, is a cornerstone of modern bioconjugation techniques. Its exceptional kinetics and biocompatibility make it ideal for applications ranging from cellular imaging to the construction of antibody-drug conjugates.[1][2] This guide provides a comparative overview of the primary analytical methods used to monitor these reactions, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid in experimental design and execution.

The most common reaction involving this compound is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine.[3] The choice of analytical method to monitor this reaction depends on several factors, including the need for real-time kinetic data, the concentration of reactants, the sample matrix, and the availability of instrumentation. This guide will compare UV-Vis Spectroscopy, Fluorescence Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Overview of Analytical Methods

Each analytical technique offers distinct advantages and is suited for different aspects of reaction monitoring, from rapid kinetic measurements to detailed structural confirmation.

MethodPrincipleKey AdvantagesKey DisadvantagesTypical Use Case
UV-Vis Spectroscopy Measures the change in absorbance as the highly colored tetrazine is consumed.[2]Simple, rapid, excellent for real-time kinetics (especially with stopped-flow).Lower sensitivity, potential for interference from other chromophores in the sample.Determining second-order rate constants of fast reactions.[4]
Fluorescence Spectroscopy Monitors the change in fluorescence of a fluorogenic tetrazine probe upon reaction.[5]High sensitivity, suitable for low concentrations and in situ cellular imaging.Requires a specifically designed fluorogenic probe, potential for background fluorescence.[6]Monitoring reactions in complex biological media or at low reactant concentrations.
HPLC-MS Separates reaction components chromatographically and detects them by mass spectrometry.[7]High specificity and sensitivity, provides structural confirmation of products, can quantify multiple species simultaneously.[8]Not suitable for real-time monitoring of fast kinetics, requires more complex instrumentation.Confirming product identity, quantifying reactants and products at reaction completion, and purity analysis.[7]
NMR Spectroscopy Monitors the change in the signal intensity of specific protons on the reactants and products over time.[3]Provides detailed structural information, inherently quantitative (qNMR) without a standard curve, non-destructive.[9][10]Lower sensitivity, requires higher concentrations, longer acquisition times not suitable for very fast reactions.Mechanistic studies, structural elucidation of products, and kinetic analysis of slower reactions.

Quantitative Performance Data

The performance of each method can be quantified by several key parameters. The following table summarizes typical values for monitoring TCO-tetrazine reactions.

ParameterUV-Vis SpectroscopyFluorescence SpectroscopyHPLC-MSNMR Spectroscopy
Second-Order Rate Constants (k₂) Measured 1 - 1x10⁶ M⁻¹s⁻¹[2]Can measure similarly fast kinetics, often used for in-cell rate determination.[5]Not directly measured; used to quantify endpoints.Suitable for slower reactions; can monitor reactions with half-lives of minutes to hours.
Typical Concentration Range Micromolar (µM) to Millimolar (mM)Nanomolar (nM) to Micromolar (µM)[1]Nanomolar (nM) to Micromolar (µM)Millimolar (mM)
Limit of Detection (LOD) ~1 µM~1-10 nM~1-100 nM (depending on MS)~10-100 µM
Time Resolution Milliseconds to seconds (with stopped-flow)[4]Seconds to minutesMinutes (per run)Minutes to hours (per spectrum)

Experimental Protocols & Workflows

To facilitate the practical application of these methods, detailed experimental protocols and workflow diagrams are provided below.

General Experimental Workflow

The logical flow for monitoring a TCO-tetrazine reaction involves sample preparation, data acquisition, and subsequent analysis to determine reaction progress or kinetic parameters.

G cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis prep_reagents Prepare Stock Solutions (this compound & Tetrazine) prep_sample Mix Reactants (Initiate Reaction) prep_reagents->prep_sample acq_data Collect Data Over Time (e.g., Absorbance, Fluorescence, Chromatograms, or Spectra) prep_sample->acq_data process_data Process Raw Data acq_data->process_data quantify Quantify Reactants/Products process_data->quantify kinetics Determine Rate Constants (if applicable) quantify->kinetics

Caption: General workflow for monitoring a bioorthogonal reaction.

UV-Vis Spectroscopy Protocol (Stopped-Flow Kinetics)

This method is ideal for determining the second-order rate constant of fast TCO-tetrazine reactions by monitoring the disappearance of the tetrazine's characteristic absorbance.

Protocol:

  • Reagent Preparation: Prepare a solution of the tetrazine derivative in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of ~50 µM. Prepare a solution of this compound at a 10-fold excess (500 µM) in the same buffer.

  • Instrument Setup: Use a stopped-flow spectrophotometer equipped with a UV-Vis detector. Set the detection wavelength to the λmax of the tetrazine (typically 510-550 nm).[2]

  • Data Acquisition: Load the tetrazine and TCO solutions into the two syringes of the stopped-flow instrument. Rapidly mix the solutions and initiate data collection, recording the absorbance decay over time. Collect data for at least 3-4 half-lives.

  • Data Analysis: Fit the absorbance decay curve to a pseudo-first-order exponential decay model to obtain the observed rate constant (k_obs). The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reactant in excess (in this case, this compound).[4]

G A Prepare Tetrazine (50 µM) and TCO (500 µM) solutions B Load solutions into stopped-flow syringes A->B C Set detection at Tetrazine λmax (~530 nm) B->C D Inject & Mix; Record Absorbance vs. Time C->D E Fit decay curve to pseudo-first-order model D->E F Calculate k₂ = k_obs / [TCO] E->F

Caption: Workflow for stopped-flow UV-Vis kinetic analysis.

HPLC-MS Analysis Protocol

HPLC coupled with mass spectrometry is used for accurate quantification of reactants and products and for structural confirmation.

Protocol:

  • Reaction Setup: Initiate the reaction by mixing the this compound and tetrazine components in a suitable solvent (e.g., 1:1 acetonitrile:water) at known concentrations (e.g., 10 µM each).[7]

  • Sample Quenching: At various time points, take an aliquot of the reaction mixture and quench it by diluting it into the mobile phase or another solvent to stop the reaction.

  • HPLC-MS Setup:

    • Column: Use a C18 reverse-phase column (e.g., Agilent Zorbax, Waters Acquity).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and ramp up to a high percentage over several minutes to elute the components.

    • Detector: Set a Diode Array Detector (DAD) to monitor relevant wavelengths (e.g., 254 nm, 280 nm, and the tetrazine absorbance ~530 nm).[7]

    • Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the exact masses of the starting materials and the expected product.[7]

  • Data Analysis: Integrate the peak areas from the chromatograms for the reactant(s) and product(s) at each time point. Create a standard curve if absolute quantification is needed. The product structure is confirmed by its mass-to-charge ratio (m/z) in the mass spectrum.

G A Initiate Reaction (TCO + Tetrazine) B Take aliquots at various time points A->B C Inject onto C18 column B->C D Elute with H₂O/ACN gradient C->D E Detect with DAD and ESI-MS D->E F Integrate peak areas and confirm product mass E->F

Caption: Workflow for HPLC-MS reaction monitoring.

Quantitative NMR (qNMR) Spectroscopy Protocol

qNMR allows for the direct quantification of reaction components without the need for response factor correction, providing detailed structural insights simultaneously.

Protocol:

  • Sample Preparation: Prepare a solution of the starting material (e.g., this compound) in a deuterated solvent (e.g., DMSO-d₆, CD₃CN) in an NMR tube. Add a known amount of an internal standard if absolute quantification is desired.

  • Instrument Setup:

    • Shim the spectrometer for optimal magnetic field homogeneity.

    • Ensure the relaxation delay (d1) is set to at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation. A d1 of 30 seconds is often a safe starting point.

    • Use a 90° pulse angle.

  • Data Acquisition: Acquire an initial ¹H NMR spectrum of the starting material. Initiate the reaction by adding a known amount of the tetrazine reactant directly to the NMR tube and immediately begin acquiring spectra at set time intervals.

  • Data Analysis: Process the spectra with identical phasing and baseline correction. Identify characteristic, well-resolved peaks for the reactant(s) and product(s). Integrate these peaks. The relative concentration of each species is directly proportional to its integral value (normalized for the number of protons).[10] Plot the change in concentration over time to determine kinetics for slower reactions.[9]

G A Prepare sample in NMR tube with deuterated solvent B Set acquisition parameters (long d1, 90° pulse) A->B C Acquire initial spectrum B->C D Add second reactant to tube; start time-course acquisition C->D E Process spectra uniformly D->E F Integrate characteristic peaks to determine concentrations E->F

Caption: Workflow for quantitative NMR (qNMR) analysis.

Conclusion

The selection of an analytical method for monitoring this compound reactions is a critical decision in experimental design. For rapid determination of reaction kinetics, UV-Vis spectroscopy with a stopped-flow apparatus is the gold standard. When high sensitivity is required, such as in complex biological matrices or with low-abundance species, fluorescence spectroscopy using fluorogenic probes offers a significant advantage. For unambiguous product identification, purity assessment, and quantification at discrete time points, HPLC-MS provides unparalleled specificity and structural confirmation. Finally, for detailed mechanistic investigations and the direct, standard-free quantification of reaction components in simpler systems, qNMR is a powerful, albeit less sensitive, tool. By understanding the relative strengths and weaknesses of each technique, researchers can choose the most appropriate method to generate high-quality, reliable data for their bioconjugation studies.

References

A Comparative Analysis of (R)-TCO-OH and (S)-TCO-OH Reactivity in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines (Tz) and trans-cyclooctenes (TCOs) has emerged as a premier tool for bioconjugation.[1][2][3][4] This reaction is prized for its exceptionally fast kinetics and high specificity, enabling researchers to label and track biomolecules in complex biological systems without interfering with native processes.[2][5][6]

The widely used functionalized derivative, trans-cyclooct-4-enol (TCO-OH), possesses a unique structural feature: planar chirality. This results in the existence of two stable diastereomers, (R)-TCO-OH and (S)-TCO-OH, which correspond to the axial and equatorial positions of the hydroxyl group relative to the strained double bond. It is well-documented that the stereochemistry of this substituent significantly influences the reactivity of the TCO ring.[1][2][7] This guide provides an objective comparison of the reactivity of these two isomers, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific applications.

Comparative Reactivity and Kinetic Data

The primary difference in reactivity between the (R) and (S) isomers of TCO-OH stems from the conformational strain of the eight-membered ring. Density functional theory (DFT) calculations have shown that the axial isomer is approximately 1.1 kcal/mol higher in energy than its equatorial counterpart.[1][8] This increased ground-state energy leads to a lower activation barrier for the [4+2] cycloaddition reaction with tetrazines, resulting in significantly faster reaction rates.

Experimentally, the axial isomer of TCO-OH consistently demonstrates superior reactivity compared to the equatorial isomer.[1][8] Multiple studies have quantified this difference, showing the axial isomer to be several times more reactive. For instance, one study found the axial isomer to be approximately four times more reactive than the equatorial form.[1][8] Another detailed kinetic analysis reported that the axial isomer of 5-hydroxy-trans-cyclooctene reacts nearly seven times faster than the equatorial isomer with a dipyridyl-s-tetrazine derivative.[5]

The following table summarizes key quantitative data from the literature, comparing the second-order rate constants (k₂) for the reaction of axial and equatorial TCO-OH isomers with various tetrazine partners.

TCO IsomerTetrazine DerivativeRate Constant (k₂) in M⁻¹s⁻¹Reaction ConditionsReference
axial-5-hydroxy-TCO 3,6-dipyridyl-s-tetrazinyl succinamic acid70,000 ± 1,80025 °C in 95:5 PBS:MeOH[5]
equatorial-5-hydroxy-TCO 3,6-dipyridyl-s-tetrazinyl succinamic acid22,400 ± 4025 °C in 95:5 PBS:MeOH[5]
axial-5-hydroxy-TCO Derivative of 3,6-di(2-pyridyl)tetrazine273,00037 °C in PBS[9]
equatorial-5-hydroxy-TCO Derivative of 3,6-di(2-pyridyl)tetrazine~27,300 (10x slower than axial)37 °C in PBS[9]
axial-TCO derivative Benzylamino tetrazine108,041 ± 2,41837 °C in PBS[10]
equatorial-TCO derivative Benzylamino tetrazine20,643 ± 38737 °C in PBS[10]

Note: (R)- and (S)-TCO-OH correspond to the axial and equatorial isomers, though the exact assignment can depend on the specific synthetic route and nomenclature used in the literature. The terms "axial" and "equatorial" are used here for clarity as they directly relate to the structural basis of reactivity.

Experimental Protocols

Determination of Second-Order Rate Constants using Stopped-Flow Spectrophotometry

This protocol outlines a general method for measuring the reaction kinetics between TCO isomers and a tetrazine derivative. Tetrazine compounds typically have a characteristic absorbance in the visible spectrum which disappears upon reaction with the TCO, allowing the reaction progress to be monitored spectrophotometrically.

Materials:

  • This compound (axial isomer)

  • (S)-TCO-OH (equatorial isomer)

  • Tetrazine derivative (e.g., 3,6-di-(2-pyridyl)-s-tetrazine)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Organic co-solvent if needed for solubility (e.g., Methanol or DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the tetrazine derivative in the chosen reaction buffer. The concentration should be high enough to allow for accurate dilution (e.g., 1 mM).

    • Prepare separate stock solutions of this compound and (S)-TCO-OH in the same reaction buffer.

    • Prepare a series of working solutions for each TCO isomer at varying concentrations (e.g., 5-fold, 10-fold, 15-fold, 20-fold excess relative to the final tetrazine concentration). This ensures pseudo-first-order reaction conditions.

  • Kinetic Measurement:

    • Set the stopped-flow spectrophotometer to the wavelength of maximum absorbance for the chosen tetrazine (typically around 320 nm or in the visible range depending on the derivative).

    • Equilibrate the instrument and reagent syringes to the desired reaction temperature (e.g., 25 °C or 37 °C).

    • For each measurement, load one syringe with the tetrazine solution (e.g., 20 µM) and the other syringe with one of the TCO working solutions (e.g., 100 µM, 200 µM, etc.).

    • Rapidly mix the two solutions in the instrument's mixing chamber and immediately begin recording the decrease in absorbance over time. Collect data until the reaction is complete (i.e., the absorbance signal stabilizes at a minimum).

    • Repeat the measurement at least three times for each TCO concentration to ensure reproducibility.

  • Data Analysis:

    • For each run, fit the absorbance decay curve to a single exponential function: A(t) = A₀e^(-k_obs*t) + C where A(t) is the absorbance at time t, A₀ is the initial absorbance, k_obs is the observed pseudo-first-order rate constant, and C is the final absorbance.

    • Plot the calculated k_obs values against the corresponding concentrations of the TCO isomer.

    • The data should yield a straight line according to the equation: k_obs = k₂[TCO] + k₀ where k₂ is the second-order rate constant and k₀ is the y-intercept (which should be close to zero).

    • The slope of this line is the second-order rate constant (k₂) for the reaction.

    • Compare the k₂ values obtained for the this compound and (S)-TCO-OH isomers.

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental relationship between the TCO isomers.

G cluster_prep Reagent Preparation cluster_measure Kinetic Measurement cluster_analysis Data Analysis prep_tetrazine Prepare Tetrazine Stock Solution prep_working Create Serial Dilutions of TCO (5-20x excess) prep_tetrazine->prep_working prep_tco Prepare Axial & Equatorial TCO Stock Solutions prep_tco->prep_working load Load Reagents into Stopped-Flow Instrument prep_working->load mix Rapidly Mix TCO + Tetrazine load->mix record Record Absorbance Decay Over Time mix->record fit Fit Decay Curve to Exponential Function (Get k_obs) record->fit plot Plot k_obs vs. [TCO] fit->plot slope Determine Slope (k₂) plot->slope compare Compare k₂ Values (Axial vs. Equatorial) slope->compare

Caption: Workflow for kinetic analysis of TCO isomers.

G cluster_isomers TCO-OH Diastereomers cluster_properties Key Properties axial This compound (Axial Isomer) strain Higher Ring Strain (Higher Ground State Energy) axial->strain reactivity Faster Reaction Rate (Lower Activation Energy) axial->reactivity More Reactive equatorial (S)-TCO-OH (Equatorial Isomer) equatorial->reactivity Less Reactive strain->reactivity

Caption: Reactivity relationship of TCO-OH diastereomers.

Conclusion

The available experimental data unequivocally demonstrates that the axial isomer of TCO-OH, often corresponding to this compound, is significantly more reactive in IEDDA ligations than its equatorial counterpart. The difference in second-order rate constants can be as high as an order of magnitude.[9] This enhanced reactivity is a direct consequence of increased ring strain. For researchers and drug development professionals, this means that the choice of isomer can have a profound impact on the efficiency and speed of a bioconjugation reaction, particularly at the low concentrations typical of biological systems.[2] When rapid labeling is critical, the axial isomer is the superior choice. However, synthetic accessibility should also be considered, as photoisomerization methods often yield a mixture of diastereomers, with the equatorial form being the major product, necessitating careful purification to isolate the more reactive axial isomer.[5]

References

(R)-TCO-OH vs. DBCO: A Comparative Guide to Antibody Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapies, the efficiency of labeling is paramount. This guide provides a detailed comparison of two leading bioorthogonal reagents, (R)-TCO-OH (trans-cyclooctenol) and DBCO (dibenzocyclooctyne), for antibody labeling. We will delve into their reaction kinetics, present experimental protocols, and offer a quantitative comparison to assist researchers in selecting the optimal reagent for their specific applications.

At a Glance: Key Differences in Reactivity

The primary distinction between this compound and DBCO lies in their reaction partners and kinetics. This compound reacts with tetrazines via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a reaction renowned for its exceptionally fast kinetics.[1][2] In contrast, DBCO reacts with azides through a strain-promoted alkyne-azide cycloaddition (SPAAC). While robust and highly bioorthogonal, SPAAC generally exhibits slower kinetics compared to the TCO-tetrazine ligation.[3]

ParameterThis compound (with Tetrazine)DBCO (with Azide)
Reaction Type Inverse-Electron-Demand Diels-Alder (IEDDA)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) > 800 M⁻¹s⁻¹[2]~2.1 M⁻¹s⁻¹[3]
Reaction Speed Extremely fast, often complete in minutes[4]Slower, may require hours to overnight incubation[5][6][7]
Reaction Partners TetrazinesAzides

Experimental Data and Performance Insights

Direct comparative studies on labeling efficiency under identical conditions are not abundant in the literature. However, the stark difference in reaction kinetics strongly suggests a higher potential for labeling efficiency with this compound. The exceptionally fast reaction rate of the TCO-tetrazine ligation can lead to higher yields of the desired conjugate in shorter reaction times and at lower concentrations.[2]

One critical consideration for TCO-based labeling is the potential for the hydrophobic TCO moiety to interact with the antibody, thereby "masking" its reactivity.[8] Research has shown that incorporating hydrophilic polyethylene (B3416737) glycol (PEG) linkers between the TCO group and the antibody can mitigate this effect, leading to a more than five-fold enhancement in functional TCO density on the antibody surface.[8][9] This highlights the importance of linker chemistry in optimizing TCO labeling efficiency.

DBCO, while slower reacting, is a well-established and reliable reagent for antibody conjugation.[5][10] The stability of DBCO-functionalized antibodies can be a concern, as the DBCO group can lose reactivity over time, potentially due to oxidation or hydration of the triple bond.[5]

Experimental Protocols

Below are generalized protocols for antibody labeling with this compound and DBCO via NHS ester chemistry, which targets primary amines (e.g., lysine (B10760008) residues) on the antibody.

Protocol 1: Antibody Labeling with (R)-TCO-NHS Ester

This protocol outlines the steps for conjugating a TCO-NHS ester to an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • (R)-TCO-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into an amine-free buffer. The recommended antibody concentration is typically 1-5 mg/mL.[11]

  • TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in DMSO or DMF to a concentration of 10 mM.[11][12]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.[11]

  • Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours on ice with gentle mixing.[11]

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes.[11][12]

  • Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column.[11]

Protocol 2: Antibody Labeling with DBCO-NHS Ester

This protocol details the conjugation of a DBCO-NHS ester to an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of approximately 1 mg/mL.[5]

  • DBCO-NHS Ester Solution Preparation: Prepare a fresh 10 mM solution of DBCO-NHS ester in DMSO or DMF.[5]

  • Conjugation Reaction: Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution.[5][7]

  • Incubation: Incubate at room temperature for 60 minutes.[5]

  • Quenching: Add Tris buffer to quench the unreacted DBCO-NHS ester and incubate for 15 minutes.[5]

  • Purification: Remove the excess DBCO-NHS ester using a spin desalting column.[5][7]

Determination of Labeling Efficiency (Degree of Labeling - DOL)

For DBCO-conjugated antibodies, the degree of labeling can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).[13][14] A similar spectrophotometric method can be applied for TCO-labeled antibodies, though the specific absorbance maximum for the TCO moiety may vary depending on the linker structure.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for antibody labeling using either this compound or DBCO via NHS ester chemistry, followed by the bioorthogonal reaction with their respective partners.

Antibody_Labeling_Workflow cluster_modification Step 1: Antibody Modification cluster_purification Step 2: Purification cluster_conjugation Step 3: Bioorthogonal Conjugation Ab Antibody Ab_TCO Antibody-TCO Ab->Ab_TCO NHS Ester Reaction Ab_DBCO Antibody-DBCO Ab->Ab_DBCO NHS Ester Reaction TCO_NHS (R)-TCO-NHS Ester TCO_NHS->Ab_TCO DBCO_NHS DBCO-NHS Ester DBCO_NHS->Ab_DBCO Pur_TCO Purified Antibody-TCO Ab_TCO->Pur_TCO Remove Excess Reagent Pur_DBCO Purified Antibody-DBCO Ab_DBCO->Pur_DBCO Remove Excess Reagent ADC_TCO Antibody-Payload Conjugate (IEDDA) Pur_TCO->ADC_TCO IEDDA Reaction ADC_DBCO Antibody-Payload Conjugate (SPAAC) Pur_DBCO->ADC_DBCO SPAAC Reaction Tetrazine Tetrazine-Payload Tetrazine->ADC_TCO Azide Azide-Payload Azide->ADC_DBCO

General workflow for antibody labeling and conjugation.

Conclusion

Both this compound and DBCO are powerful tools for antibody labeling, each with its own set of advantages. The choice between them will largely depend on the specific requirements of the application.

  • This compound is the preferred choice when reaction speed and efficiency are paramount . Its exceptionally fast kinetics with tetrazines allow for rapid labeling, potentially at lower concentrations, which can be advantageous for sensitive biological systems. However, careful consideration of linker design is crucial to maximize its reactivity.

  • DBCO remains a robust and widely used reagent, particularly when well-established protocols and predictability are desired . While the reaction kinetics are slower, SPAAC is a highly reliable and bioorthogonal reaction.

For researchers and drug development professionals, the superior reaction kinetics of this compound present a compelling case for its use in applications demanding high efficiency and rapid conjugation. As the field of bioconjugation continues to evolve, the development of new and improved linkers will likely further enhance the utility of TCO-based chemistries.

References

(R)-TCO-OH: A Superior Reagent for Advanced Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioorthogonal chemistry, the quest for reagents that offer a perfect blend of reactivity, stability, and biocompatibility is paramount. Among the diverse toolkit available to researchers, trans-cyclooctenes (TCOs) have emerged as a cornerstone for catalyst-free click chemistry, primarily through the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. Within the TCO family, the (R)-trans-cyclooct-4-enol, or (R)-TCO-OH, distinguishes itself with a unique stereochemical configuration that confers significant advantages over other click chemistry reagents, making it an exceptional choice for applications in drug development, molecular imaging, and diagnostics.

The primary advantage of this compound lies in its axial configuration, which pre-disposes the molecule for a highly efficient reaction with tetrazines.[1][2][3] This stereochemical arrangement results in significantly faster reaction kinetics compared to its equatorial counterpart, (S)-TCO-OH, and other strained alkynes and alkenes used in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][3] This rapid reactivity is crucial for in vivo applications where low concentrations of reactants and short reaction times are often necessary for successful outcomes.[4]

Comparative Performance Analysis

The superiority of this compound and its derivatives is evident when comparing key performance metrics against other commonly used click chemistry reagents. The following tables summarize quantitative data on reaction kinetics, stability, and hydrophilicity.

Table 1: Second-Order Rate Constants of Various Click Chemistry Reagents
ReagentReaction PartnerReaction TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
This compound (axial) 3,6-di-(2-pyridyl)-s-tetrazineIEDDA~150,000
(S)-TCO-OH (equatorial)3,6-di-(2-pyridyl)-s-tetrazineIEDDA~37,500
s-TCO3,6-dipyridyl-s-tetrazine derivativeIEDDAup to 3,300,000
d-TCO (syn)3,6-dipyridyl-s-tetrazine derivativeIEDDA~366,000
DBCOAzideSPAAC~1
BCNAzideSPAAC~0.1
DIFOAzideSPAAC~0.01

Data compiled from multiple sources.[1][3][5]

Table 2: Stability of TCO Derivatives in Biological Media
TCO DerivativeConditionStability Outcome
d-TCOPhosphate-buffered D₂O (14 days)No degradation or isomerization observed.
d-TCOHuman serum (4 days, RT)>97% remained as the trans-isomer.
s-TCO30 mM ethanethiolIsomerized (12% after 12 h).
TCO50% fresh mouse serum (7h, 37°C)Almost complete conversion to the cis-isomer.

Data compiled from multiple sources.[1][6]

Experimental Protocols

To provide a clear understanding of how the performance of this compound and other click chemistry reagents can be evaluated, detailed experimental protocols for key comparative experiments are provided below.

Protocol 1: Determination of Second-Order Rate Constants using Stopped-Flow Spectrophotometry

This protocol describes the measurement of the reaction kinetics between a TCO derivative and a tetrazine.

Materials:

  • This compound

  • Tetrazine derivative (e.g., 3,6-di-(2-pyridyl)-s-tetrazine)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a stock solution of the tetrazine derivative in DMSO.

  • Dilute the stock solutions in PBS to the desired final concentrations. Ensure that one reagent is in at least 10-fold excess to ensure pseudo-first-order kinetics.

  • Equilibrate the reactant solutions and the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C).

  • Rapidly mix equal volumes of the two reactant solutions in the stopped-flow spectrophotometer.

  • Monitor the reaction by observing the decrease in the characteristic absorbance of the tetrazine at ~520-540 nm over time.

  • Fit the resulting absorbance decay curve to a pseudo-first-order exponential decay function to obtain the observed rate constant (k_obs).

  • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the reagent in excess.

  • Repeat the experiment with other click chemistry reagents for comparison.

Protocol 2: Assessment of TCO Reagent Stability in Human Serum

This protocol outlines a method to evaluate the stability of a TCO derivative in a biologically relevant medium.

Materials:

  • TCO derivative (e.g., this compound, d-TCO)

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system with a C18 column and a UV detector

Procedure:

  • Prepare a stock solution of the TCO derivative in DMSO.

  • Add the TCO stock solution to pre-warmed human serum to a final concentration of 1 mM. A parallel control sample in PBS should also be prepared.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.

  • Precipitate the serum proteins by adding two volumes of cold acetonitrile.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC to quantify the amount of remaining intact TCO derivative. The appearance of new peaks may indicate isomerization to the cis-isomer or other degradation products.

  • Plot the percentage of the remaining TCO derivative as a function of time to determine its stability profile.

Visualizing the Advantage: Logical and Experimental Workflows

To visually represent the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

Comparative Reactivity of Click Chemistry Reagents cluster_IEDDA IEDDA Reagents cluster_SPAAC SPAAC Reagents R_TCO_OH This compound (axial) Reactivity Relative Reactivity R_TCO_OH->Reactivity High s_TCO s-TCO s_TCO->Reactivity Highest d_TCO d-TCO d_TCO->Reactivity DBCO DBCO DBCO->Reactivity BCN BCN BCN->Reactivity DIFO DIFO DIFO->Reactivity Lowest

A diagram comparing the relative reactivity of different click chemistry reagents.

Experimental Workflow for Pretargeted Antibody-Drug Conjugate (ADC) Therapy cluster_step1 Step 1: Pretargeting cluster_step2 Step 2: Drug Administration cluster_step3 Step 3: In Vivo Click Reaction Antibody_TCO Antibody-(R)-TCO-OH Conjugate Administration Tumor_Binding Antibody binds to tumor antigen Antibody_TCO->Tumor_Binding Tumor targeting Click_Reaction IEDDA reaction at tumor site Tumor_Binding->Click_Reaction Bioorthogonal Ligation Tetrazine_Drug Tetrazine-Drug Conjugate Administration Systemic_Clearance Rapid clearance of unbound drug Tetrazine_Drug->Systemic_Clearance Pharmacokinetics Tetrazine_Drug->Click_Reaction Drug_Release Localized drug release and tumor cell killing Click_Reaction->Drug_Release

Workflow for in vivo pretargeted ADC therapy using this compound.

References

A Researcher's Guide to the Kinetic Landscape of (R)-TCO-OH and Tetrazine Bioorthogonal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the rapidly evolving field of bioorthogonal chemistry, the reaction between (R)-trans-cyclooct-4-enol ((R)-TCO-OH) and various tetrazines stands out for its exceptional speed and biocompatibility. This guide provides a comprehensive comparison of the reaction kinetics of this compound with a diverse panel of tetrazine derivatives. The experimental data, presented in a clear, tabular format, is intended to empower researchers to select the optimal tetrazine for their specific application, be it in cellular imaging, drug delivery, or diagnostics.

Comparative Kinetic Analysis

The inverse electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctenes and tetrazines is renowned for its rapid kinetics. The rate of this reaction is highly dependent on the substituents on the tetrazine ring. Electron-withdrawing groups generally increase the reaction rate, while electron-donating groups tend to decrease it. However, a trade-off often exists between reactivity and stability, with highly reactive tetrazines sometimes exhibiting lower stability in aqueous environments.[1][2][3]

The following table summarizes the second-order rate constants for the reaction of this compound with a variety of substituted tetrazines. These values provide a quantitative measure of the reaction speed, allowing for direct comparison of the different tetrazines.

Tetrazine DerivativeSubstituentsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
H-Tz 3-H, 6-H30,000[1]
Me-Tz 3-CH₃, 6-CH₃210[1]
Ph-Tz 3-phenyl, 6-phenyl~1,700[3]
Py-Tz 3-(pyridin-2-yl), 6-(pyridin-2-yl)~69,400[2]
CF₃-Ph-Tz 3-(4-(trifluoromethyl)phenyl), 6-phenyl~10,000[4]
Di-CF₃-Ph-Tz 3,6-bis(4-(trifluoromethyl)phenyl)~10,000[4]
3-H-6-Ph-Tz 3-H, 6-phenyl30,000[1]
3-H-6-Py-Tz 3-H, 6-(pyridin-2-yl)Not Reported
Alkyl-Amine-Tz 3-(alkyl-amine), 6-HNot Reported
Carboxylate-Tz 3-(carboxylate), 6-HNot Reported

Note: The kinetic data presented here are primarily from reactions with (E)-cyclooct-4-enol, a close structural analog of this compound. The reactivity is expected to be comparable.

Experimental Workflow & Protocols

The kinetic analysis of these rapid bioorthogonal reactions is typically performed using stopped-flow spectrophotometry. This technique allows for the rapid mixing of two reactants and the immediate monitoring of the reaction progress by observing the change in absorbance of a chromophoric species, in this case, the tetrazine.

G cluster_instrument Stopped-Flow Spectrophotometer cluster_analysis Data Acquisition & Analysis TCO_sol This compound Solution Syringe_A Syringe A (this compound) TCO_sol->Syringe_A Tetrazine_sol Tetrazine Solution Syringe_B Syringe B (Tetrazine) Tetrazine_sol->Syringe_B Mixer Rapid Mixer Syringe_A->Mixer Syringe_B->Mixer Cell Observation Cell Mixer->Cell Detector Spectrophotometer Detector Cell->Detector Computer Data Analysis (Pseudo-first-order kinetics) Detector->Computer

Stopped-flow kinetic analysis workflow.
Detailed Experimental Protocol: Stopped-Flow Spectrophotometry

This protocol is adapted from the methodology described by Karver et al. (2011).[1]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the tetrazine derivative in the same solvent.

    • Dilute the stock solutions to the desired final concentrations in the reaction buffer (e.g., phosphate-buffered saline, pH 7.4). It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) is low (typically ≤1%) to minimize its effect on the reaction kinetics.

  • Instrumentation Setup:

    • Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 37 °C).

    • Load the this compound solution into one syringe of the instrument and the tetrazine solution into the other. To ensure pseudo-first-order kinetics, one reactant (typically the TCO) is used in significant excess (at least 10-fold) compared to the other (the tetrazine).

  • Data Acquisition:

    • Initiate the rapid mixing of the two solutions. The instrument will inject equal volumes of the two solutions into the observation cell.

    • Monitor the decay of the characteristic absorbance of the tetrazine over time. Most tetrazines have a distinct absorbance in the visible region (around 520-540 nm) which disappears upon reaction.

    • Record the absorbance data at a high sampling rate to accurately capture the rapid reaction kinetics.

  • Data Analysis:

    • The observed rate constant (k_obs) is determined by fitting the absorbance decay curve to a single exponential function.

    • The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the reactant in excess (in this case, this compound).

    • This process is repeated multiple times to ensure the reproducibility of the results.

Structure-Reactivity and Stability Insights

The substituents on the tetrazine ring play a critical role in modulating both the reactivity and stability of the molecule.

  • Reactivity: As a general trend, electron-withdrawing groups on the tetrazine ring lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), which accelerates the inverse electron-demand Diels-Alder reaction with the electron-rich TCO. For instance, pyridyl-substituted tetrazines often exhibit significantly higher rate constants compared to their phenyl- or alkyl-substituted counterparts.[2][4] The unsubstituted tetrazine (H-Tz) also shows remarkably fast kinetics, which is attributed to reduced steric hindrance.[1]

  • Stability: A significant consideration for in vivo applications is the stability of the tetrazine in a physiological environment. Highly reactive tetrazines can sometimes be prone to degradation through hydrolysis or reaction with endogenous nucleophiles.[2] For example, while pyridyl-substituted tetrazines are highly reactive, some have shown limited stability in cell culture media over extended periods.[2] In contrast, more electron-rich tetrazines, such as those with alkyl substituents, tend to be more stable but react more slowly.[1] This highlights a crucial trade-off that researchers must consider when selecting a tetrazine for a specific biological experiment.

Logical Relationship of Key Parameters

The selection of an appropriate tetrazine for a bioorthogonal application involves a careful consideration of the interplay between its structure, reactivity, and stability.

G Structure Tetrazine Structure Reactivity Reaction Kinetics (k₂ with TCO) Structure->Reactivity Governs Stability Physiological Stability Structure->Stability Influences Application Bioorthogonal Application Reactivity->Application Enables Stability->Application Constrains

References

A Head-to-Head Comparison of Peptide Labeling Strategies for Mass Spectrometry: (R)-TCO-OH vs. Amine-Reactive Tags

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of peptide labeling strategy is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of the bioorthogonal reagent (R)-TCO-OH with traditional amine-reactive labeling reagents—namely N-hydroxysuccinimide (NHS) esters, Tandem Mass Tags (TMT), and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.

Executive Summary

The ideal peptide labeling reagent for mass spectrometry should offer high efficiency, specificity, and minimal impact on peptide analysis. This guide evaluates this compound, a bioorthogonal labeling reagent that reacts with tetrazine-modified peptides, against the widely used amine-reactive reagents (NHS esters, TMT, and iTRAQ) that target primary amines on peptides. While amine-reactive reagents are well-established for multiplexed quantitative proteomics, bioorthogonal labeling with this compound presents a compelling alternative, particularly for targeted applications and the labeling of specific, pre-modified peptides. A direct, comprehensive quantitative comparison of these methods in a single study is not yet available in the published literature; therefore, this guide synthesizes available data to highlight the distinct advantages and limitations of each approach.

Performance Comparison at a Glance

FeatureThis compoundNHS EstersiTRAQTMT
Target Moiety TetrazinePrimary amines (N-terminus, Lysine)Primary amines (N-terminus, Lysine)Primary amines (N-terminus, Lysine)
Reaction Principle Inverse-electron-demand Diels-Alder (IEDDA)Nucleophilic acyl substitutionNucleophilic acyl substitutionNucleophilic acyl substitution
Specificity High (Bioorthogonal)Moderate (potential side reactions)HighHigh
Multiplexing Limited (Isotope-coded TCO variants needed)Limited (Isotope-coded variants needed)Up to 8-plexUp to 18-plex (TMTpro)
Reaction Time Minutes to hours1-2 hours1 hour1 hour
pH Dependence Broad toleranceOptimal at pH 8.0-8.5Optimal at pH 8.5Optimal at pH 8.5
MS/MS Fragmentation Label is retained on peptideLabel is retained on peptideReporter ions generated for quantificationReporter ions generated for quantification
Key Advantage Specific labeling of pre-tagged moleculesCost-effective, variety of modificationsEstablished multiplexing workflowHigh-level multiplexing capabilities
Key Limitation Requires pre-incorporation of tetrazinePotential for incomplete and non-specific labelingRatio distortion in complex samplesHigher cost, ratio compression

In-Depth Analysis of Labeling Chemistries

This compound: Precision Through Bioorthogonality

This compound participates in a bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-modified peptide. This "click chemistry" approach offers exceptional specificity, as the reacting moieties are abiotic and do not interfere with native cellular components. This makes this compound an excellent choice for applications requiring the specific labeling of a protein of interest that has been genetically or chemically pre-functionalized with a tetrazine group.

The reaction is typically fast and proceeds under mild conditions, offering a high degree of control over the labeling process. However, a key consideration is the necessity of introducing the tetrazine handle into the peptide or protein of interest beforehand, which can add complexity to the experimental workflow.

Amine-Reactive Labeling: The Workhorses of Quantitative Proteomics

NHS esters, iTRAQ, and TMT reagents all react with primary amines present on the N-terminus of peptides and the side chain of lysine (B10760008) residues. This makes them broadly applicable for labeling all peptides in a complex digest, which is ideal for global proteomic analyses.

  • NHS Esters: These are a versatile and cost-effective option for attaching a wide variety of modifications to peptides, including fluorophores and biotin (B1667282) tags. However, the reaction can be sensitive to pH and may result in incomplete labeling or side reactions with other nucleophilic residues like serine, tyrosine, and threonine, which can complicate data analysis.[1]

  • iTRAQ and TMT: These are isobaric tagging reagents, meaning that peptides labeled with different tags have the same mass and co-elute during liquid chromatography. Upon fragmentation in the mass spectrometer, reporter ions with unique masses are generated, allowing for the relative quantification of the same peptide from different samples. TMT reagents offer a higher degree of multiplexing (up to 18 samples with TMTpro) compared to iTRAQ (up to 8 samples).[2][3] A known limitation of isobaric tagging is the potential for ratio compression, where the quantitative accuracy is reduced due to the co-isolation and co-fragmentation of interfering ions.[4]

Experimental Protocols

Detailed methodologies for the key labeling strategies are provided below to facilitate their implementation in your laboratory.

Protocol 1: this compound Labeling of Tetrazine-Modified Peptides

This protocol is adapted for a typical proteomics workflow from methods described for bioconjugation.

Materials:

  • Tetrazine-modified peptide sample

  • This compound reagent

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (optional, e.g., excess tetrazine)

  • C18 desalting column

Procedure:

  • Dissolve the tetrazine-modified peptide sample in the reaction buffer.

  • Dissolve the this compound reagent in an appropriate solvent (e.g., DMSO) and add it to the peptide solution. A molar excess of the TCO reagent (e.g., 10-20 fold) is typically used.

  • Incubate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by LC-MS.

  • (Optional) Quench the reaction by adding an excess of a tetrazine-containing compound to consume any unreacted this compound.

  • Desalt the labeled peptide sample using a C18 column to remove excess reagents and salts.

  • Dry the sample and reconstitute it in a suitable solvent for mass spectrometry analysis.

Protocol 2: NHS Ester Labeling of Peptides

Materials:

  • Peptide sample

  • NHS ester reagent

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5[5]

  • Quenching solution: e.g., 5% hydroxylamine (B1172632) or 1 M Tris-HCl, pH 8.0

  • C18 desalting column

Procedure:

  • Dissolve the peptide sample in the reaction buffer.

  • Dissolve the NHS ester reagent in a minimal amount of an organic solvent like DMSO or DMF and add it to the peptide solution. An empirical molar excess of 8-fold is often recommended for mono-labeling.[5]

  • Incubate the reaction mixture for 1-2 hours at room temperature.

  • Quench the reaction by adding the quenching solution and incubating for 15-30 minutes.

  • Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • Desalt the labeled peptide sample using a C18 column.

  • Dry the sample and reconstitute it for LC-MS/MS analysis.

Protocol 3: TMT Labeling of Peptides

Materials:

  • Peptide sample

  • TMT labeling reagent kit

  • Reaction Buffer: 200 mM HEPES or 100 mM TEAB, pH 8.5

  • Quenching solution: 5% hydroxylamine

  • C18 desalting column

Procedure:

  • Resuspend the dried peptide sample in the reaction buffer.

  • Equilibrate the TMT reagent to room temperature and dissolve it in anhydrous acetonitrile.

  • Add the TMT reagent to the peptide solution. The recommended ratio is typically 8 µg of TMT reagent per 1 µg of peptide.

  • Incubate the reaction for 1 hour at room temperature.

  • Quench the reaction by adding 5% hydroxylamine and incubating for 15 minutes.

  • Combine the labeled samples if performing a multiplexed experiment.

  • Desalt the sample using a C18 column.

  • Dry the sample and reconstitute it for LC-MS/MS analysis.

Protocol 4: iTRAQ Labeling of Peptides

Materials:

  • Peptide sample

  • iTRAQ reagent kit

  • Dissolution Buffer: 0.5 M Triethylammonium bicarbonate (TEAB)

  • Denaturant: 2% SDS

  • Reducing Agent: 50 mM Tris-(2-carboxyethyl)phosphine (TCEP)

  • Cysteine Blocking Agent: 200 mM Methyl methanethiosulfonate (B1239399) (MMTS)

  • Trypsin

  • iTRAQ reagent in isopropanol

  • C18 desalting column

Procedure:

  • Follow the manufacturer's protocol for protein reduction, alkylation, and digestion.

  • After digestion, label the peptides with the iTRAQ reagents for 1 hour at room temperature.[6]

  • Combine the labeled samples into a single tube.

  • Desalt the pooled sample using a C18 column.

  • Dry the sample and reconstitute it for LC-MS/MS analysis.

Visualizing the Workflows and Concepts

To better illustrate the processes and relationships discussed, the following diagrams were generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Peptide Labeling cluster_analysis Analysis Protein Protein Sample Digestion Proteolytic Digestion Protein->Digestion Peptides Peptide Mixture Digestion->Peptides TCO_OH This compound Peptides->TCO_OH If Tetrazine-modified NHS NHS Esters Peptides->NHS TMT TMT Peptides->TMT iTRAQ iTRAQ Peptides->iTRAQ LC_MS LC-MS/MS Analysis TCO_OH->LC_MS NHS->LC_MS TMT->LC_MS iTRAQ->LC_MS Data Data Analysis LC_MS->Data Results Quantitative Results Data->Results fragmentation_comparison cluster_tco This compound Labeled Peptide cluster_amine Amine-Reactive Labeled Peptide cluster_isobaric Isobaric Labeled Peptide (TMT/iTRAQ) TCO_peptide Precursor Ion (Peptide + TCO-OH) TCO_fragments b and y ions (with TCO-OH attached) TCO_peptide->TCO_fragments CID/HCD Amine_peptide Precursor Ion (Peptide + Label) Amine_fragments b and y ions (with label attached) Amine_peptide->Amine_fragments CID/HCD Isobaric_peptide Precursor Ion (Peptide + Isobaric Tag) Isobaric_fragments b and y ions + Reporter Ions Isobaric_peptide->Isobaric_fragments CID/HCD EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor EGFR Inhibitor Inhibitor->EGFR

References

A Comparative Guide to HPLC Methods for the Purification and Analysis of (R)-TCO-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for researchers and drug development professionals working with (R)-TCO-OH and its bioconjugates. The purity and enantiomeric excess of these reagents are critical for the success of subsequent click chemistry reactions and the development of targeted therapeutics. This guide provides a comparative overview of HPLC methods for the purification and analysis of this compound and its conjugates with peptides and fluorescent dyes, supported by experimental protocols and data.

Purification and Analysis of this compound

The synthesis of this compound can result in both racemic mixtures and diastereomers, necessitating robust purification and analytical methods. The choice of HPLC method depends on the specific goal: chiral separation to resolve enantiomers or reversed-phase HPLC for general purity assessment.

Comparison of HPLC Methods for this compound Analysis

Parameter Chiral Normal-Phase HPLC Reversed-Phase HPLC (Achiral)
Objective Enantiomeric separation and purityPurity assessment (no enantiomeric separation)
Stationary Phase Chiral Stationary Phase (CSP), e.g., polysaccharide-based (CHIRALPAK®, CHIRALCEL®)C18 or C8 silica
Mobile Phase n-Hexane/Isopropanol (or Ethanol) with a modifier (e.g., 0.1% Diethylamine (B46881) for basic compounds)Water/Acetonitrile (B52724) (or Methanol) with 0.1% Trifluoroacetic Acid (TFA)
Typical Gradient IsocraticGradient
Key Advantage Resolves (R)- and (S)-enantiomersBroad applicability and compatibility with mass spectrometry
Considerations Requires specialized, more expensive columns; mobile phase is non-polar.Will not separate enantiomers.[1]

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Separation of this compound

This protocol provides a starting point for the enantiomeric separation of TCO-OH.

  • Column: CHIRALPAK® AD-H or CHIRALCEL® OD-H (or similar polysaccharide-based CSP).

  • Mobile Phase: A typical starting condition is 90:10 (v/v) n-hexane:isopropanol with 0.1% (v/v) diethylamine (DEA) as a modifier to improve peak shape for amine-containing compounds, which can be adapted for hydroxyl groups.

  • Flow Rate: 0.7 - 1.0 mL/min.

  • Temperature: Ambient.

  • Detection: UV at a suitable wavelength (e.g., 210-230 nm).

  • Sample Preparation: Dissolve the TCO-OH sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

  • Injection Volume: 5-20 µL.

  • Data Analysis: Integrate the peaks for the two enantiomers. A resolution (Rs) of ≥ 1.5 indicates baseline separation.

Protocol 2: Reversed-Phase HPLC for Purity Analysis of TCO-OH

This method is suitable for assessing the overall purity of a TCO-OH sample.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient.

  • Detection: UV at 210-230 nm.

  • Sample Preparation: Dissolve the TCO-OH sample in a small amount of acetonitrile and dilute with Mobile Phase A to a concentration of ~1 mg/mL. Filter before injection.

  • Injection Volume: 10 µL.

Workflow for this compound Chiral Method Development

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis & Optimization prep Dissolve this compound in Mobile Phase filter Filter (0.45 µm) prep->filter column Select CSP Column (e.g., CHIRALPAK® AD-H) filter->column mobile_phase Select Mobile Phase (e.g., 90:10 Hexane:IPA + 0.1% DEA) column->mobile_phase run_hplc Inject Sample and Run Isocratic Method mobile_phase->run_hplc analyze Analyze Chromatogram resolution Resolution (Rs) ≥ 1.5? analyze->resolution optimize Optimize Mobile Phase (Adjust % Alcohol or Modifier) resolution->optimize No end Method Validated resolution->end Yes optimize->run_hplc

Caption: Workflow for Chiral HPLC Method Development for this compound.

Purification and Analysis of this compound Conjugates

The purification and analysis of this compound conjugates, such as those with peptides and fluorescent dyes, are typically performed using reversed-phase HPLC. The choice between C8 and C18 columns depends on the hydrophobicity of the conjugate.

Comparison of C18 and C8 Reversed-Phase Columns for Conjugate Analysis

Feature C18 Column C8 Column
Stationary Phase Silica bonded with octadecyl (18-carbon) chains.[2]Silica bonded with octyl (8-carbon) chains.[2]
Hydrophobicity Higher.[3][4]Moderate.[3][4]
Retention Strength Stronger, leading to longer retention times.[2][3]Weaker, resulting in shorter retention times.[2][4]
Resolution Generally provides higher resolution for complex mixtures.[3]Suitable for simpler mixtures and faster analysis.[3]
Best Suited For More hydrophobic and larger conjugates (e.g., long peptides, hydrophobic dyes).[1]Moderately polar and smaller conjugates.[1]

Experimental Protocols

Protocol 3: RP-HPLC for Analysis and Purification of a Peptide-(R)-TCO-OH Conjugate

This protocol is a general method for analyzing the progress of a conjugation reaction and for purifying the resulting peptide conjugate.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm for analytical; larger dimensions for preparative).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A shallow gradient is often preferred for peptides. For example, a linear gradient from 10% to 60% B over 30 minutes.

  • Flow Rate: 1.0 mL/min for analytical.

  • Temperature: 30-40 °C to improve peak shape.

  • Detection: UV at 214 nm (for peptide backbone) and 280 nm (for aromatic residues).

  • Sample Preparation: Dilute the reaction mixture with Mobile Phase A.

  • Data Analysis: The conjugate will typically have a longer retention time than the unconjugated peptide due to the increased hydrophobicity of the TCO group.

Protocol 4: RP-HPLC for Analysis and Purification of a Fluorescent Dye-(R)-TCO-OH Conjugate

This protocol is suitable for analyzing and purifying conjugates of this compound with a fluorescent dye.

  • Column: C18 or C8 reversed-phase column, depending on the hydrophobicity of the dye.

  • Mobile Phase A: 0.1% TFA in water or an aqueous buffer like triethylammonium (B8662869) acetate (B1210297) (TEAA).

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A gradient tailored to the hydrophobicity of the dye-conjugate. A common starting point is 5% to 100% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min for analytical.

  • Detection: UV-Vis detector set to the absorbance maximum of the fluorescent dye, and a fluorescence detector with appropriate excitation and emission wavelengths.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like DMSO, then dilute with Mobile Phase A.

  • Data Analysis: Monitor the reaction by observing the appearance of a new, often more retained, fluorescent peak corresponding to the conjugate.

General Workflow for Conjugation and Purification

G cluster_conjugation Bioconjugation cluster_analysis In-Process Analysis cluster_purification Purification cluster_final_qc Final Quality Control reactants This compound + Peptide/Dye-Tetrazine reaction Inverse-Electron-Demand Diels-Alder Reaction reactants->reaction analytical_hplc Analytical RP-HPLC (e.g., C18) reaction->analytical_hplc check_completion Reaction Complete? analytical_hplc->check_completion check_completion->reaction No prep_hplc Preparative RP-HPLC check_completion->prep_hplc Yes fraction_collection Collect Fractions prep_hplc->fraction_collection final_analysis Analytical HPLC of Fractions fraction_collection->final_analysis pooling Pool Pure Fractions final_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Pure Conjugate lyophilization->final_product

Caption: General Workflow for Synthesis and Purification of this compound Conjugates.

References

A Comparative Analysis of (R)-TCO-OH and Other TCO Derivatives: A Guide to Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of bioconjugation and drug development, the stability and reactivity of chemical probes are of paramount importance. Trans-cyclooctene (B1233481) (TCO) derivatives have emerged as key players in bioorthogonal chemistry, particularly in strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC) reactions with tetrazines. This guide provides a comparative analysis of the stability and reactivity of (R)-TCO-OH and other notable TCO derivatives, supported by experimental data to aid researchers in selecting the optimal tool for their specific applications.

Data Summary: Reactivity and Stability of TCO Derivatives

The selection of a suitable TCO derivative often involves a trade-off between reactivity and stability. Highly strained TCOs tend to exhibit faster reaction kinetics with tetrazines but may be more susceptible to isomerization or degradation under physiological conditions. The following table summarizes key quantitative data for several common TCO derivatives.

TCO DerivativeAbbreviationSecond-Order Rate Constant (k₂) with 3,6-dipyridyl-s-tetrazine (M⁻¹s⁻¹)Stability Profile
(R)-trans-Cyclooct-4-enolThis compound~70,000 (axial)[1]Generally stable in aqueous buffers; can undergo isomerization in the presence of thiols and copper-containing proteins.[2]
trans-CycloocteneTCO~2,000Can isomerize in the presence of high thiol concentrations and in serum over time.[2] Within 7 hours, TCO almost completely converted to the cis-isomer in 50% fresh mouse serum at 37°C.[2]
axial-5-hydroxy-trans-cyclooctenea-TCO~150,000[1]No isomerization observed after seven days in PBS and up to 4h in mouse serum at 37°C, though degradation was observed after 16h in mouse serum.[1]
cis-Dioxolane-fused trans-cyclooctened-TCO~366,000 (syn-diastereomer)[3][4][5]Shows improved stability in aqueous solution, blood serum, and in the presence of thiols compared to more strained derivatives.[3][4][5][6] No degradation or isomerization was observed in phosphate-buffered D₂O for up to 14 days.[1] After 4 days in human serum at room temperature, >97% remained as the trans-isomer.[1] However, it is susceptible to thiol-promoted isomerization (43% after 5h at pH 7.4).[1]
Bicyclo[6.1.0]non-4-en-9-ylmethanols-TCO~3,300,000[3][4]The fastest TCO derivative to date, but with reduced stability.[1] It rapidly isomerizes in the presence of high thiol concentrations (30 mM).[1]

Experimental Protocols

Accurate assessment of TCO derivative stability is crucial for the successful design of bioconjugation experiments. Below are detailed methodologies for key stability assays.

Protocol 1: Stability Assay in the Presence of Thiols

This protocol assesses the isomerization of TCO derivatives to their unreactive cis-cyclooctene (CCO) form in the presence of a thiol, such as mercaptoethanol.

Materials:

  • TCO derivative of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deuterated water (D₂O) for NMR studies

  • Mercaptoethanol

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Prepare a stock solution of the TCO derivative in an appropriate solvent (e.g., DMSO).

  • Prepare a solution of the TCO derivative (e.g., 1 mM) in D₂O-based PBS (pD 7.4).

  • Add mercaptoethanol to the TCO solution to a final concentration of 30 mM.

  • Immediately acquire a ¹H NMR spectrum to serve as the time-zero reference.

  • Incubate the sample at a controlled temperature (e.g., 37°C).

  • Acquire subsequent ¹H NMR spectra at various time points (e.g., 1, 2, 4.5, and 18.5 hours).[7]

  • Monitor the appearance of new peaks corresponding to the cis-isomer and the disappearance of the trans-isomer peaks.

  • Calculate the percentage of isomerization at each time point by integrating the respective olefinic proton signals.

Protocol 2: Stability Assay in Serum

This protocol evaluates the stability of TCO derivatives in a more biologically relevant matrix, such as human or mouse serum.

Materials:

  • TCO derivative of interest

  • Fresh human or mouse serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or mass spectrometer)

Procedure:

  • Prepare a stock solution of the TCO derivative.

  • Incubate the TCO derivative (e.g., at a final concentration of 10 µM) in 50% fresh serum in PBS at 37°C.[2]

  • At designated time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the reaction mixture.

  • Immediately quench the reaction and precipitate serum proteins by adding a threefold excess of cold acetonitrile.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC to quantify the amount of remaining intact TCO derivative.

  • The percentage of remaining TCO derivative at each time point is calculated relative to the time-zero sample.

Visualizing Experimental and Conceptual Frameworks

To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results TCO_stock TCO Stock Solution Incubate_Thiol Incubate TCO with Thiol TCO_stock->Incubate_Thiol Incubate_Serum Incubate TCO in Serum TCO_stock->Incubate_Serum Buffer Buffer (e.g., PBS) Buffer->Incubate_Thiol Thiol Thiol Solution (e.g., Mercaptoethanol) Thiol->Incubate_Thiol Serum Serum Serum->Incubate_Serum NMR NMR Analysis Incubate_Thiol->NMR HPLC HPLC Analysis Incubate_Serum->HPLC Isomerization Isomerization Rate NMR->Isomerization Degradation Degradation Rate HPLC->Degradation

Workflow for TCO Stability Assessment

stability_reactivity_relationship cluster_structure Structural Features cluster_properties Resulting Properties Strain High Conformational Strain (e.g., s-TCO, d-TCO) Reactivity High Reactivity (Fast Kinetics) Strain->Reactivity Increases Low_Stability Lower Stability Strain->Low_Stability Decreases Less_Strain Lower Conformational Strain (e.g., TCO, this compound) Stability High Stability Less_Strain->Stability Results in Low_Reactivity Lower Reactivity (Slower Kinetics) Less_Strain->Low_Reactivity Results in

References

A Comparative Analysis of (R)-TCO-OH and Strained Alkynes in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate bioorthogonal reaction pair is paramount for the success of in vitro and in vivo studies. This guide provides an objective comparison of the performance of (R)-trans-Cyclooctenol ((R)-TCO-OH) against commonly used strained alkynes, including Bicyclononyne (BCN), Dibenzocyclooctyne (DIBO), and Dibenzoazacyclooctyne (DIBAC, also known as DBCO), in bioorthogonal reactions.

This comparison focuses on key performance indicators: reaction kinetics, stability, and cellular viability. The data presented is compiled from published experimental findings to facilitate an informed decision-making process for your specific research needs.

Data Presentation: Performance Comparison

The efficiency of bioorthogonal reactions is critically dependent on the second-order rate constants (k₂) of the participating reagents. The following tables summarize the reaction kinetics of this compound and various strained alkynes with common bioorthogonal partners, azides and tetrazines.

Table 1: Reaction Kinetics with Benzyl Azide (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC)

ReagentSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]SolventTemperature (°C)
This compound (axial isomer) 0.027[1]CH₃CN:PBS (1:1)37
This compound (equatorial isomer) 0.017[1]CH₃CN:PBS (1:1)37
BCN ~0.06 - 0.1[2]Various25-37
DIBO ~0.3 - 0.7[2]Methanol25
DIBAC (DBCO) ~0.6 - 1.0[2]Methanol / Acetonitrile25

Table 2: Reaction Kinetics with Tetrazines (Inverse-Electron-Demand Diels-Alder - iEDDA)

ReagentTetrazine DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]SolventTemperature (°C)
TCO-OH 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine210[3]PBS, pH 7.437
BCN 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine118MethanolAmbient
DIBAC (DBCO) [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine0.06[3]PBS, pH 7.437

Note: Reaction rates can be influenced by the specific derivatives of the reactants, solvent systems, and temperature. The data presented here is for comparative purposes.

Stability and Cytotoxicity Considerations

Beyond reaction kinetics, the stability and cellular toxicity of bioorthogonal reagents are critical for their application in biological systems.

  • Stability:

    • This compound: Can be susceptible to light-mediated isomerization to its cis-isomer, which is significantly less reactive in iEDDA reactions. However, it has shown surprising stability in the presence of thiols like glutathione (B108866) (GSH) and dithiothreitol (B142953) (DTT) over a 24-hour period.

    • BCN: Exhibits poor long-term stability and can react with thiols.

    • DIBO/DIBAC (DBCO): While generally stable, some derivatives have shown instability in the presence of reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and thiols.

  • Cytotoxicity:

    • Direct comparative studies on the cytotoxicity of this compound and these specific strained alkynes are limited. However, the principle of bioorthogonality demands that these reagents exhibit minimal toxicity. It is crucial to perform cell viability assays for each specific cell line and experimental condition. General protocols for such assays are provided below.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of bioorthogonal reagents.

Protocol 1: Determination of Second-Order Rate Constants

This protocol outlines a general method for determining the kinetics of a bioorthogonal reaction using UV-Vis spectrophotometry, which is suitable when one of the reactants has a distinct UV-Vis absorbance that changes upon reaction.

Materials:

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes

  • Stock solutions of the dienophile (e.g., this compound) and the diene/dipole (e.g., tetrazine or azide) in the desired reaction buffer (e.g., PBS).

Procedure:

  • Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 37°C).

  • In a quartz cuvette, dilute the stock solution of the reactant with the distinct absorbance (e.g., tetrazine) to a known concentration in the reaction buffer.

  • Measure the initial absorbance at the wavelength of maximum absorbance (λmax).

  • Initiate the reaction by adding a known excess (typically 10-fold or more) of the other reactant to the cuvette.

  • Immediately start monitoring the decrease in absorbance at λmax over time until the reaction is complete (i.e., the absorbance reading stabilizes).

  • The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a single exponential function.

  • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.

Protocol 2: Cell Viability (MTT) Assay

This protocol provides a general method for assessing the cytotoxicity of bioorthogonal reagents on a given cell line.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • The next day, remove the medium and replace it with fresh medium containing various concentrations of the bioorthogonal reagent to be tested. Include untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • After the incubation with MTT, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the absorbance of the untreated control cells.

Mandatory Visualization

To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and the logical relationship between the structure of a strained alkyne and its reactivity.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (this compound & Strained Alkynes) Reaction_Setup Set up Bioorthogonal Reaction (in vitro or in cellulo) Stock_Solutions->Reaction_Setup Reactants Cell_Culture Culture & Seed Cells (96-well plate) Cell_Culture->Reaction_Setup Biological System Incubation Incubate for Defined Time Reaction_Setup->Incubation Kinetic_Measurement Monitor Reaction Progress (e.g., UV-Vis, NMR) Incubation->Kinetic_Measurement Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Calculate Rate Constants & Cell Viability Kinetic_Measurement->Data_Analysis Viability_Assay->Data_Analysis

Caption: Experimental workflow for benchmarking bioorthogonal reagents.

Strained_Alkyne_Reactivity Ring_Strain Increased Ring Strain Reduced_Distortion_Energy Reduced Distortion Energy for Transition State Ring_Strain->Reduced_Distortion_Energy Faster_Reaction_Rate Faster Reaction Rate Reduced_Distortion_Energy->Faster_Reaction_Rate Electron_Withdrawing_Groups Electron-Withdrawing Groups (e.g., Fluorine) Lowered_LUMO Lowered LUMO Energy Electron_Withdrawing_Groups->Lowered_LUMO Lowered_LUMO->Faster_Reaction_Rate For reactions with HOMO-driven dipoles

References

(R)-TCO-OH in Bioorthogonal Chemistry: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the selection of an appropriate probe is paramount for in vivo applications. This guide provides an objective comparison of (R)-TCO-OH with other commonly employed bioorthogonal probes, supported by experimental data to inform probe selection for in vivo imaging and drug delivery.

The trans-cyclooctene (B1233481) (TCO) moiety, and specifically its (R)-enantiomer, this compound, has emerged as a powerful tool in the field of bioorthogonal chemistry. Its utility stems from the rapid and highly specific inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines, a cornerstone of "click chemistry." This reaction proceeds efficiently in complex biological environments without the need for cytotoxic catalysts, making it ideal for applications in living organisms.

This guide will delve into a comparative analysis of this compound against other bioorthogonal probes, focusing on key performance metrics in an in vivo context: reaction kinetics, stability, and signal-to-background ratio.

Quantitative Comparison of Bioorthogonal Probes

The in vivo performance of a bioorthogonal probe is dictated by a delicate balance between its reactivity and stability. A highly reactive probe can lead to rapid labeling at low concentrations, while a stable probe ensures that it remains available for reaction over the desired experimental timeframe. The following tables summarize key quantitative data for this compound and other representative bioorthogonal probes.

ProbeReaction PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Context
This compound (axial) Tetrazine~70,000 - 273,000PBS, 37°C[1][2]
This compound (equatorial) Tetrazine~22,400PBS, 37°C[2]
s-TCO Tetrazine>1,000,000Aqueous conditions[3]
DBCO Azide~0.6 - 1.0Various[4]
BCN Azide~0.06 - 0.1Various[4]
BCN Tetrazole11,400 - 39,200Acetonitrile-phosphate buffer[1]
Norbornene (exo) Tetrazine~3x faster than endo isomerNot specified[5]

Note: Reaction rates can vary significantly depending on the specific reaction partner, solvent, and temperature.

ProbeIn Vivo Half-LifeContext
s-TCO 0.67 daysConjugated to a monoclonal antibody in vivo[6]
TCO (general) 25% deactivation in 24h in serumConjugated to CC49 antibody[6]
Probe CombinationApplicationSignal-to-Background Ratio (SBR) / Outcome
TCO-Antibody + 18F-labeled Tetrazine PET ImagingFavorable tumor-to-background ratios[7]
TCO-Antibody + 111In-labeled Tetrazine SPECT ImagingClear tumor delineation with a tumor-to-muscle ratio of 13.1[8]
TCO-Brain Shuttle Antibody + Tritiated Tetrazine Brain ImagingBinding ratios in cerebellum, cortex, and hippocampus of 3.90, 6.66, and 4.56, respectively[9]
TCO-modified cells + Tetrazine-fluorophore In Vivo Fluorescence ImagingHigh signal in target tissues with low background[7]

Experimental Protocols and Methodologies

Detailed experimental design is crucial for the successful application of bioorthogonal probes in vivo. The following section outlines a general protocol for a pretargeted in vivo fluorescence imaging experiment using a TCO-conjugated antibody and a fluorescently labeled tetrazine.

Protocol: Pretargeted In Vivo Fluorescence Imaging

This protocol describes the use of a TCO-modified antibody to target a specific tissue or cell type in a murine model, followed by the administration of a fluorescently labeled tetrazine for in vivo imaging.

Materials:

  • TCO-conjugated antibody (e.g., TCO-PEGn-NHS ester conjugated to the antibody of interest)

  • Fluorescently labeled tetrazine (e.g., Cy3-PEG2-tetrazine)

  • Tumor-bearing mice (or other relevant animal model)

  • Sterile PBS (pH 7.4)

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system

Procedure:

  • Antibody Conjugation:

    • Prepare the antibody in a bicarbonate buffer (pH 8.3-8.5) at a concentration of 1-5 mg/mL.

    • Dissolve the TCO-PEGn-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM immediately before use.

    • Add a 5-20 fold molar excess of the TCO-NHS ester solution to the antibody solution.

    • Incubate for 30-60 minutes at room temperature.

    • Purify the TCO-conjugated antibody using a spin desalting column equilibrated with PBS.

    • Characterize the degree of labeling (DOL) using MALDI-TOF mass spectrometry or a fluorescence-based assay.

  • In Vivo Administration and Imaging:

    • Administer the TCO-conjugated antibody to the mice via intravenous injection (typically 1-5 mg/kg).

    • Allow 24 to 72 hours for the antibody to accumulate at the target site and for unbound antibody to clear from circulation.

    • Dissolve the fluorescently labeled tetrazine probe in sterile PBS.

    • Administer the tetrazine probe via intravenous injection (typically 1-5 mg/kg).

    • Anesthetize the mice and perform fluorescence imaging at various time points post-tetrazine injection (e.g., 1, 4, 8, and 24 hours) using an in vivo imaging system with appropriate excitation and emission filters.

Key Signaling Pathways and Experimental Workflows

Visualizing the logical relationships and workflows in bioorthogonal experiments is essential for understanding the underlying principles.

Pretargeted In Vivo Imaging Workflow cluster_s1 Step 1: Targeting cluster_s2 Step 2: Imaging A Administer TCO-conjugated Antibody B Antibody Accumulation at Target Site A->B C Clearance of Unbound Antibody B->C D Administer Fluorescent Tetrazine Probe C->D Time Delay (24-72h) E In Vivo 'Click' Reaction (IEDDA) D->E F Fluorescence Imaging E->F

Pretargeted in vivo imaging workflow.

Reactivity vs. Stability Trade-off Reactivity High Reactivity (e.g., s-TCO) Stability High Stability (e.g., some Tetrazines) Reactivity->Stability Often an inverse relationship Optimal Optimal Probe (e.g., this compound) Reactivity->Optimal Improves labeling speed Stability->Optimal Ensures probe availability

The balance between reactivity and stability in probe design.

Discussion and Conclusion

The choice of a bioorthogonal probe for in vivo studies is a critical decision that influences the outcome of the experiment. This compound, particularly its axial isomer, offers a compelling balance of high reactivity and sufficient in vivo stability for many applications. As the data indicates, TCO derivatives generally exhibit significantly faster reaction kinetics with tetrazines compared to the strain-promoted azide-alkyne cycloaddition (SPAAC) reactions of cyclooctynes like DBCO and BCN with azides.

While highly strained probes like s-TCO offer exceptionally fast kinetics, this can come at the cost of reduced in vivo stability. Conversely, while some tetrazines exhibit high stability, their reaction rates may be slower. The selection of the optimal probe, therefore, depends on the specific requirements of the experiment, including the desired labeling speed, the duration of the study, and the biological target.

The pretargeting strategy, as outlined in the experimental protocol, effectively leverages the rapid kinetics of the TCO-tetrazine reaction to achieve high signal-to-background ratios in vivo. By allowing the unbound antibody-TCO conjugate to clear before administering the imaging agent, this approach minimizes non-specific signal and enhances the clarity of the resulting images.

References

A Comparative Guide to the Characterization of (R)-TCO-OH Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of the appropriate reagents is paramount to success. (R)-TCO-OH, a trans-cyclooctene (B1233481) derivative, is a widely utilized tool in bioorthogonal chemistry, particularly for its reaction with tetrazines via the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1] This guide provides an objective comparison of this compound's performance with alternative bioconjugation reagents, supported by experimental data, detailed protocols for product characterization, and visualizations of key processes.

Performance Comparison of TCO Derivatives and Alternatives

The efficacy of bioconjugation reagents is primarily assessed by their reaction kinetics and stability. While this compound offers a robust platform, several alternatives have been developed to enhance specific properties such as reaction speed or stability under physiological conditions. The following tables summarize the comparative performance of this compound and its alternatives.

Table 1: Comparative Reaction Kinetics of TCO Derivatives and DBCO

ReagentAbbreviationSecond-Order Rate Constant (k₂) with 3,6-dipyridyl-s-tetrazine (M⁻¹s⁻¹)Key Features
This compoundTCO-OH~2,000[2]The foundational TCO structure, widely used in various applications.
axial-5-hydroxy-trans-cyclooctenea-TCO~150,000[2]Exhibits increased reactivity due to steric effects.
conformationally strained TCOs-TCO~3,300,000[3]Currently the fastest TCO derivative, ideal for rapid labeling.
dioxolane-fused TCOd-TCO~366,000[3][4]Offers a good balance of high reactivity and improved stability.
DibenzocyclooctyneDBCO1-2 (with azides)[5]Used in strain-promoted azide-alkyne cycloaddition (SPAAC), a common alternative to IEDDA.

Table 2: Stability of TCO Derivatives under Physiological Conditions

ReagentConditionsStability Observations
This compoundThiol-containing solutionsSusceptible to isomerization to the less reactive cis-isomer.[6]
s-TCOHigh thiol concentrations (30 mM)Rapid isomerization observed.[3]
d-TCOPhosphate-buffered D₂ONo degradation or isomerization observed for up to 14 days.[3]
d-TCOHuman serum at room temperatureRemained as the trans-isomer (>97%) after four days.[3]

Experimental Protocols

Accurate characterization of the reaction products is crucial for validating the success of a bioconjugation reaction. The following are detailed methodologies for key experiments.

Protocol 1: Protein Labeling with this compound

This protocol describes the two-step process of first modifying a protein with a tetrazine moiety, followed by the IEDDA reaction with a TCO-functionalized molecule.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • Tetrazine-NHS ester

  • This compound derivative (e.g., TCO-PEG-NHS ester for amine coupling)

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Protein Preparation: Ensure the protein solution is at an appropriate concentration (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).

  • Tetrazine Functionalization:

    • Dissolve the Tetrazine-NHS ester in fresh, anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

    • Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the protein solution.[7]

    • Incubate the reaction for 60 minutes at room temperature with gentle mixing.[7]

  • Purification: Remove excess, unreacted Tetrazine-NHS ester using a desalting column equilibrated with the desired reaction buffer (e.g., PBS).

  • This compound Ligation:

    • Prepare a stock solution of the this compound derivative in DMSO or DMF.

    • Add a 1.5- to 5-fold molar excess of the this compound derivative to the tetrazine-modified protein.

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color.

  • Final Purification: Purify the final protein conjugate using a desalting column to remove any unreacted this compound derivative.

Protocol 2: Characterization by Mass Spectrometry

Mass spectrometry is a powerful technique to confirm the identity and purity of the bioconjugate.

A. Intact Mass Analysis (LC-MS):

  • Sample Preparation: Dilute the purified conjugate to approximately 0.1-0.5 mg/mL in an appropriate buffer. For glycoproteins, enzymatic deglycosylation with PNGase F may be performed prior to analysis to simplify the mass spectrum.

  • LC-MS System:

    • LC System: A reverse-phase liquid chromatography (RP-LC) system is commonly used.

    • Column: A column suitable for protein separation, such as a C4 or C8 column.

    • Mobile Phases: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B) is typically used.

    • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is required to resolve the different conjugated species.

  • Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein conjugate. The mass shift compared to the unlabeled protein confirms the successful conjugation and can be used to determine the number of attached molecules.

B. Peptide Mapping (LC-MS/MS):

  • Sample Preparation:

    • Denature the protein conjugate using a denaturing agent (e.g., urea (B33335) or guanidine (B92328) hydrochloride).

    • Reduce the disulfide bonds with a reducing agent (e.g., DTT or TCEP).

    • Alkylate the free thiols with an alkylating agent (e.g., iodoacetamide).

    • Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS System:

    • LC System: A UHPLC system for high-resolution peptide separation.

    • Column: A C18 column suitable for peptide separations.

    • MS System: A high-resolution tandem mass spectrometer.

  • Data Analysis: Identify the peptides by matching the MS/MS fragmentation data to the protein's sequence. The modified peptides will show a characteristic mass shift corresponding to the mass of the TCO-tetrazine adduct, allowing for the identification of the specific conjugation sites.

Visualizations

Reaction Mechanism and Workflow

The following diagrams illustrate the key chemical transformations and experimental processes involved in the use of this compound.

G cluster_reaction Inverse Electron-Demand Diels-Alder (IEDDA) Reaction TCO This compound Dihydropyridazine 4,5-Dihydropyridazine Adduct TCO->Dihydropyridazine + Tetrazine Tetrazine Tetrazine->Dihydropyridazine N2 N₂ (gas) Dihydropyridazine->N2 - Pyridazine Pyridazine Product Dihydropyridazine->Pyridazine Oxidation

Caption: The IEDDA reaction between this compound and a tetrazine.

G cluster_workflow Bioconjugation and Characterization Workflow start Protein of Interest tetrazine_mod Tetrazine Modification (e.g., with Tetrazine-NHS ester) start->tetrazine_mod purification1 Purification (Desalting Column) tetrazine_mod->purification1 tco_ligation This compound Ligation purification1->tco_ligation purification2 Final Purification (Desalting Column) tco_ligation->purification2 characterization Characterization purification2->characterization ms Mass Spectrometry (Intact Mass, Peptide Mapping) characterization->ms hplc HPLC Analysis characterization->hplc end Characterized Bioconjugate ms->end hplc->end

Caption: A typical workflow for protein bioconjugation using this compound and subsequent characterization.

Logical Relationship of Reagent Selection

The choice of a bioconjugation reagent is a trade-off between reactivity and stability. This diagram illustrates the relationship between different TCO derivatives.

G center Reagent Selection TCO_OH This compound TCO_OH->center s_TCO s-TCO TCO_OH->s_TCO Increased Reactivity, Decreased Stability d_TCO d-TCO TCO_OH->d_TCO Increased Reactivity, Increased Stability DBCO DBCO (SPAAC) TCO_OH->DBCO Different Chemistry (SPAAC), Generally Slower Kinetics s_TCO->center d_TCO->center DBCO->center

References

Navigating the Labyrinth of Labeling: A Comparative Guide to Determining the Degree of Labeling with (R)-TCO-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the Degree of Labeling (DoL) is a critical quality attribute for bioconjugates, impacting efficacy, safety, and reproducibility. This is particularly true for molecules functionalized with bioorthogonal handles like (R)-TCO-OH. This guide provides a comprehensive comparison of the three principal analytical techniques for DoL determination—UV-Vis Spectrophotometry, Hydrophobic Interaction Chromatography (HIC), and Native Mass Spectrometry (MS)—offering insights into their principles, performance, and practical applications, supported by experimental data and detailed protocols.

The use of this compound in bioconjugation, often for the construction of Antibody-Drug Conjugates (ADCs) or PROTACs, presents a unique analytical challenge. The trans-cyclooctene (B1233481) (TCO) group itself lacks a strong intrinsic chromophore, rendering direct quantification by UV-Vis spectrophotometry problematic. Therefore, this guide will explore both direct and indirect methods to accurately assess the DoL of this compound-containing biomolecules.

At a Glance: Comparison of DoL Determination Methods

To aid in the selection of the most appropriate analytical technique for your specific needs, the following table summarizes the key performance characteristics of UV-Vis Spectrophotometry, HIC, and Native MS.

FeatureUV-Vis SpectrophotometryHydrophobic Interaction Chromatography (HIC)Native Mass Spectrometry (MS)
Principle Measures light absorbance to determine the concentration of chromophoric molecules. For this compound, an indirect approach is necessary.Separates molecules based on their surface hydrophobicity. The DoL is calculated from the relative peak areas of species with different numbers of conjugated molecules.Measures the mass-to-charge ratio of intact molecules, providing a direct measurement of the mass of the conjugate and the distribution of different labeled species.
Information Provided Average DoL.Average DoL and distribution of differently labeled species (e.g., DAR0, DAR2, DAR4).Precise mass of the conjugate, average DoL, and detailed drug/label distribution profile. Can identify different isoforms and post-translational modifications.
Precision (%RSD) ~5-10% (can be higher due to variability in extinction coefficients).[1]<1% for retention time, <5% for peak area.[2]High precision, with reported average DAR values having a standard deviation of around ±0.1.[3]
Accuracy Can be influenced by the accuracy of extinction coefficients and the presence of impurities. Deviations of up to 20% have been noted.[1]Generally good agreement with other methods. For brentuximab vedotin, a DAR of 3.7 was determined, consistent with literature values.[2]Excellent accuracy, with reported DAR values differing by as little as ±1-2% from HIC values.[4]
Throughput High.Moderate.Moderate to Low.
Complexity Low.Moderate.High.
Instrumentation UV-Vis Spectrophotometer.HPLC or UHPLC system with a HIC column.High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Delving Deeper: Methodologies and Protocols

UV-Vis Spectrophotometry: The Workhorse of the Lab

UV-Vis spectrophotometry is a widely accessible and straightforward technique. However, for non-chromophoric labels like this compound, an indirect measurement strategy is required. This typically involves a secondary reaction with a chromophore- or fluorophore-tagged molecule that specifically reacts with the TCO group, such as a tetrazine-dye.

G cluster_0 Step 1: Reaction with Tetrazine-Dye cluster_1 Step 2: Purification cluster_2 Step 3: UV-Vis Measurement cluster_3 Step 4: DoL Calculation a Protein-(R)-TCO-OH Conjugate c Reaction Mixture a->c b Tetrazine-Dye (e.g., Tetrazine-Cy5) b->c d Purification (e.g., SEC) to remove excess dye c->d e Purified Protein-(R)-TCO-Dye Conjugate d->e f Measure Absorbance at 280 nm (A280) and Dye's λmax (A_dye) e->f g Calculate DoL using the Beer-Lambert Law f->g

Indirect DoL determination workflow.
  • Reaction Setup: In a suitable reaction buffer (e.g., PBS, pH 7.4), combine the Protein-(R)-TCO-OH conjugate with a 1.5- to 3-fold molar excess of a tetrazine-functionalized dye (e.g., Tetrazine-Cy5).[5]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. The reaction progress can often be monitored by a color change as the tetrazine is consumed.[5]

  • Purification: Remove the unreacted tetrazine-dye using a desalting column or size-exclusion chromatography (SEC).

  • Spectrophotometric Measurement: Record the UV-Vis spectrum of the purified conjugate from 250 nm to 700 nm. Determine the absorbance at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Adye).

  • DoL Calculation: Calculate the DoL using the following formula[1]:

    DoL = (Adye × εprotein) / [(A280 - (Adye × CF)) × εdye]

    Where:

    • Adye = Absorbance of the dye at its λmax

    • A280 = Absorbance of the conjugate at 280 nm

    • εprotein = Molar extinction coefficient of the protein at 280 nm

    • εdye = Molar extinction coefficient of the dye at its λmax

    • CF = Correction factor (A280 of the free dye / Amax of the free dye)

Hydrophobic Interaction Chromatography (HIC): Resolving Heterogeneity

HIC is a powerful technique for characterizing the heterogeneity of bioconjugates, including the distribution of different drug-to-antibody ratios (DARs) in ADCs.[2] It separates molecules based on their surface hydrophobicity under non-denaturing conditions.[6][7]

  • Sample Preparation: Dilute the bioconjugate sample in the HIC binding buffer (high salt concentration, e.g., 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[8]

  • Chromatographic System: Use an HPLC or UHPLC system equipped with a HIC column (e.g., Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).[8]

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[8]

  • Gradient Elution: Elute the bound protein with a decreasing salt gradient (e.g., 0-100% B over 30 minutes).

  • Data Analysis: Integrate the peak areas of the different species (e.g., DAR0, DAR2, DAR4). The average DoL is calculated as the weighted average of the DoL of each species, based on their relative peak areas.

Native Mass Spectrometry (MS): The Gold Standard for Accuracy

Native MS provides the most accurate and detailed information on the DoL and distribution of labeled species.[9] It involves analyzing the intact bioconjugate under non-denaturing conditions, allowing for the preservation of its native structure.

  • Sample Preparation: Buffer exchange the bioconjugate into a volatile, MS-compatible buffer such as 100-200 mM ammonium acetate, pH 7.0.[10] The final protein concentration should be in the range of 1-25 µM.[10]

  • Mass Spectrometer: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with a nano-electrospray ionization (nESI) source.

  • Infusion: Infuse the sample directly into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in the appropriate m/z range to detect the charge state envelope of the intact bioconjugate.

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different labeled species. The average DoL can be calculated from the relative intensities of the different species.

Making the Right Choice: A Logical Approach

The selection of the most suitable method for determining the DoL of your this compound labeled molecule depends on several factors, including the stage of your research, the required level of detail, and the available instrumentation.

G start Start: Need to Determine DoL of Protein-(R)-TCO-OH q1 Is a quick, average DoL sufficient for initial screening? start->q1 uv_vis Use Indirect UV-Vis Method q1->uv_vis Yes q2 Is information on the distribution of labeled species required? q1->q2 No end End: DoL Determined uv_vis->end hic Use HIC q2->hic Yes q3 Is high accuracy and detailed characterization of all species critical? q2->q3 No hic->end ms Use Native MS q3->ms Yes q3->end No ms->end

Decision tree for selecting a DoL method.

Conclusion

The determination of the Degree of Labeling for this compound functionalized biomolecules is a crucial step in their development and application. While the lack of an intrinsic chromophore in the TCO group presents a challenge for direct UV-Vis analysis, an indirect method using a tetrazine-dye provides a straightforward and accessible approach for routine screening. For more detailed information on the distribution of labeled species, HIC is the method of choice, offering a good balance between resolution and throughput. When the highest accuracy and a comprehensive characterization of the conjugate are required, Native Mass Spectrometry stands as the gold standard, providing unambiguous mass determination and detailed insights into the heterogeneity of the sample. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate method to ensure the quality and consistency of their valuable bioconjugates.

References

Axial vs. Equatorial TCO-OH in Bioconjugation: A Side-by-Side Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of bioconjugation, the inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctenes (TCO) and tetrazines stands out for its exceptional speed and bioorthogonality. Within the TCO family, the orientation of substituents, such as a hydroxyl group (-OH), can be either axial or equatorial, significantly influencing the molecule's reactivity and utility in bioconjugation. This guide provides a detailed comparison of axial and equatorial TCO-OH, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data to inform their choice of reagent for specific applications.

The core difference lies in the stereochemistry of the hydroxyl group on the trans-cyclooctene (B1233481) ring. The axial isomer, with its -OH group oriented perpendicular to the plane of the ring, exhibits significantly higher reactivity compared to the equatorial isomer, where the -OH group is in the plane of the ring. This enhanced reactivity of the axial isomer is attributed to its higher ground-state energy, which reduces the activation energy of the cycloaddition reaction with tetrazines.[1][2]

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance differences between axial and equatorial TCO-OH based on reported experimental data.

ParameterAxial TCO-OHEquatorial TCO-OHKey Observations
Second-Order Rate Constant (k₂) with 3,6-di-(2-pyridyl)-s-tetrazine ~70,000 - 150,000 M⁻¹s⁻¹~22,400 M⁻¹s⁻¹The axial isomer is approximately 3 to 7 times more reactive than the equatorial isomer.[1][3]
Reaction Conditions Physiological pH (6.0-7.5), room temperaturePhysiological pH (6.0-7.5), room temperatureBoth isomers react efficiently under mild, biocompatible conditions.
Stability Generally stable, but can isomerize to the less reactive cis-cyclooctene form, especially in the presence of thiols or certain metal ions.Similar stability profile to the axial isomer.Careful handling and storage are recommended for both isomers to prevent isomerization.
Synthetic Accessibility Diastereoselective synthetic routes have been developed to produce the axial isomer with high purity.[1]Often co-produced with the axial isomer in non-selective syntheses.Advances in synthetic chemistry have improved access to the more reactive axial isomer.

Experimental Protocols

To provide a practical framework for researchers, detailed methodologies for key experiments are outlined below.

Protocol 1: Determination of Second-Order Rate Constants using Stopped-Flow Spectroscopy

This protocol describes the measurement of the reaction kinetics between TCO-OH isomers and a tetrazine derivative.

Materials:

  • Axial TCO-OH and Equatorial TCO-OH

  • 3,6-di-(2-pyridyl)-s-tetrazine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of axial TCO-OH, equatorial TCO-OH, and 3,6-di-(2-pyridyl)-s-tetrazine in anhydrous DMSO.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solutions in PBS (pH 7.4) to the desired concentrations. For pseudo-first-order kinetics, the concentration of the TCO-OH isomer should be at least 10-fold higher than the tetrazine concentration.

  • Stopped-Flow Measurement:

    • Load the TCO-OH solution into one syringe of the stopped-flow instrument and the tetrazine solution into the other.

    • Initiate the reaction by rapidly mixing the two solutions.

    • Monitor the decay of the tetrazine absorbance at its λmax (typically around 520-540 nm) over time.

    • Record the absorbance data at a high sampling rate (e.g., every millisecond).

  • Data Analysis:

    • Fit the absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs).

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO-OH isomer.

Protocol 2: General Procedure for Antibody Conjugation with TCO-NHS Esters

This protocol outlines the labeling of an antibody with an N-hydroxysuccinimide (NHS) ester of TCO-OH.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 8.0)

  • Axial or Equatorial TCO-NHS ester

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the reaction buffer.

  • TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification:

    • Remove the excess, unreacted TCO-NHS ester by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the conjugated antibody.

  • Characterization: Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance of the conjugate and applying the Beer-Lambert law.

Visualizations

To further clarify the concepts discussed, the following diagrams have been generated.

Structural Comparison of Axial and Equatorial TCO-OH cluster_axial Axial TCO-OH cluster_equatorial Equatorial TCO-OH a_tco e_tco

Caption: Structural diagrams of axial and equatorial TCO-OH isomers.

IEDDA Reaction Pathway TCO TCO-OH (Axial or Equatorial) TransitionState [4+2] Cycloaddition Transition State TCO->TransitionState Tetrazine Tetrazine Tetrazine->TransitionState Intermediate Diels-Alder Adduct TransitionState->Intermediate k₁ Product Stable Conjugate Intermediate->Product k₂ (fast) N2 N2 (gas) Intermediate->N2 Retro-Diels-Alder

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction pathway.

Experimental Workflow for Bioconjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Biomolecule Biomolecule (e.g., Antibody) Mix Mix and Incubate (pH 8.3, RT, 1-2h) Biomolecule->Mix TCO_NHS TCO-OH NHS Ester (Axial or Equatorial) TCO_NHS->Mix SEC Size-Exclusion Chromatography Mix->SEC Characterization Characterization (e.g., UV-Vis, SDS-PAGE) SEC->Characterization Application Downstream Application Characterization->Application

Caption: A typical experimental workflow for bioconjugation using TCO-NHS esters.

References

Evaluating the Biocompatibility of (R)-TCO-OH Reaction Byproducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of bioorthogonal chemistry, the biocompatibility of reagents and their byproducts is a paramount concern for researchers in drug development and cellular imaging. The inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctenes (TCO) and tetrazines stands out for its exceptional speed and selectivity in living systems. This guide provides a comparative evaluation of the biocompatibility of the byproducts generated from the reaction of (R)-trans-cyclooct-4-enol ((R)-TCO-OH) with a tetrazine partner, benchmarking it against other prevalent click chemistry alternatives.

The IEDDA reaction involving this compound is widely favored for its bioorthogonality, proceeding efficiently at physiological conditions without the need for cytotoxic metal catalysts.[1][2][3] The resulting cycloaddition product, a dihydropyridazine (B8628806), subsequently undergoes oxidation to a stable pyridazine (B1198779) derivative. While direct quantitative cytotoxicity data for the specific byproducts of the this compound reaction is limited in publicly available literature, the overwhelming consensus points towards the high biocompatibility of the IEDDA reaction as a whole, suggesting minimal toxicity of its products at the low concentrations typically used in bioorthogonal applications.[4]

Comparative Analysis of Click Chemistry Biocompatibility

To provide a clear perspective, the biocompatibility of the IEDDA reaction is compared with two other widely used click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

FeatureIEDDA (this compound + Tetrazine)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requirement None (Catalyst-free)Copper(I)None (Catalyst-free)
Associated Cytotoxicity Generally low; byproducts considered to have minimal toxicity at effective concentrations.High, primarily due to the cytotoxicity of the copper catalyst, which can induce oxidative stress.[3][5]Generally low; considered highly biocompatible.
Reaction Kinetics Extremely fast (up to 10^6 M⁻¹s⁻¹)Fast (typically 10^4 - 10^5 M⁻¹s⁻¹)Moderate (typically 10⁻¹ - 10¹ M⁻¹s⁻¹)
Byproducts Dihydropyridazine, PyridazineTriazoleTriazole
In Vivo Applicability Excellent, widely used for in vivo imaging and drug delivery.Limited by copper toxicity, though ligand development aims to mitigate this.Good, but slower kinetics can be a limitation for rapid processes.

Experimental Protocols for Biocompatibility Assessment

Standard assays to evaluate the cytotoxicity of chemical compounds include the MTT and LDH assays. These methods provide quantitative data on cell viability and membrane integrity, respectively.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Add varying concentrations of the test compound (e.g., the pyridazine byproduct) to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[7][8]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9] Cell viability is expressed as a percentage relative to the control.

LDH Assay for Cytotoxicity

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.[10][11]

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.[10]

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.[10][11]

  • Stop Reaction: Add a stop solution to each well.[10]

  • Absorbance Measurement: Read the absorbance at 490 nm.[10] The amount of color formed is proportional to the amount of LDH released.

Visualizing Potential Interactions: Signaling Pathways and Experimental Workflow

To illustrate the processes involved, the following diagrams were generated using the DOT language.

Reaction_Pathway TCO This compound IEDDA Inverse-Electron-Demand Diels-Alder Reaction TCO->IEDDA Tetrazine Tetrazine Tetrazine->IEDDA Dihydropyridazine Dihydropyridazine (Cycloadduct) IEDDA->Dihydropyridazine Oxidation Oxidation Dihydropyridazine->Oxidation Pyridazine Pyridazine (Final Byproduct) Oxidation->Pyridazine

Reaction pathway of this compound and tetrazine.

Experimental_Workflow cluster_assays Cytotoxicity Assays MTT MTT Assay (Metabolic Activity) Data_Analysis Data Analysis (IC50 Determination) MTT->Data_Analysis LDH LDH Assay (Membrane Integrity) LDH->Data_Analysis Start Cell Culture Treatment Treatment with Reaction Byproducts Start->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Incubation->MTT Incubation->LDH

Workflow for biocompatibility assessment.

Signaling_Pathway DHP Dihydropyridine-like Byproduct L_type_Ca_Channel L-type Calcium Channel DHP->L_type_Ca_Channel Modulates Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Regulates Downstream Downstream Signaling (e.g., Muscle Contraction, Gene Expression) Ca_Influx->Downstream Initiates

Potential interaction with calcium signaling pathway.

The structural similarity of the dihydropyridazine byproduct to dihydropyridine (B1217469) compounds, which are known to interact with L-type calcium channels, suggests a potential, though not definitively established, interaction with calcium signaling pathways.[12][13] This interaction could be a starting point for more in-depth toxicological studies.

Conclusion

The inverse-electron-demand Diels-Alder reaction of this compound with tetrazines offers a superior biocompatibility profile compared to copper-catalyzed click chemistry, primarily due to its catalyst-free nature. While direct, quantitative toxicity data on the resulting pyridazine byproducts are not extensively documented, the widespread and successful application of this reaction in living systems strongly supports the assertion of their low cytotoxicity at biologically relevant concentrations. For researchers and drug development professionals, the IEDDA reaction with this compound represents a robust and safe tool for in vivo and in vitro applications. Standard cytotoxicity assays, such as the MTT and LDH assays, can be employed to validate the biocompatibility of the reaction byproducts in specific cellular contexts.

References

Safety Operating Guide

Navigating the Disposal of (R)-TCO-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling (R)-TCO-OH, a key reagent in the synthesis of PROTACs, must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance.[1][2][3][4] As a reactive organic compound used in click chemistry, proper management of its waste stream is critical.[3] This guide provides a procedural framework for the safe disposal of this compound, aligning with general best practices for chemical waste management.

Immediate Safety and Handling Considerations

Before beginning any work with this compound, it is imperative to consult the material's Safety Data Sheet (SDS) for detailed handling and safety information. While a specific, publicly available SDS for this compound is not consistently provided in search results, one can be requested from the supplier.[1][2] General handling procedures for reactive organic chemicals should be followed. Store the compound at -20°C for long-term stability.[4][5]

**Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials should be managed as hazardous chemical waste. Adherence to institutional and local environmental regulations is mandatory.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams, particularly incompatible chemicals.

    • Designate a specific, clearly labeled hazardous waste container for this compound and materials contaminated with it (e.g., pipette tips, gloves, empty vials).

  • Container Management:

    • Use a chemically resistant, leak-proof container with a secure screw-top cap.

    • The container must be labeled "Hazardous Waste" and include the full chemical name: "(R)-trans-Cyclooctenol".

    • List all constituents of the waste container, including solvents and any other chemicals mixed with the this compound.

  • Waste Accumulation:

    • Keep the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the container is closed at all times, except when adding waste.

  • Disposal Request:

    • Once the container is full or ready for disposal, follow your institution's Environmental Health and Safety (EHS) procedures for chemical waste pickup.[6]

    • Do not dispose of this compound down the drain or in regular trash.

**Waste Characterization for Disposal

Proper classification of the waste is essential for correct disposal. The following table summarizes the likely characteristics of an this compound waste stream.

CharacteristicDescriptionDisposal Consideration
Physical State Can be a liquid or solid.[4]Must be contained in a compatible, sealed container.
Chemical Class Reactive Organic Compound, AlcoholSegregate from strong oxidizing agents and acids.
Toxicity Data not widely available; assume it is hazardous.Handle with appropriate personal protective equipment (PPE).
Reactivity Contains a strained trans-cyclooctene (B1233481) (TCO) group, making it reactive in iEDDA reactions.[3]Avoid mixing with incompatible materials that could trigger a reaction.
Solvents Often used with organic solvents.The entire mixture is considered hazardous waste. The solvent will influence the specific disposal route.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Begin this compound Waste Disposal waste_gen Generate this compound Waste (e.g., unused reagent, contaminated labware) start->waste_gen is_sharps Is the waste a sharp (e.g., needle, contaminated glassware)? waste_gen->is_sharps sharps_container Place in a designated 'Hazardous Waste Sharps' container. is_sharps->sharps_container Yes non_sharps Is the waste liquid or solid non-sharp? is_sharps->non_sharps No label_container Label container with: 'Hazardous Waste' 'this compound' and any solvents. sharps_container->label_container liquid_waste Collect in a labeled, sealed hazardous chemical waste container. non_sharps->liquid_waste Liquid solid_waste Collect in a labeled, sealed hazardous chemical waste container or bag. non_sharps->solid_waste Solid liquid_waste->label_container solid_waste->label_container store_waste Store in designated Satellite Accumulation Area. label_container->store_waste ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS). store_waste->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

This structured approach to the disposal of this compound ensures that laboratory personnel can manage this chemical waste stream safely and in compliance with regulations, thereby protecting themselves and the environment.

References

Personal protective equipment for handling (R)-TCO-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents like (R)-TCO-OH is paramount. This guide provides immediate and essential safety, operational, and disposal information to ensure the integrity of your research and the safety of laboratory personnel.

This compound , with the synonym (E)-Cyclooct-4-enol and CAS Number 85081-69-2 , is a PROTAC linker utilized in click chemistry. While comprehensive toxicological data is not widely available, the primary identified hazard is the risk of serious eye damage. Adherence to strict safety protocols is therefore mandatory.

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn at all times when handling this compound to minimize exposure risk.

PPE CategoryItemSpecifications and Recommendations
Eye & Face Protection Safety GogglesMust be worn to protect against splashes. A face shield is recommended when handling larger quantities.
Hand Protection Chemical-Resistant GlovesNitrile or other suitable chemical-resistant gloves are required. Inspect gloves for any tears or perforations before use.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing from accidental contact.
Respiratory Protection Not generally requiredWork should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Location: All work with this compound should be performed in a well-ventilated laboratory or inside a chemical fume hood.

  • Dispensing: When transferring the liquid, avoid splashing. Use appropriate tools such as a calibrated pipette.

  • Contamination: Avoid contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid procedures outlined below.

Storage Protocol:

  • This compound should be stored at -20°C for long-term stability.[1]

  • Keep the container tightly closed and in a dry, dark place.

  • Store away from incompatible materials, such as strong oxidizing agents.

First Aid Measures

In the event of exposure to this compound, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Serious eye damage is a primary hazard. Immediately flush eyes with plenty of water for at least 20 minutes, holding the eyelids open.[2][3][4][5][6] Remove contact lenses if present and easy to do so.[2][3] Seek immediate medical attention from an ophthalmologist.[2][3]
Skin Contact Wash off immediately with soap and plenty of water. Remove any contaminated clothing.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

This compound is a non-halogenated organic compound and must be disposed of as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.

Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be marked as "Non-halogenated Organic Waste".[7][8][9][10][11]

  • Labeling:

    • Ensure the waste container is accurately labeled with its contents, including the full chemical name "this compound".

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.

    • Do not dispose of this compound down the drain.[8]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_cleanup Cleanup prep_ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) prep_setup Set up in a well-ventilated area (e.g., Chemical Fume Hood) prep_ppe->prep_setup handle_retrieve Retrieve this compound from -20°C storage prep_setup->handle_retrieve handle_dispense Dispense required amount for experiment handle_retrieve->handle_dispense post_store Return stock to -20°C storage handle_dispense->post_store post_dispose Dispose of waste in designated 'Non-halogenated Organic Waste' container handle_dispense->post_dispose cleanup_decontaminate Decontaminate work area post_store->cleanup_decontaminate post_dispose->cleanup_decontaminate cleanup_remove_ppe Remove and dispose of contaminated PPE cleanup_decontaminate->cleanup_remove_ppe

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-TCO-OH
Reactant of Route 2
(R)-TCO-OH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.